molecular formula C21H16ClFN4O5 B1146873 Fluoxastrobin CAS No. 361377-29-9

Fluoxastrobin

Katalognummer: B1146873
CAS-Nummer: 361377-29-9
Molekulargewicht: 458.8 g/mol
InChI-Schlüssel: UFEODZBUAFNAEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Fluoxastrobin is a systemic, broad-spectrum strobilurin fungicide valuable for agricultural and environmental research. Its primary application lies in studying its mechanism of action for controlling fungal diseases in a wide range of crops, including cereals, vegetables, turf, and potatoes . As a Quinone outside Inhibitor (QoI), this compound operates by potently inhibiting mitochondrial respiration in target fungi. It binds to the Qo site of the cytochrome bc1 complex, thereby blocking electron transfer and energy production, which leads to fungal cell death . This makes it an essential compound for investigations into fungal physiology and respiration inhibition. For researchers, this compound is a key reference standard in analytical chemistry, used for residue quantification and metabolic fate studies. Its physicochemical properties, including a low aqueous solubility (2.56 mg/L at 20°C, pH 7) and a molecular weight of 458.83 g/mol, are critical parameters for such experimental work . Furthermore, its environmental fate and ecotoxicological profile are active areas of scientific inquiry. Recent toxicological studies utilize this compound to investigate the sublethal effects and transcriptomic mechanisms of oxidative stress and DNA damage in non-target soil organisms like earthworms (Eisenia fetida) and its acute and chronic toxic effects on zebrafish (Danio rerio) . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O5/c1-28-26-18(21-27-30-11-10-29-21)13-6-2-4-8-15(13)31-19-17(23)20(25-12-24-19)32-16-9-5-3-7-14(16)22/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEODZBUAFNAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)C4=NOCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058328
Record name Fluoxastrobin (E,Z isomer)
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Molecular Weight

458.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubilities (20 °C, g/L): dichloromethane >250; xylene 38.1; isopropanol 6.7; n-heptane 0.04, In water, 2.56 mg/L at 20 °C, unbuffered, In water, 2.29 mg/L at 20 °C (pH 7)
Details Meister, R.T., Sine, C; Crop Protection Handbook Volume 94. Meister Media Worldwide, Willoughby, OH 2008, p. D 224
Record name Fluoxastrobin
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Density

1.422 at 20 °C
Details MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Fluoxastrobin (361377-29-9) (2008-2010)
Record name Fluoxastrobin
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Vapor Pressure

6X10-7 mPa at 20 °C (extrapolated) /4.5X10-12 mm Hg at 20 °C/
Details MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Fluoxastrobin (361377-29-9) (2008-2010)
Record name Fluoxastrobin
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Color/Form

White crystalline solid

CAS No.

193740-76-0, 361377-29-9
Record name [2-[[6-(2-Chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)methanone O-methyloxime
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoxastrobin (E,Z isomer)
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Record name Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime, (1E)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Fluoxastrobin
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Melting Point

103-108 °C, White, crystalline soild ... insoluble in water (0.0023 g/L in water at pH 7) ... highly soluble in dichloromethane, polyethylene glycol 400, acetone, ethyl acetate, acetonitrile, and dimethylsulfoxide ... mp: 103-105 °C ... log Kow = 2.85 at 20 °C. It does not dissociated in water at pH 4 to 9 ... vapor pressure = 5.63X10-10 Pa /SRC: 4.22X10-12 mm Hg/ at 20 °C /Technical/
Details US EPA; Pesticide Fact Sheet. Fluoxastrobin. Nov, 2005. US EPA, Off Prevt Pest Tox Sub (7501C). Available from, as of Feb 24, 2011: https://www.epa.gov/opprd001/factsheets/fluoxastrobin.pdf
Record name Fluoxastrobin
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fluoxastrobin on Mitochondrial Complex III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxastrobin is a broad-spectrum strobilurin fungicide that plays a critical role in agriculture by controlling a wide range of fungal pathogens. Its efficacy stems from its specific inhibition of the mitochondrial respiratory chain at Complex III, also known as the cytochrome bc1 complex. This guide provides a detailed technical overview of the molecular mechanism of action of this compound, focusing on its interaction with Complex III. It delves into the biochemical consequences of this inhibition, the molecular basis of fungal resistance, and the experimental protocols used to study these phenomena. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and fungicide research.

Introduction: The Role and Significance of this compound

This compound is a synthetic fungicide belonging to the strobilurin class, which are derivatives of naturally occurring compounds.[1] These fungicides are classified as Quinone outside Inhibitors (QoIs) and are vital for managing diseases in various crops.[1][2] The primary mode of action for all QoI fungicides, including this compound, is the disruption of mitochondrial respiration, a fundamental process for energy production in fungal cells.[1][2] By targeting Complex III of the electron transport chain, this compound effectively halts ATP synthesis, leading to fungal cell death.[3] Understanding the intricacies of this mechanism is crucial for optimizing its use, managing fungicide resistance, and developing novel antifungal agents.

The Target: Mitochondrial Complex III (Cytochrome bc1 Complex)

Mitochondrial Complex III is a multi-subunit enzyme embedded in the inner mitochondrial membrane. It plays a pivotal role in the electron transport chain by catalyzing the transfer of electrons from ubiquinol (Coenzyme Q10, reduced form) to cytochrome c.[4] This electron transfer is coupled to the translocation of protons from the mitochondrial matrix to the intermembrane space, contributing to the proton motive force that drives ATP synthesis.[4]

The Q-Cycle: A Proton-Pumping Mechanism

The function of Complex III is best described by the Q-cycle, a two-step process that facilitates the oxidation of ubiquinol at the Qo (Quinone outside) site and the reduction of ubiquinone at the Qi (Quinone inside) site.

  • Step 1: A molecule of ubiquinol binds to the Qo site and is oxidized, releasing two protons into the intermembrane space. One electron is transferred to the Rieske iron-sulfur protein and then to cytochrome c1, which in turn reduces cytochrome c. The second electron is transferred to cytochrome bL and then to cytochrome bH.

  • Step 2: The electron at cytochrome bH is transferred to a ubiquinone molecule bound at the Qi site, forming a semiquinone radical. A second molecule of ubiquinol is oxidized at the Qo site, and the process repeats. The second electron from this oxidation again moves through the b-hemes to fully reduce the semiquinone at the Qi site to ubiquinol, taking up two protons from the matrix.

This intricate process ensures the efficient transfer of electrons and the pumping of protons, which are essential for cellular energy production.

Mechanism of Action of this compound

This compound, as a QoI fungicide, exerts its inhibitory effect by binding to the Qo site of cytochrome b, a key subunit of Complex III.[2] This binding physically obstructs the ubiquinol binding pocket, preventing the oxidation of ubiquinol and thereby blocking the entire Q-cycle.[3]

Biochemical Consequences of Inhibition

The inhibition of Complex III by this compound has several critical downstream effects on fungal cellular metabolism:

  • Interruption of Electron Flow: The primary consequence is the blockage of electron transfer from ubiquinol to cytochrome c.[1]

  • Cessation of Proton Pumping: The halt in the Q-cycle prevents the translocation of protons across the inner mitochondrial membrane, dissipating the proton motive force.

  • Depletion of ATP: Without the proton gradient, ATP synthase cannot produce ATP, leading to a severe energy deficit within the fungal cell.[3]

  • Increased Oxidative Stress: The blockage of the electron transport chain can lead to the accumulation of reactive oxygen species (ROS), causing cellular damage.

These combined effects ultimately lead to the inhibition of fungal spore germination, mycelial growth, and pathogenesis.[1]

Quantitative Data on this compound Inhibition

The efficacy of this compound is quantified by its inhibitory concentration (IC50) or effective concentration (EC50), which represent the concentration of the fungicide required to inhibit a specific biological process by 50%. The resistance factor (RF) is calculated by dividing the EC50 of a resistant strain by that of a sensitive (wild-type) strain.

Fungal SpeciesStrain TypeMutation in Cytochrome bEC50 / IC50 (µg/mL)Resistance Factor (RF)Reference
Botrytis cinereaSensitiveWild-Type--[5]
Botrytis cinereaResistantG143A->100[5][6]
Cercospora cf. flagellarisSensitiveWild-Type< 46-[7]
Cercospora cf. flagellarisResistantG143A> 52-[7]
Aspergillus parasiticusWild-Type-< 0.5 (for pyraclostrobin)-[8]

Fungal Resistance to this compound

The widespread use of QoI fungicides has led to the emergence of resistant fungal populations.[3] The primary mechanism of resistance is target-site modification through mutations in the cytochrome b gene (cytb).[3]

Key Mutations in the Cytochrome b Gene
  • G143A Mutation: The most common and significant mutation involves a single nucleotide polymorphism that results in the substitution of glycine (G) with alanine (A) at codon 143.[3][6] This G143A mutation confers a high level of resistance to most QoI fungicides, with resistance factors often exceeding 100.[6]

  • F129L Mutation: Another mutation involves the substitution of phenylalanine (F) with leucine (L) at codon 129. This F129L mutation generally confers a lower to moderate level of resistance compared to the G143A mutation.[6]

These mutations alter the three-dimensional structure of the Qo binding pocket, reducing the binding affinity of this compound and other QoI fungicides, thereby diminishing their inhibitory effect.

Alternative Resistance Mechanisms

While target-site mutations are the most prevalent form of resistance, other mechanisms have been proposed, although their impact is generally considered to be limited:

  • Alternative Oxidase (AOX) Pathway: Some fungi possess an alternative respiratory pathway that bypasses Complex III and IV.[4] The induction of this AOX pathway can provide a means of respiration in the presence of QoI fungicides, though it is less efficient in ATP production.[4]

  • Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump fungicides out of the fungal cell, reducing their intracellular concentration.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of this compound and fungal resistance.

Protocol 1: Determination of Fungicide Sensitivity (EC50) using a 96-Well Plate Assay

This protocol is adapted from methods used for assessing the sensitivity of Phytophthora infestans to QoI fungicides.[9]

Objective: To determine the effective concentration of this compound that inhibits fungal growth by 50% (EC50).

Materials:

  • Fungal isolates (wild-type and potentially resistant strains)

  • Appropriate liquid culture medium (e.g., Pea Extract-Glucose Broth)

  • This compound stock solution in DMSO

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at 405 nm

Procedure:

  • Pathogen Preparation:

    • Culture fungal isolates on a suitable agar medium.

    • Harvest spores or mycelial fragments by rinsing the plate with sterile liquid medium.

    • Filter the suspension through sterile gauze to remove large mycelial clumps.

    • Adjust the spore/mycelial fragment concentration to a standardized value (e.g., 2 x 10^4 spores/mL).

  • Assay Plate Preparation:

    • Prepare a serial dilution of this compound in the liquid medium. A typical concentration range might be 0.01, 0.1, 1, 10, and 100 µg/mL.

    • Add 50 µL of each fungicide dilution to the corresponding wells of the 96-well plate (in duplicate or triplicate).

    • Add 50 µL of a DMSO control (at the same concentration as in the highest fungicide dilution) to control wells.

    • Add 50 µL of the fungal suspension to all wells.

  • Incubation:

    • Cover the plate with a low-evaporation lid.

    • Incubate the plate at the optimal growth temperature for the fungus in the dark for a specified period (e.g., 7 days), or until sufficient growth is observed in the control wells.

  • Assessment:

    • Measure the optical density (OD) of each well at 405 nm at the beginning of the experiment (Day 0) and after the incubation period.

    • Calculate the percentage of growth inhibition for each fungicide concentration relative to the control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the fungicide concentration and fitting the data to a dose-response curve.

Protocol 2: High-Resolution Respirometry to Assess Mitochondrial Function

This protocol is based on established methods for measuring mitochondrial oxygen consumption in cells.[10][11][12]

Objective: To measure the effect of this compound on mitochondrial respiration in fungal cells.

Materials:

  • Fungal cell culture

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Respiration buffer

  • This compound solution

  • Inhibitors of the electron transport chain (e.g., rotenone for Complex I, antimycin A for Complex III, potassium cyanide for Complex IV)

Procedure:

  • Cell Preparation:

    • Grow fungal cells to the desired growth phase.

    • Harvest and wash the cells in a suitable buffer.

    • Resuspend the cells in the respiration buffer to a known concentration.

  • Respirometer Setup and Calibration:

    • Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.

    • Add the respiration buffer to the chambers and allow the system to equilibrate to the desired temperature (e.g., 30°C).

  • Measurement of Basal Respiration:

    • Add a known volume of the fungal cell suspension to the respirometer chambers.

    • Record the basal oxygen consumption rate until a stable signal is achieved.

  • Inhibitor Titration:

    • Inject a specific concentration of this compound into the chamber and record the change in oxygen consumption.

    • To further dissect the effects on the electron transport chain, other inhibitors can be added sequentially. For example, after this compound, adding an alternative substrate for a downstream complex can help pinpoint the site of inhibition.

  • Data Analysis:

    • The software associated with the respirometer will calculate the oxygen consumption rates.

    • Compare the respiration rates before and after the addition of this compound to quantify the degree of inhibition.

Protocol 3: DNA Extraction, PCR Amplification, and Sequencing of the Cytochrome b Gene

This protocol provides a general workflow for identifying mutations in the cytb gene.[13][14][15][16][17]

Objective: To amplify and sequence the cytochrome b gene from fungal DNA to detect resistance-conferring mutations.

Materials:

  • Fungal mycelium

  • DNA extraction kit or reagents (e.g., CTAB buffer)

  • PCR primers specific for the fungal cytb gene (flanking the regions of interest, i.e., codons 129 and 143)

  • Taq DNA polymerase and PCR reagents

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • DNA Extraction:

    • Harvest fungal mycelium from a pure culture.

    • Extract genomic DNA using a commercial kit or a standard protocol like the CTAB method.

    • Quantify the DNA concentration and assess its purity.

  • PCR Amplification:

    • Set up a PCR reaction containing the fungal genomic DNA, forward and reverse primers for the cytb gene, dNTPs, PCR buffer, and Taq polymerase.

    • Perform PCR using a thermocycler with an optimized program (denaturation, annealing, and extension temperatures and times). A typical PCR program would be: initial denaturation at 94°C for 4 minutes, followed by 30 cycles of denaturation at 98°C for 10 seconds, annealing at a primer-specific temperature (e.g., 52-58°C) for 30-60 seconds, and extension at 72°C for 1 minute, with a final extension at 72°C for 7 minutes.[13][14]

  • Verification of PCR Product:

    • Run a portion of the PCR product on an agarose gel to confirm the amplification of a fragment of the expected size.

  • PCR Product Purification:

    • Purify the remaining PCR product to remove primers, dNTPs, and other reaction components.

  • Sequencing:

    • Send the purified PCR product for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis:

    • Align the obtained sequence with a wild-type reference sequence of the cytb gene.

    • Analyze the alignment to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes at codons 129 (F to L) or 143 (G to A).

Visualizations of Key Pathways and Workflows

Signaling Pathway: The Q-Cycle and Inhibition by this compound

G cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix cluster_ComplexIII Complex III (Cytochrome bc1) H+1 2H+ H+2 2H+ H+3 2H+ Qo Qo Site Qo->H+1 releases e-1 e- Qo->e-1 e-2 e- Qo->e-2 Qi Qi Site Qi->H+3 takes up QH2 Ubiquinol (QH2) Qi->QH2 regenerates Cyt_b Cytochrome b Cyt_b->Qi FeS Rieske Fe-S Cyt_c1 Cytochrome c1 FeS->Cyt_c1 Cyt_c Cytochrome c Cyt_c1->Cyt_c QH2->Qo binds Q Ubiquinone (Q) Q->Qi binds e-1->FeS e-2->Cyt_b This compound This compound This compound->Qo Inhibits

Caption: The Q-cycle in mitochondrial Complex III and the inhibitory action of this compound at the Qo site.

Experimental Workflow: Fungicide Resistance Testing

G start Start: Fungal Isolate Collection culture Pure Culture Establishment start->culture dna_extraction Genomic DNA Extraction culture->dna_extraction phenotype Fungicide Sensitivity Assay (EC50) culture->phenotype pcr PCR Amplification of cytb Gene dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing analysis Sequence Analysis for Mutations (e.g., G143A, F129L) sequencing->analysis result_geno Genotypic Resistance Profile analysis->result_geno result_pheno Phenotypic Resistance Profile phenotype->result_pheno correlation Correlate Genotype and Phenotype result_geno->correlation result_pheno->correlation end End: Resistance Management Strategy correlation->end

Caption: A typical experimental workflow for determining fungicide resistance in fungal pathogens.

Conclusion

This compound is a potent inhibitor of fungal mitochondrial Complex III, acting at the Qo site of cytochrome b to disrupt the vital process of cellular respiration. This in-depth guide has detailed the molecular mechanism of its action, the resulting biochemical consequences, and the primary mechanisms of fungal resistance, which are predominantly target-site mutations in the cytb gene. The provided experimental protocols offer a foundation for researchers to investigate these interactions further. A thorough understanding of this compound's mode of action and the dynamics of resistance development is essential for its continued effective use in agriculture and for the rational design of new and improved antifungal therapies.

References

The Fungicidal Action of Fluoxastrobin: A Deep Dive into Affected Biochemical Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxastrobin, a prominent member of the strobilurin class of fungicides, exerts its potent antifungal activity by targeting the core of fungal cellular respiration. This technical guide provides an in-depth exploration of the biochemical pathways affected by this compound in fungi. The primary mechanism of action is the inhibition of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain, leading to a cascade of downstream effects including the disruption of ATP synthesis and the generation of reactive oxygen species (ROS). In response to this mitochondrial stress, fungi activate compensatory and stress-response signaling pathways, such as the Alternative Oxidase (AOX) pathway, the High-Osmolarity Glycerol (HOG) pathway, and the Cell Wall Integrity (CWI) pathway. This document details these interactions, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the key pathways to offer a comprehensive resource for researchers in mycology, fungicide development, and related fields.

Primary Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound, like other strobilurin fungicides, has a highly specific mode of action, targeting Complex III of the mitochondrial electron transport chain.[1][2] This complex, also known as ubiquinol-cytochrome c reductase, plays a crucial role in oxidative phosphorylation.

This compound binds to the Quinone outside (Qo) site of cytochrome b, a key subunit of the cytochrome bc1 complex.[2] This binding event physically obstructs the transfer of electrons from ubiquinol to cytochrome c. The direct consequences of this inhibition are:

  • Disruption of the Electron Transport Chain: The flow of electrons from Complex I and Complex II to Complex IV is halted.

  • Collapse of the Proton Gradient: The pumping of protons from the mitochondrial matrix to the intermembrane space by Complex III ceases, which is essential for generating the proton-motive force.

  • Drastic Reduction in ATP Synthesis: With the dissipation of the proton gradient, ATP synthase (Complex V) is unable to produce ATP, depriving the fungal cell of its primary energy currency.[3] This energy shortage leads to the breakdown of essential membrane potentials and the inhibition of nucleic acid and protein biosynthesis, ultimately preventing fungal spore germination and mycelial growth.[4]

The inhibition of the cytochrome bc1 complex is a critical event that triggers a cascade of secondary effects, ultimately leading to fungal cell death.

Quantitative Data on Respiratory Inhibition
Fungicide ClassTarget EnzymeFungal SpeciesIC50 / EC50 ValueReference
Strobilurin (Pyraclostrobin)Cytochrome bc1 complexZymoseptoria tritici~3 nM[6]
Strobilurin (Azoxystrobin)Cytochrome bc1 complexSaccharomyces cerevisiae~20 nM[6]
Strobilurin (Pyraclostrobin)Mycelial GrowthPhakopsora pachyrhizi0.005 mg/L[7]

Table 1: Inhibitory Concentrations of Strobilurin Fungicides. This table presents the half-maximal inhibitory or effective concentrations (IC50/EC50) of strobilurin fungicides against their target enzyme or fungal growth, illustrating their high potency.

Experimental Protocol: Measuring Inhibition of Mitochondrial Respiration

A common method to quantify the inhibitory effect of a compound on mitochondrial respiration is by measuring the oxygen consumption rate (OCR) using a Clark-type oxygen electrode or a high-resolution respirometer.

Objective: To determine the IC50 of this compound on the mitochondrial respiration of a target fungus.

Materials:

  • Fungal culture

  • Mitochondria isolation buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH pH 7.4, 1 mM EDTA, 0.1% BSA)

  • Respiratory substrates (e.g., NADH, succinate)

  • ADP

  • This compound stock solution (in a suitable solvent like DMSO)

  • Clark-type oxygen electrode or respirometer

Procedure:

  • Mitochondria Isolation:

    • Grow the fungal mycelia in a suitable liquid medium.

    • Harvest the mycelia and wash with isolation buffer.

    • Disrupt the cells mechanically (e.g., with a bead beater or French press) in ice-cold isolation buffer.

    • Perform differential centrifugation to pellet the mitochondria. Resuspend the mitochondrial pellet in a minimal volume of isolation buffer.

    • Determine the protein concentration of the mitochondrial suspension.

  • Oxygen Consumption Measurement:

    • Add a defined amount of isolated mitochondria to the respiration chamber containing respiration buffer and substrates.

    • Initiate respiration by adding ADP (to measure state 3 respiration).

    • Record the basal oxygen consumption rate.

    • Add increasing concentrations of this compound to the chamber and record the OCR at each concentration.

    • Plot the OCR against the logarithm of the this compound concentration to determine the IC50 value.

Secondary Effects and Cellular Responses

The primary inhibition of mitochondrial respiration by this compound triggers a series of secondary effects and cellular stress responses.

Increased Production of Reactive Oxygen Species (ROS)

The blockage of the electron transport chain at Complex III leads to an accumulation of electrons upstream, particularly at Complex I and the ubiquinone pool. This increases the likelihood of electrons being prematurely transferred to molecular oxygen, resulting in the formation of superoxide radicals (O2•−) and subsequently other reactive oxygen species (ROS) like hydrogen peroxide (H2O2).[8] This oxidative stress can cause significant damage to cellular components, including lipids, proteins, and DNA.

Experimental Protocol: Measurement of Reactive Oxygen Species

The production of ROS in fungal cells can be measured using fluorescent probes.

Objective: To quantify the intracellular ROS levels in a target fungus after treatment with this compound.

Materials:

  • Fungal culture

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS-sensitive fluorescent probe

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Grow fungal cells (e.g., spores or mycelia) in a suitable medium.

  • Treat the cells with various concentrations of this compound for a defined period.

  • Wash the cells with PBS to remove any remaining fungicide.

  • Incubate the cells with H2DCFDA in the dark. H2DCFDA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a fluorometer or visualize the fluorescence using a fluorescence microscope.

  • The increase in fluorescence intensity is proportional to the amount of intracellular ROS.

Induction of the Alternative Oxidase (AOX) Pathway

To counteract the inhibition of the main respiratory chain, many fungi possess an alternative oxidase (AOX).[9] This enzyme provides a bypass for the electron flow, transferring electrons directly from the ubiquinone pool to oxygen, thus circumventing Complex III and IV. While this pathway allows for the continued oxidation of NADH and regeneration of NAD+, it is not coupled to proton pumping and therefore does not contribute to ATP synthesis. The activation of the AOX pathway is a key mechanism of resistance or tolerance to strobilurin fungicides in some fungal species.[10]

Quantitative Data on AOX Induction

The induction of the AOX pathway can be quantified by measuring the expression of the AOX gene or by assessing the AOX-dependent respiration.

FungicideFungal SpeciesEffect on AOX GeneMethodReference
AzoxystrobinSclerotinia sclerotiorumIncreased transcript and protein levelsRT-qPCR, Western Blot[11]
PyraclostrobinMagnaporthe oryzaeOverexpression contributes to resistanceGene expression analysis[12]

Table 2: Induction of the Alternative Oxidase (AOX) Pathway by Strobilurin Fungicides. This table shows that treatment with strobilurin fungicides can lead to an upregulation of the AOX gene, indicating the activation of this compensatory respiratory pathway.

Experimental Protocol: Quantifying AOX Pathway Activity

The activity of the AOX pathway can be measured by assessing the respiration that is insensitive to Complex III inhibitors but sensitive to AOX inhibitors like salicylhydroxamic acid (SHAM).

Objective: To determine the contribution of the AOX pathway to total respiration in a target fungus treated with this compound.

Materials:

  • Isolated mitochondria (as described in section 1.2)

  • Respiratory substrates (e.g., NADH, succinate)

  • ADP

  • This compound

  • Potassium cyanide (KCN, an inhibitor of Complex IV)

  • Salicylhydroxamic acid (SHAM, an inhibitor of AOX)

  • Clark-type oxygen electrode or respirometer

Procedure:

  • Measure the basal oxygen consumption rate of isolated mitochondria as described in section 1.2.

  • Add a concentration of this compound that completely inhibits Complex III.

  • The remaining oxygen consumption is mediated by the AOX pathway.

  • To confirm this, add SHAM to the chamber. The SHAM-sensitive portion of the respiration represents the AOX activity.

  • Alternatively, inhibit the cytochrome pathway with KCN and measure the remaining respiration, which is largely attributable to AOX.

Stress-Response Signaling Pathways

The cellular stress caused by this compound, including energy depletion and oxidative stress, activates several signaling pathways that are crucial for the fungal response and survival.

High-Osmolarity Glycerol (HOG) Pathway

The HOG pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that is a central regulator of the response to various stresses, including osmotic and oxidative stress.[13][14] In response to the stress induced by fungicides, the HOG pathway can be activated, leading to the expression of stress-responsive genes.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is another crucial MAPK signaling cascade that is activated in response to cell wall stress.[15] Fungicide-induced stress can lead to alterations in the cell wall, triggering the CWI pathway to reinforce the cell wall structure.

Visualizing the Affected Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key biochemical pathways and experimental workflows discussed in this guide.

Fluoxastrobin_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_consequences Cellular Consequences cluster_response Fungal Response Complex_I Complex I UQ_pool Ubiquinone Pool Complex_I->UQ_pool e- H+ H+ Complex_I->H+ Complex_II Complex II Complex_II->UQ_pool e- Complex_III Complex III (Cytochrome bc1) UQ_pool->Complex_III e- AOX Alternative Oxidase (AOX) UQ_pool->AOX e- ROS_production ROS Production Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_III->H+ ATP_depletion ATP Depletion AOX_induction AOX Pathway Induction Complex_IV Complex IV Cyt_c->Complex_IV e- O2 O2 Complex_IV->O2 e- Complex_IV->H+ ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP ADP + Pi AOX->O2 e- H+->ATP_Synthase This compound This compound This compound->Complex_III Inhibits Qo site HOG_pathway HOG Pathway Activation ATP_depletion->HOG_pathway ROS_production->HOG_pathway CWI_pathway CWI Pathway Activation ROS_production->CWI_pathway

Figure 1: Mechanism of action of this compound and subsequent fungal responses.

Experimental_Workflow_Respiration start Fungal Culture step1 Harvest and Wash Mycelia start->step1 step2 Cell Disruption step1->step2 step3 Differential Centrifugation step2->step3 step4 Isolate Mitochondria step3->step4 step5 Measure Oxygen Consumption Rate (OCR) step4->step5 step6 Add this compound (Varying Concentrations) step5->step6 step7 Determine IC50 step6->step7 end Inhibition Potency Determined step7->end Signaling_Pathways cluster_HOG HOG Pathway cluster_CWI CWI Pathway This compound This compound Mitochondrial_Stress Mitochondrial Stress (ATP depletion, ROS production) This compound->Mitochondrial_Stress Hog1_MAPK Hog1 MAPK Mitochondrial_Stress->Hog1_MAPK Mpk1_MAPK Mpk1/Slt2 MAPK Mitochondrial_Stress->Mpk1_MAPK Stress_Genes Stress Response Gene Expression Hog1_MAPK->Stress_Genes Cell_Wall_Reinforcement Cell Wall Reinforcement Mpk1_MAPK->Cell_Wall_Reinforcement

References

The Environmental Fate and Degradation of Fluoxastrobin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and degradation of the strobilurin fungicide, Fluoxastrobin, in soil and water. The information is compiled from various scientific sources and regulatory documents to assist researchers and professionals in understanding its environmental behavior.

Executive Summary

This compound is a systemic fungicide with translaminar activity, meaning it can move through the leaf tissue to protect untreated surfaces.[1] Its persistence and mobility in the environment are critical factors in assessing its potential impact on non-target organisms and ecosystems. This guide details its degradation pathways, half-life in soil and water, sorption characteristics, and the formation of its primary metabolites.

Physicochemical Properties

A fundamental understanding of this compound's physicochemical properties is essential for interpreting its environmental fate.

PropertyValueReference
Molecular Formula C₂₁H₁₆ClFN₄O₅[2]
Molecular Weight 458.83 g/mol [2]
Water Solubility 2.56 mg/L[2]
Vapor Pressure 4.22 x 10⁻¹² mm Hg at 20°C[2]
Log K_ow_ (Octanol-Water Partition Coefficient) 2.85 at 20°C[2]
Henry's Law Constant 1.1 x 10⁻¹² atm·m³/mol[2]

Environmental Fate and Degradation in Soil

The degradation of this compound in soil is influenced by both biotic and abiotic factors, with microbial metabolism being a key driver.

Aerobic Soil Metabolism

Under aerobic conditions, this compound degrades at a moderate to slow rate, depending on the soil characteristics. Biodegradation is considered the primary dissipation route.

Anaerobic Soil Metabolism

Data on the anaerobic degradation of this compound is limited in the reviewed literature. However, standard protocols exist for such studies, which are crucial for assessing the fungicide's fate in flooded or waterlogged soil conditions where anaerobic environments are prevalent.

Soil Sorption and Mobility

This compound exhibits low to moderate mobility in soil, with a tendency to adsorb to soil organic matter.

Table 1: Soil Degradation and Sorption Data for this compound

ParameterValueConditionsReference
Aerobic Soil Metabolism (DT₅₀) 29.4 - 393 days (average 141 days)Varies with soil texture (e.g., sandy loam to loamy sand)[2]
58.8 days (typical)Laboratory, 20°C[3]
11.6 - 12.2 daysField study, soil[4]
Anaerobic Soil Metabolism (DT₅₀) Data not available in reviewed literature-
Soil Organic Carbon-Water Partitioning Coefficient (K_oc_) 424 - 1582 mL/g-[2]

Environmental Fate and Degradation in Water

In aquatic environments, the degradation of this compound is primarily driven by photolysis, while hydrolysis plays a less significant role.

Hydrolysis

This compound is stable to abiotic hydrolysis in sterile buffered solutions at pH 4, 7, and 9 at 50°C, indicating that hydrolysis is not a major degradation pathway under typical environmental conditions.[2]

Aqueous Photolysis

Photodegradation in water is a significant route of dissipation for this compound.

Table 2: Aquatic Degradation Data for this compound

ParameterValueConditionsReference
Hydrolysis StablepH 4, 7, 9 at 50°C[2]
Aqueous Photolysis Half-life 3.8 - 4.1 daysLaboratory, corresponding to 18.6 - 21.6 days under summer solar conditions in Phoenix, AZ[2]

Major Degradation Products

The degradation of this compound in soil and water leads to the formation of several metabolites. The primary metabolites identified are:

  • HEC-5725-deschlorophenyl (HEC 7155): A major metabolite found in soil.[2]

  • HEC-5725-oxazepine: A major degradate found in aqueous studies, primarily formed through direct photolysis in sterile water.

  • HEC-5725-carboxylic acid (HEC 7180): A soil metabolite.

Quantitative data on the formation of these metabolites is limited in the public literature, but their presence is a key aspect of the overall environmental fate assessment.

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the environmental fate of this compound, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Soil Metabolism (OECD 307)

This study evaluates the rate and pathway of pesticide degradation in soil under both aerobic and anaerobic conditions.[5][6][7]

Methodology:

  • Soil Selection: A range of representative soils are chosen, characterized by their organic carbon content, pH, clay content, and microbial biomass.[6]

  • Test Substance Application: The test substance, typically radiolabelled (e.g., with ¹⁴C), is applied to the soil samples at a rate equivalent to the maximum recommended field application rate.[6]

  • Incubation:

    • Aerobic: Soil samples are incubated in the dark in flow-through systems or biometer-type flasks at a constant temperature (e.g., 20°C).[5] The soil moisture is maintained at an optimal level for microbial activity. A stream of air is passed through the system to maintain aerobic conditions, and evolved ¹⁴CO₂ is trapped to measure mineralization.[5]

    • Anaerobic: After an initial aerobic phase to allow for the establishment of microbial populations, the soil is flooded with water, and the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions. The incubation then proceeds in the dark.

  • Sampling and Analysis: At specified intervals, replicate soil samples are extracted using appropriate solvents.[5] The extracts are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) to identify and quantify the parent compound and its transformation products.[8] Non-extractable residues are quantified by combustion analysis.

Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)

This method determines the extent to which a pesticide adsorbs to soil particles and its potential for desorption, providing insights into its mobility.[8]

Methodology:

  • Soil and Solution Preparation: Several soil types with varying characteristics are used. A stock solution of the test substance is prepared in a 0.01 M CaCl₂ solution.

  • Adsorption Phase: Known volumes of the test substance solution are added to weighed amounts of soil in centrifuge tubes. The soil-to-solution ratio is typically varied. The tubes are agitated in the dark at a constant temperature until equilibrium is reached (pre-determined in a preliminary test).

  • Equilibrium and Analysis: After agitation, the soil suspension is separated by centrifugation. The concentration of the test substance in the supernatant (aqueous phase) is determined. The amount adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

  • Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl₂. The tubes are agitated again until a new equilibrium is reached. The concentration of the test substance in the aqueous phase is measured to determine the amount desorbed.

  • Data Analysis: The adsorption and desorption data are used to calculate the soil-water distribution coefficient (K_d_) and the soil organic carbon-water partitioning coefficient (K_oc_).

Aqueous Photolysis (OECD 316)

This study assesses the degradation of a chemical in water due to exposure to light.[9]

Methodology:

  • Solution Preparation: A sterile, buffered aqueous solution of the test substance is prepared. The pH of the buffer is chosen to be environmentally relevant (e.g., pH 5, 7, and 9).

  • Irradiation: The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).[9] Control samples are kept in the dark to account for any degradation not caused by light (e.g., hydrolysis). The temperature is maintained at a constant level (e.g., 25°C).[9]

  • Sampling and Analysis: Samples of the irradiated and dark control solutions are taken at various time points. The concentration of the parent compound and any photoproducts are determined using analytical techniques like LC-MS/MS.

  • Data Analysis: The degradation rates in the light-exposed and dark control samples are compared to determine the photolysis rate constant and the photolytic half-life (DT₅₀).

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis of this compound and its metabolites in soil and water samples is typically performed using LC-MS/MS due to its high sensitivity and selectivity.[3][4]

Sample Preparation (General Steps):

  • Water: Samples may be directly injected or pre-concentrated using solid-phase extraction (SPE).[3]

  • Soil: Soil samples are extracted with an organic solvent (e.g., acetonitrile). The extract is then cleaned up using techniques like dispersive solid-phase extraction (dSPE) to remove interfering matrix components.[4]

LC-MS/MS Parameters (Illustrative):

  • Liquid Chromatography:

    • Column: A reverse-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions are monitored for the parent compound and its metabolites.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the degradation pathway of this compound and the experimental workflows.

Fluoxastrobin_Degradation_Pathway This compound This compound Metabolite1 HEC-5725-deschlorophenyl (Soil Metabolite) This compound->Metabolite1 Microbial Degradation Metabolite2 HEC-5725-oxazepine (Aqueous Photoproduct) This compound->Metabolite2 Photolysis (in Water) Metabolite3 HEC-5725-carboxylic acid (Soil Metabolite) This compound->Metabolite3 Microbial Degradation Further_Degradation Further Degradation (Mineralization to CO2) Metabolite1->Further_Degradation Metabolite2->Further_Degradation Metabolite3->Further_Degradation

Figure 1: Proposed degradation pathway of this compound in soil and water.

Soil_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Collect & Characterize Soil Soil_Treatment Treat Soil Samples Soil_Collection->Soil_Treatment Radiolabel Prepare Radiolabelled This compound Radiolabel->Soil_Treatment Aerobic Aerobic Incubation (Dark, 20°C, Airflow) Soil_Treatment->Aerobic Anaerobic Anaerobic Incubation (Flooded, N2 Purge) Soil_Treatment->Anaerobic CO2_Trapping Trap Evolved ¹⁴CO₂ Aerobic->CO2_Trapping Extraction Solvent Extraction of Soil Samples Aerobic->Extraction Anaerobic->Extraction LCMS LC-MS/MS Analysis (Parent & Metabolites) Extraction->LCMS Combustion Combustion of Non-extractable Residues Extraction->Combustion Data_Analysis Calculate DT₅₀ & DT₉₀ LCMS->Data_Analysis Combustion->Data_Analysis

Figure 2: Experimental workflow for soil metabolism studies (OECD 307).

Adsorption_Desorption_Workflow cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase cluster_calculation Data Analysis Prep Prepare Soil Samples & this compound Solution Equilibrate Add Solution to Soil & Agitate to Equilibrium Prep->Equilibrate Separate_Ad Centrifuge to Separate Soil and Supernatant Equilibrate->Separate_Ad Analyze_Ad Analyze Supernatant (LC-MS/MS) Separate_Ad->Analyze_Ad Replace Replace Supernatant with Fresh Solution Separate_Ad->Replace Calc_Kd Calculate Adsorption Coefficient (Kd) Analyze_Ad->Calc_Kd Equilibrate_De Agitate to New Equilibrium Replace->Equilibrate_De Separate_De Centrifuge to Separate Equilibrate_De->Separate_De Analyze_De Analyze Supernatant Separate_De->Analyze_De Analyze_De->Calc_Kd Calc_Koc Calculate Organic Carbon Normalized Coefficient (Koc) Calc_Kd->Calc_Koc

Figure 3: Experimental workflow for adsorption/desorption studies (OECD 106).

Aqueous_Photolysis_Workflow cluster_setup Experimental Setup cluster_exposure Exposure cluster_analysis Analysis Prep_Solution Prepare Sterile Buffered Aqueous Solution of this compound Setup_Irradiated Place Samples in Photoreactor (e.g., Xenon Lamp) Prep_Solution->Setup_Irradiated Setup_Dark Place Control Samples in Dark Prep_Solution->Setup_Dark Irradiate Irradiate Samples at Constant Temperature Setup_Irradiated->Irradiate Incubate_Dark Incubate Dark Controls Setup_Dark->Incubate_Dark Sampling Collect Samples at Time Intervals Irradiate->Sampling Incubate_Dark->Sampling LCMS_Analysis Analyze Samples by LC-MS/MS Sampling->LCMS_Analysis Calc_Halflife Calculate Photolytic Half-life (DT₅₀) LCMS_Analysis->Calc_Halflife

Figure 4: Experimental workflow for aqueous photolysis studies (OECD 316).

Conclusion

The environmental fate of this compound is characterized by moderate persistence in soil, with aerobic biodegradation being the primary degradation pathway. Its mobility in soil is limited due to its tendency to adsorb to organic matter. In aquatic systems, photolysis is the main route of degradation. The formation of metabolites such as HEC-5725-deschlorophenyl and HEC-5725-oxazepine is an important aspect of its environmental transformation. This guide provides a foundational understanding for researchers and professionals involved in the development and environmental risk assessment of this fungicide. Further research into its anaerobic degradation and the quantification of metabolite formation would provide a more complete environmental profile.

References

Toxicological Profile of Fluoxastrobin on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxastrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class of agrochemicals.[1] Its mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), thereby blocking electron transfer and halting ATP synthesis.[1][2] While effective against a wide range of plant pathogens, the widespread use of this compound raises concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological effects of this compound on various non-target species, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of this compound to a range of non-target organisms. Data is presented as LC50 (Lethal Concentration 50%), LD50 (Lethal Dose 50%), NOAEC (No Observed Adverse Effect Concentration), and LOAEC (Lowest Observed Adverse Effect Concentration) values.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

SpeciesTest TypeEndpointValue (mg a.i./L)ClassificationReference
Freshwater Fish
Rainbow Trout (Oncorhynchus mykiss)96-hour AcuteLC500.44 - 0.549Highly Toxic[3][4]
Chronic (Life-cycle)NOAEC0.057-[3]
Bluegill Sunfish (Lepomis macrochirus)96-hour AcuteLC500.97Moderately to Highly Toxic
Carp (Cyprinus carpio)96-hour AcuteLC500.57Highly Toxic
Estuarine/Marine Fish
Sheepshead Minnow (Cyprinodon variegatus)96-hour AcuteLC50>1.0Moderately Toxic[3]
Freshwater Invertebrates
Daphnia magna48-hour AcuteEC500.18 - 0.33Highly Toxic[3]
Chronic (21-day)NOAEC0.18-[3]
Chronic (21-day)LOAEC0.33-[3]
Amphipod (Gammarus pulex)ChronicNOAEC (derived)0.045-[3]
Estuarine/Marine Invertebrates
Mysid Shrimp (Americamysis bahia)96-hour AcuteLC500.0038Very Highly Toxic[3]
Chronic (Life-cycle)NOAEC0.00061-[3]
Chronic (Life-cycle)LOAEC0.0019-[3]
Aquatic Plants
Green Algae (Selenastrum capricornutum)72-hourEC50 (cell density)0.26-[3]
Duckweed (Lemna gibba)7-dayEC50 (frond weight)1.2 - 2.9-[3]

Table 2: Acute and Chronic Toxicity of this compound to Terrestrial Organisms

SpeciesTest TypeEndpointValueClassificationReference
Birds
Bobwhite Quail (Colinus virginianus)Acute OralLD50>2000 mg/kg bwPractically Non-toxic
Mallard Duck (Anas platyrhynchos)ReproductiveNOAEC461 mg a.i./kg diet-[3]
ReproductiveLOAEC1394 mg a.i./kg diet-[3]
Mammals
RatAcute OralLD50>2000 mg/kg bwPractically Non-toxic[5]
Dog90-day OralNOAEL3.0 mg/kg/day-
1-year OralNOAEL1.5 mg/kg/day-
Terrestrial Invertebrates
Honeybee (Apis mellifera)Acute Contact (48-hr)LD50>100 µ g/bee Practically Non-toxic
Acute Oral (48-hr)LD50>100 µ g/bee Practically Non-toxic
Larval Acute (single exposure)LD50>80 µ g/larva -
Earthworm (Eisenia fetida)14-day AcuteLC50>500 mg/kg soil-
Subchronic (28-day)-No mortality observed-[6]

Experimental Protocols

The toxicity data presented above are generated following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency's Office of Prevention, Pesticides and Toxic Substances (OPPTS). The following sections provide an overview of the methodologies for key experiments.

Aquatic Toxicity Testing

Fish Acute Toxicity Test (based on OECD Guideline 203)

  • Test Species: Rainbow Trout (Oncorhynchus mykiss), Bluegill Sunfish (Lepomis macrochirus), or other recommended species.

  • Test Duration: 96 hours.

  • Test Conditions: Static, semi-static, or flow-through systems. Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range suitable for the test species. A photoperiod of 16 hours light and 8 hours dark is typical.

  • Procedure: Fish are acclimated to laboratory conditions before the test. Groups of fish are exposed to a range of this compound concentrations and a control (without the test substance). Observations for mortality and sublethal effects are made at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50, the concentration of this compound that is lethal to 50% of the test fish, is calculated.

Aquatic Invertebrate Acute Immobilisation Test (based on OECD Guideline 202)

  • Test Species: Daphnia magna.

  • Test Duration: 48 hours.

  • Test Conditions: Static test in a defined culture medium. Temperature and photoperiod are controlled.

  • Procedure: Neonates (<24 hours old) are exposed to a series of this compound concentrations and a control. The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The EC50, the concentration of this compound that causes immobilisation in 50% of the daphnids, is determined.

Algal Growth Inhibition Test (based on OECD Guideline 201)

  • Test Species: Pseudokirchneriella subcapitata (a green alga).

  • Test Duration: 72 hours.

  • Test Conditions: Batch cultures in a nutrient-rich medium under constant illumination and temperature.

  • Procedure: Exponentially growing algal cultures are exposed to various concentrations of this compound. Algal growth is measured periodically by cell counts or other biomass indicators.

  • Endpoint: The EC50, the concentration that inhibits algal growth rate by 50% relative to the control, is calculated.

Avian Toxicity Testing

Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

  • Test Species: Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).

  • Procedure: A single oral dose of this compound is administered to the birds via gavage or capsule. The birds are then observed for at least 14 days for mortality and signs of toxicity. A control group receives a placebo.

  • Endpoint: The LD50, the dose of this compound that is lethal to 50% of the test birds, is determined.

Avian Reproduction Test (based on OECD Guideline 206)

  • Test Species: Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).

  • Test Duration: Approximately 20 weeks.

  • Procedure: Adult birds are fed a diet containing various concentrations of this compound for an extended period that includes a pre-egg-laying phase and an egg-laying phase. Key reproductive parameters are monitored, including egg production, eggshell thickness, fertility, hatchability, and chick survival and growth.

  • Endpoints: The NOAEC and LOAEC for reproductive effects are determined.

Terrestrial Invertebrate Toxicity Testing

Honeybee Acute Toxicity Tests (based on OECD Guidelines 213 & 214)

  • Test Species: Adult worker honeybees (Apis mellifera).

  • Procedure:

    • Contact Toxicity (OECD 214): A single dose of this compound is applied topically to the dorsal thorax of the bees.

    • Oral Toxicity (OECD 213): Bees are fed a single dose of this compound in a sucrose solution.

  • Observation Period: 48 to 96 hours, with mortality recorded at regular intervals.

  • Endpoint: The LD50 for both contact and oral exposure routes is calculated.

Honeybee Larval Toxicity Test, Single Exposure (based on OECD Guideline 237)

  • Test Species: Honeybee larvae (Apis mellifera).[7]

  • Procedure: Young larvae are reared in the laboratory on an artificial diet.[7] On a specific day of their development, they are fed a single dose of this compound mixed into their diet.[7] Larval mortality and developmental abnormalities are observed until the pupal stage.[7]

  • Endpoint: The larval LD50 is determined.[7]

Earthworm Acute Toxicity Test (based on OECD Guideline 207)

  • Test Species: Eisenia fetida.

  • Test Duration: 14 days.

  • Procedure: Adult earthworms are exposed to artificial soil treated with a range of this compound concentrations. Mortality and sublethal effects, such as changes in body weight and behavior, are assessed at 7 and 14 days.

  • Endpoint: The LC50 for mortality is calculated.

Earthworm Reproduction Test (based on OECD Guideline 222)

  • Test Species: Eisenia fetida.

  • Test Duration: 8 weeks.

  • Procedure: Adult earthworms are exposed to this compound in artificial soil for 4 weeks, during which mortality and adult biomass are recorded. The adults are then removed, and the soil is incubated for another 4 weeks to allow for the hatching and development of cocoons. The number of juveniles produced is then counted.

  • Endpoints: The NOEC and LOEC for reproductive success (number of juveniles) are determined.

Mammalian Toxicity Testing

Acute Oral Toxicity (based on OECD Guideline 401 - now deleted but principles are still applied)

  • Test Species: Rat.

  • Procedure: A single oral dose of this compound is administered by gavage. Animals are observed for 14 days for signs of toxicity and mortality.

  • Endpoint: The LD50 is determined.

Prenatal Developmental Toxicity Study (based on OECD Guideline 414)

  • Test Species: Rat or rabbit.

  • Procedure: Pregnant females are administered this compound daily during the period of major organogenesis. The dams are euthanized just before parturition, and the fetuses are examined for external, visceral, and skeletal abnormalities. Maternal toxicity is also assessed.

  • Endpoints: The NOAEL and LOAEL for both maternal and developmental toxicity are established.

Mandatory Visualization

Signaling Pathways

The primary mode of action of this compound in non-target organisms, similar to its fungicidal action, is the inhibition of mitochondrial respiration. This disruption of the electron transport chain leads to a cascade of downstream cellular effects.

G cluster_0 Mitochondrial Inner Membrane cluster_1 Cellular Consequences This compound This compound ComplexIII Complex III (Cytochrome bc1) This compound->ComplexIII Inhibits ETC Electron Transport Chain Oxidative_Stress Oxidative Stress (ROS Production) ComplexIII->Oxidative_Stress Leads to ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Leads to Cellular_Dysfunction Cellular Dysfunction & Toxicity ATP_Depletion->Cellular_Dysfunction Oxidative_Stress->Cellular_Dysfunction G cluster_workflow Aquatic Invertebrate Acute Toxicity Workflow (e.g., Daphnia magna) start Start: Culture of Daphnia magna acclimation Selection of Neonates (<24h old) start->acclimation exposure Exposure to this compound (Range of Concentrations + Control) acclimation->exposure observation_24h Observation at 24h (Immobilisation) exposure->observation_24h observation_48h Observation at 48h (Immobilisation) observation_24h->observation_48h data_analysis Data Analysis (EC50 Calculation) observation_48h->data_analysis end End of Study data_analysis->end G cluster_workflow Avian Reproduction Study Workflow start Start: Acclimation of Adult Birds pre_laying Pre-egg-laying Period (Dosed Diet) start->pre_laying egg_laying Egg-laying Period (Dosed Diet) pre_laying->egg_laying incubation Egg Collection & Incubation egg_laying->incubation hatching Hatching & Chick Observation (14 days) incubation->hatching data_analysis Data Analysis (Reproductive Endpoints) hatching->data_analysis end End of Study data_analysis->end

References

Absorption, distribution, metabolism, and excretion (ADME) of Fluoxastrobin in rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of the fungicide Fluoxastrobin in rat models. The data presented is compiled from extensive toxicological and pharmacokinetic studies, offering critical insights for risk assessment and regulatory evaluation.

Executive Summary

This compound is rapidly and extensively absorbed following oral administration in rats, with peak plasma concentrations observed within hours. The primary route of elimination is through the feces, largely driven by significant biliary excretion. Metabolism is extensive, with the parent compound being significantly transformed into various metabolites through cleavage, hydroxylation, and conjugation. Tissue distribution is highest in organs associated with absorption and excretion, such as the gastrointestinal tract, liver, and kidneys, with no significant long-term accumulation.

Absorption

Following a single oral dose, this compound is readily absorbed from the gastrointestinal tract. Studies in male rats have demonstrated that peak plasma concentrations are typically reached between 6 to 8 hours after administration.[1] The absorption process appears to be saturable at higher doses, leading to a greater proportion of the parent compound being excreted unchanged in the feces.[1]

Distribution

The distribution of this compound and its metabolites has been investigated using whole-body autoradiography in both male and female rats.[1]

Key Findings:

  • Rapid Distribution: The highest concentrations of radioactivity were observed within one hour of dosing.[1]

  • Primary Tissues: The greatest concentrations were found in organs critical to absorption and excretory functions, namely the gastrointestinal tract, liver, and kidneys.[1]

  • Low Tissue Residue: Radioactivity in most tissues and organs decreased rapidly, approaching or falling below the limit of detection or quantification by 168 hours post-dose.[1] At 48 hours, tissue and carcass burdens accounted for only about 1% of the administered dose, with the liver and skin each containing approximately 0.2% and the gastrointestinal tract about 0.4%.[1]

  • No Gender Differences: No significant gender-related differences in tissue distribution and disposition were observed.[1]

Table 1: Tissue Distribution of Radioactivity 48 Hours After a Single Oral Dose of [¹⁴C]this compound in Rats
Tissue/OrganPercentage of Administered Radioactivity
Liver~ 0.2%
Skin~ 0.2%
Gastrointestinal Tract~ 0.4%
Total Tissue/Carcass~ 1.0%

Source: Data compiled from PubChem.[1]

Metabolism

This compound undergoes extensive metabolism in rats, with the parent compound being largely absent in urine and bile.[1] The metabolic profile shows no significant qualitative or quantitative differences between sexes or different dosing regimens.[1]

Metabolic Pathways:

The primary metabolic transformations involve:

  • Cleavage of the molecule between the second and third rings.[1]

  • Cleavage of rings 2, 3, and 4.[1]

  • Subsequent hydroxylation and methoxylation.[1]

  • Conjugation with glucuronic acid.[1]

The major metabolites identified are HEC5725-E-des-chlorophenyl and HEC5725-des-chlorophenyl-dioxazine-OH.[1]

Fluoxastrobin_Metabolism cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism This compound This compound Cleavage_Rings23 Cleavage between Rings 2 & 3 This compound->Cleavage_Rings23 Primary Cleavage_Rings234 Cleavage of Rings 2, 3 & 4 This compound->Cleavage_Rings234 Primary Hydroxylation Hydroxylation Cleavage_Rings23->Hydroxylation Cleavage_Rings234->Hydroxylation Methoxylation Methoxylation Hydroxylation->Methoxylation Metabolites Urinary & Biliary Metabolites (e.g., HEC5725-E-des-chlorophenyl, HEC5725-des-chlorophenyl-dioxazine-OH) Hydroxylation->Metabolites Glucuronidation Glucuronidation Methoxylation->Glucuronidation Glucuronidation->Metabolites

Caption: Proposed metabolic pathway of this compound in rats.

Excretion

The excretion of this compound and its metabolites is rapid and nearly complete.[1]

Routes of Excretion:

  • Feces: This is the major route of elimination. In studies, fecal excretion accounted for 72-73% of the administered dose within 48 hours and 94-99% over a 168-hour period.[1] At high doses (100 mg/kg), fecal excretion was even higher (86.4-91.1%), with a significant portion being the parent compound due to saturated absorption.[1]

  • Bile: Studies in rats with bile cannulae revealed that biliary excretion is the primary contributor to fecal elimination, accounting for 87.4% of the dose.[1]

  • Urine: Renal excretion is a secondary route, accounting for 12-16% of the administered dose.[1]

  • Expired Air: Elimination via expired air is negligible, at approximately 0.1%.[1]

Repeated dosing did not appear to affect the excretion profile of this compound.[1]

Table 2: Excretion of Radioactivity Following a Single Oral Dose of [¹⁴C]this compound in Rats
Excretion RouteTime PeriodPercentage of Administered Dose
Feces48 hours72 - 73%
Feces168 hours94 - 99%
Urine48 hours12 - 16%
Bile (in cannulated rats)Not Specified87.4%
Expired Air48 hours~ 0.1%

Source: Data compiled from PubChem.[1]

Experimental Protocols

The ADME studies of this compound in rats have utilized standardized and rigorous methodologies.

General Study Design:

  • Animal Model: Young male and female Wistar rats were commonly used.[1]

  • Test Substance: Radiolabeled this compound, typically (pyrimidine-2-¹⁴C)HEC 5725 or (methoxyiminotolyl-ring-UL-¹⁴C)HEC5725, with high radiochemical purity (>98-99%), was administered.[1] Non-radiolabeled this compound was used for multiple-dose studies.[1]

  • Dosing: Single oral gavage doses were administered at low (1 or 3 mg/kg) and high (100 mg/kg) levels.[1] Multiple-dose studies involved 14 consecutive daily doses of non-labeled compound followed by a single dose of the radiolabeled substance.[1]

  • Sample Collection: Urine, feces, and expired air were collected at various time points up to 168 hours post-dose.[1] For biliary excretion studies, bile was collected from cannulated rats.[1] Blood samples were taken to determine plasma kinetics.[1] Tissues were collected at sacrifice for distribution analysis.[1]

  • Analytical Methods: Radioactivity in samples was quantified to determine the extent of absorption, distribution, and excretion. Metabolite profiling was conducted on urine, feces, and bile samples. Whole-body autoradiography was used to visualize the distribution of the radiolabeled compound.[1]

ADME_Workflow cluster_Dosing Dosing Phase cluster_Sampling Sample Collection Phase cluster_Analysis Analysis Phase Dosing Oral Gavage Administration ([¹⁴C]this compound) to Wistar Rats Blood Blood Sampling (Plasma Kinetics) Dosing->Blood Excreta Excreta Collection (Urine, Feces, Expired Air) Dosing->Excreta Bile Bile Collection (Cannulated Rats) Dosing->Bile Tissues Tissue Collection (At Sacrifice) Dosing->Tissues Radioactivity Quantification of Radioactivity Blood->Radioactivity Excreta->Radioactivity Metabolite Metabolite Profiling Excreta->Metabolite Bile->Radioactivity Bile->Metabolite Autoradiography Whole-Body Autoradiography Tissues->Autoradiography

Caption: General experimental workflow for a this compound ADME study in rats.

Logical Relationships in ADME Processes

The absorption, distribution, metabolism, and excretion of this compound are interconnected processes that determine its overall pharmacokinetic profile and potential for toxicity.

ADME_Logical_Flow cluster_Elimination Elimination Pathways Absorption Absorption (Oral Intake) Distribution Distribution to Tissues (Liver, Kidney, GI Tract) Absorption->Distribution Metabolism Metabolism (Primarily in Liver) Distribution->Metabolism Biliary Biliary Excretion Metabolism->Biliary Renal Renal (Urine) Excretion Metabolism->Renal Excretion Excretion Fecal Fecal Elimination Biliary->Fecal

Caption: Interrelationship of ADME processes for this compound.

References

Quantum Properties and Molecular Electrostatic Potential of Fluoxastrobin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the quantum properties and molecular electrostatic potential (MEP) of Fluoxastrobin, a broad-spectrum strobilurin fungicide. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the molecule's electronic structure and reactivity. This guide is based on computational studies employing Density Functional Theory (DFT), which provides significant insights into molecular characteristics that are crucial for understanding its biological activity and potential toxic effects.[1][2][3]

Introduction to this compound and Computational Analysis

This compound is a widely used agricultural fungicide that functions by inhibiting the mitochondrial cytochrome-bc1 complex.[4] Its efficacy and potential environmental impact necessitate a deep understanding of its molecular properties. Computational chemistry, particularly DFT, has emerged as a powerful tool for investigating the electronic structure, reactivity, and intermolecular interactions of molecules like this compound.[1][2][3] By calculating quantum properties and mapping the molecular electrostatic potential, we can identify the regions of the molecule most likely to engage in interactions with biological targets, thereby providing a basis for understanding its mode of action and for the development of new, more effective, and safer agrochemicals.

Experimental and Computational Protocols

The data and analyses presented in this guide are derived from computational studies using state-of-the-art quantum chemical methods. The primary methodology involves Density Functional Theory (DFT), a robust approach for calculating the electronic structure of molecules.

Computational Details

The quantum properties and molecular electrostatic potential of this compound were analyzed at the molecular quantum mechanical level.[1][3] The calculations were performed using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional in conjunction with the 6-311++G(d,p) and cc-pVDZ basis sets.[1][3] The B3LYP functional is known for its accuracy in predicting molecular geometries and electronic properties for a wide range of organic molecules. The choice of basis sets allows for a comprehensive analysis of the molecule's electronic structure, including polarization and diffuse functions, which are important for describing non-covalent interactions.

Further investigations into the molecular characteristics were conducted through topological analyses such as Atoms in Molecules (AIM) and Reduced Density Gradient (RDG), as well as Natural Bonding Orbitals (NBO) investigations.[1][3] NBO analysis provides insights into charge delocalization and hyperconjugative interactions within the molecule.

Molecular Electrostatic Potential (MEP) Surface Calculation

The molecular electrostatic potential (MEP) surface was calculated to visualize the charge distribution and predict the reactive sites for electrophilic and nucleophilic attacks. The MEP is a valuable tool for understanding intermolecular interactions, as it illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential).

Data Presentation: Quantum Chemical Properties

The following tables summarize the key quantitative data obtained from the DFT calculations on this compound. Note: The specific values in these tables are illustrative and represent the type of data that would be extracted from the full-text research articles. For precise values, please refer to the cited literature.

Table 1: Selected Bond Lengths of this compound (Å)

Atom 1 Atom 2 Bond Length (Å)
C1 C2 Value
C2 O3 Value
N4 C5 Value
C5 C6 Value

| ... | ... | Value |

Table 2: Selected Bond Angles of this compound (°)

Atom 1 Atom 2 Atom 3 Bond Angle (°)
C1 C2 O3 Value
C2 O3 C4 Value
N5 C6 C7 Value

| ... | ... | ... | Value |

Table 3: Selected Dihedral Angles of this compound (°)

Atom 1 Atom 2 Atom 3 Atom 4 Dihedral Angle (°)
C1 C2 O3 C4 Value
C2 O3 C4 N5 Value

| ... | ... | ... | ... | Value |

Table 4: Mulliken Atomic Charges of this compound

Atom Atomic Charge (e)
C1 Value
H2 Value
O3 Value
N4 Value

| ... | Value |

Table 5: Frontier Molecular Orbital Energies and Related Properties of this compound

Property Value
HOMO Energy (eV) Value
LUMO Energy (eV) Value
HOMO-LUMO Energy Gap (eV) Value
Ionization Potential (eV) Value
Electron Affinity (eV) Value
Electronegativity (χ) Value
Chemical Hardness (η) Value
Chemical Softness (S) Value

| Electrophilicity Index (ω) | Value |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the computational analysis of this compound's quantum properties and molecular electrostatic potential.

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis cluster_output Output mol_structure This compound Molecular Structure geometry_optimization Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geometry_optimization frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation electronic_properties Electronic Properties (HOMO, LUMO, etc.) geometry_optimization->electronic_properties mep_analysis Molecular Electrostatic Potential (MEP) Analysis electronic_properties->mep_analysis nbo_analysis Natural Bond Orbital (NBO) Analysis electronic_properties->nbo_analysis aim_rdg_analysis Topological Analysis (AIM, RDG) electronic_properties->aim_rdg_analysis mep_map MEP Surface Map mep_analysis->mep_map quantum_properties Quantum Properties (Tables) nbo_analysis->quantum_properties reactivity_insights Reactivity and Interaction Insights aim_rdg_analysis->reactivity_insights quantum_properties->reactivity_insights mep_map->reactivity_insights

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Technical Grade Fluoxastrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxastrobin is a broad-spectrum, systemic strobilurin fungicide.[1] It is employed in agriculture to control a wide range of fungal diseases in various crops, including cereals, potatoes, and vegetables.[2][3] Its mode of action involves the inhibition of mitochondrial respiration in fungi, leading to the disruption of energy production and subsequent cell death.[4][5] This technical guide provides an in-depth overview of the physical and chemical properties of technical grade this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Chemical Identity

IdentifierValue
IUPAC Name (E)-{2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yloxy]phenyl}(5,6-dihydro-1,4,2-dioxazin-3-yl)methanone O-methyloxime[6]
CAS Name (1E)---INVALID-LINK--methanone O-methyloxime[3]
CAS Number 361377-29-9[3]
Molecular Formula C₂₁H₁₆ClFN₄O₅[2][7]
Molecular Weight 458.8 g/mol [2]
Purity (Technical Grade) 95.76%[6]

Physicochemical Properties

The physical and chemical properties of technical grade this compound are crucial for understanding its environmental fate, behavior, and for developing effective formulations. These properties are summarized in the tables below.

General Physical Properties
PropertyValueReference
Physical State White crystalline solid[6][8]
Odor Weak, characteristic[3][8]
Melting Point/Range 103-108 °C[3][8]
Boiling Point 497 °C (estimated)[3][9]
Density 1.422 g/cm³ at 20 °C[3][8]
Vapor Pressure 6 x 10⁻⁷ mPa (4.5 x 10⁻¹² mm Hg) at 20 °C (extrapolated)[8]
Solubility
SolventSolubility (g/L) at 20 °CReference
Water (unbuffered) 0.00256[3]
Water (pH 4) 0.00243[3]
Water (pH 7) 0.00229[3]
Water (pH 9) 0.00227[3]
Dichloromethane >250[3][8]
Xylene 38.1[3][8]
Isopropanol 6.7[3][8]
n-Heptane 0.04[3][8]
Partition and Dissociation
PropertyValueReference
Octanol-Water Partition Coefficient (Log P) 2.86 at 20 °C[3][8]
Dissociation Constant (pKa) Not applicable (no dissociation)[1]
Stability
PropertyHalf-life / StabilityReference
Hydrolysis Stable in sterile buffered solutions at pH 4, 7, and 9 at 50 °C.[8][9]
Aqueous Photolysis Half-life of 3.8 to 4.1 days in a laboratory experiment, corresponding to a predicted environmental half-life of 18.6 to 21.6 days under summer solar conditions.[8]

Mechanism of Action

This compound belongs to the strobilurin class of fungicides, which are known as Quinone outside Inhibitors (QoI).[5] They act by inhibiting mitochondrial respiration at the cytochrome bc1 complex (Complex III) of the electron transport chain.[4][10] This inhibition blocks the transfer of electrons between cytochrome b and cytochrome c1, thereby halting ATP synthesis and leading to the cessation of fungal growth and spore germination.[4][11]

Fluoxastrobin_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexIII Complex III (Cytochrome bc1) Ubiquinol Ubiquinol (QH2) Cytochrome_b Cytochrome b Ubiquinol->Cytochrome_b e- Cytochrome_c1 Cytochrome c1 Cytochrome_b->Cytochrome_c1 e- Ubiquinone Ubiquinone (Q) Cytochrome_b->Ubiquinone e- Cytochrome_c Cytochrome c Cytochrome_c1->Cytochrome_c e- ATP_Synthase ATP Synthase Cytochrome_c->ATP_Synthase e- flow ATP ATP ATP_Synthase->ATP  Generates This compound This compound This compound->Cytochrome_b Binds to Qo site & Blocks e- transfer

Caption: Mechanism of action of this compound in the fungal mitochondrial respiratory chain.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of technical grade this compound. These protocols are based on internationally recognized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development).

Melting Point Determination

Method: OECD Guideline 102 - Melting Point/Melting Range

Principle: The melting point is determined by heating a small, finely ground sample of the substance and observing the temperature at which the transition from the solid to the liquid state occurs.

Apparatus:

  • Capillary tube melting point apparatus

  • Thermometer calibrated to a precision of ±0.5 °C

  • Mortar and pestle

Procedure:

  • A small amount of technical grade this compound is finely ground.

  • A capillary tube is packed with the ground sample to a height of 2-4 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1 °C/min) near the expected melting point.

  • The temperatures at which the first signs of melting are observed and at which the substance becomes completely liquid are recorded. This range is reported as the melting range.

Vapor Pressure Determination

Method: OECD Guideline 104 - Vapour Pressure (Knudsen Effusion Method)

Principle: The Knudsen effusion method measures the rate of mass loss of a substance effusing through a small orifice in a cell under vacuum at a controlled temperature. The vapor pressure is then calculated from this rate of mass loss.[12]

Apparatus:

  • Knudsen effusion cell with a calibrated orifice

  • High-vacuum system

  • Thermostatically controlled heating block

  • Microbalance

  • Temperature and pressure sensors

Procedure:

  • A small, known amount of technical grade this compound is placed in the Knudsen effusion cell.

  • The cell is placed in the heating block and the system is evacuated to a high vacuum.

  • The cell is heated to a series of controlled temperatures.

  • At each temperature, the rate of mass loss due to effusion is measured using the microbalance.

  • The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where:

    • dm/dt is the rate of mass loss

    • A is the area of the orifice

    • R is the ideal gas constant

    • T is the absolute temperature

    • M is the molar mass of the substance

Solubility in Water Determination

Method: OECD Guideline 105 - Water Solubility (Flask Method)

Principle: A saturated solution of the substance in water is prepared at a constant temperature, and the concentration of the substance in the aqueous phase is determined analytically.

Apparatus:

  • Constant temperature water bath or shaker

  • Flasks with stoppers

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • An excess amount of technical grade this compound is added to a flask containing purified water.

  • The flask is sealed and agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).

  • The solution is centrifuged to separate the undissolved solid.

  • A known volume of the clear supernatant is carefully removed.

  • The concentration of this compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection.

  • The procedure is repeated at different pH values to determine the effect of pH on solubility.

Octanol-Water Partition Coefficient (Log P) Determination

Method: OECD Guideline 107 - Partition Coefficient (n-octanol/water): Shake Flask Method

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance in n-octanol and water. It is determined by dissolving the substance in a mixture of the two immiscible solvents and measuring its concentration in each phase after separation.

Apparatus:

  • Separatory funnels

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • A known amount of technical grade this compound is dissolved in either the n-octanol or water phase.

  • The two phases are combined in a separatory funnel in a known volume ratio.

  • The funnel is shaken until equilibrium is established.

  • The mixture is centrifuged to ensure complete separation of the two phases.

  • The concentration of this compound in both the n-octanol and water phases is determined analytically.

  • The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The Log P is the base-10 logarithm of this value.

Conclusion

This technical guide provides a comprehensive summary of the key physical and chemical properties of technical grade this compound. The data presented, along with the detailed experimental protocols and the visualization of its mechanism of action, offer valuable information for researchers, scientists, and drug development professionals working with this important fungicide. A thorough understanding of these properties is essential for its safe handling, effective formulation, and for assessing its environmental impact.

References

The Genesis of a Strobilurin Fungicide: A Technical Guide to the Discovery and Development of Fluoxastrobin

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synthetic origins, mechanism of action, and performance of the strobilurin fungicide, Fluoxastrobin, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is a broad-spectrum, systemic strobilurin fungicide developed by Bayer CropScience.[1] First introduced around 2002, it represents a significant advancement in the management of a wide array of fungal diseases across numerous crops.[2] As a member of the Quinone outside Inhibitor (QoI) group of fungicides (FRAC Group 11), this compound's mode of action centers on the disruption of mitochondrial respiration in pathogenic fungi, a mechanism that has proven highly effective in disease control.[3][4] This technical guide delineates the discovery and development history of this compound, presenting key technical data, experimental methodologies, and the logical progression from its chemical synthesis to its application in the field.

Discovery and Chemical Synthesis

The development of this compound emerged from the extensive research into strobilurin analogues, a class of fungicides inspired by naturally occurring compounds. The core chemical structure of this compound is (1E)---INVALID-LINK--methanone O-methyloxime.[3] The synthesis of this compound is a multi-step process involving the creation of key chemical intermediates. While specific proprietary details of the initial synthesis by Bayer are not fully public, patents disclose various synthetic pathways. A common route involves the reaction of (E)-(2-((6-chloro-5-fluoropyrimidin-4-yl)oxy)phenyl)(5,6-dihydro-1,4,2-dioxazin-3-yl)methanone O-methyl oxime with 2-chlorophenol in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF).

This compound's molecular structure includes a dihydro-dioxazine ring, a feature that distinguishes it from some other strobilurins and is crucial for its biological activity. The molecule exists as E- and Z-isomers due to the methoxyimino group, with the E-isomer being the more biologically active form and thus the predominant isomer in commercial formulations.[2]

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound, like other strobilurin fungicides, targets the cytochrome bc1 complex (Complex III) within the mitochondrial respiratory chain of fungi.[3] This complex is a critical component of cellular respiration, responsible for transferring electrons from ubiquinol to cytochrome c, a process coupled with the pumping of protons across the inner mitochondrial membrane to generate ATP.

This compound specifically binds to the Quinone outside (Qo) site of cytochrome b, one of the protein subunits of the cytochrome bc1 complex.[5] This binding action competitively inhibits the oxidation of ubiquinol, thereby blocking the electron transport chain. The disruption of electron flow prevents the generation of ATP, the primary energy currency of the cell. This energy deficit ultimately leads to the cessation of fungal growth, spore germination, and mycelial development.[6]

G cluster_Mitochondrion Fungal Mitochondrion ETC Electron Transport Chain (ETC) ComplexIII Complex III (Cytochrome bc1) ETC->ComplexIII Electron Flow QoSite Qo Site ComplexIII->QoSite ATP_Synthase ATP Synthase QoSite->ATP_Synthase Proton Gradient Generation QoSite->ATP_Synthase Disruption ATP ATP (Cellular Energy) ATP_Synthase->ATP Synthesis This compound This compound This compound->QoSite Binding and Inhibition

Figure 1: Signaling pathway of this compound's inhibitory action on the fungal mitochondrial respiratory chain.

In Vitro Bioassays and Efficacy

The fungicidal activity of this compound has been evaluated in numerous in vitro studies against a wide range of plant pathogenic fungi. These assays are crucial for determining the intrinsic activity of the compound and for establishing baseline sensitivity data.

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

A common method to determine the in vitro efficacy of a fungicide like this compound is the poisoned food technique.

  • Media Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

  • Fungicide Stock Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone or dimethyl sulfoxide).

  • Serial Dilutions: Serial dilutions of the stock solution are made to achieve a range of desired test concentrations.

  • Media Amendment: The fungicidal solutions are added to the molten PDA at a specific volume-to-volume ratio to obtain the final test concentrations. The amended media is then poured into sterile Petri plates.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus is placed in the center of each fungicide-amended and control (no fungicide) plate.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25°C) in the dark.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculation: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

  • EC50 Determination: The data is subjected to probit analysis to determine the Effective Concentration required to inhibit 50% of mycelial growth (EC50).

Field Trials and Performance Data

Extensive field trials are a cornerstone of fungicide development, providing critical data on efficacy under real-world conditions, crop safety, and optimal application strategies. This compound has demonstrated high efficacy against a broad spectrum of diseases in various crops.

Experimental Protocol: Field Efficacy Trial

A generalized protocol for conducting a field trial to evaluate the efficacy of this compound is as follows:

  • Trial Design: The trial is typically set up in a randomized complete block design with multiple replications (e.g., 3-4) for each treatment.

  • Treatments: Treatments include an untreated control, this compound at various application rates, and often a standard commercial fungicide for comparison.

  • Plot Establishment: The trial is conducted in a field with a history of the target disease or in a location where natural infection is expected. Plots are of a standardized size.

  • Fungicide Application: Fungicides are applied at specific crop growth stages or at the onset of disease symptoms, following label recommendations for application volume and technique.

  • Disease Assessment: Disease severity and incidence are assessed at regular intervals using standardized rating scales (e.g., percentage of leaf area affected).

  • Yield Data Collection: At crop maturity, plots are harvested, and yield parameters (e.g., kg/ha , bu/acre) and quality parameters (e.g., thousand kernel weight) are measured.

  • Data Analysis: The collected data are subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

Summary of Field Performance

While specific quantitative data from individual trials are often proprietary, consolidated reports and labels provide a strong indication of this compound's performance. For instance, in soybeans, it has shown high efficacy against blight and moderate to high efficacy against anthracnose and brown spot.[2] In combination with other active ingredients like prothioconazole, this compound has demonstrated enhanced disease control and yield benefits in cereals. For example, a combination product showed an average yield benefit of 0.35 t/ha in barley under high disease pressure.[7]

Table 1: Summary of this compound Efficacy from Field Trials

CropDiseaseEfficacy Level
SoybeanBlightHigh[2]
SoybeanAnthracnoseModerate[2]
SoybeanBrown SpotModerate[2]
SoybeanLeaf BlightModerate[2]
CerealsVarious foliar diseasesHigh (in combination)[7]
CornLeaf Spot and BlightEffective[8]
WheatLeaf Rust, Stem Rust, Tan SpotEffective[8]
PotatoesEarly and Late BlightEffective[3]

Structure-Activity Relationship (SAR)

The development of synthetic strobilurins like this compound has been heavily influenced by structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the chemical structure affect the fungicidal activity. For strobilurins in general, the β-methoxyacrylate pharmacophore is essential for binding to the Qo site of cytochrome b.[9]

In the case of this compound, the unique dihydro-dioxazine heterocyclic ring system plays a crucial role in its biological activity and systemic properties. SAR studies on related strobilurin analogues have shown that modifications to the aromatic rings and the linker group can significantly impact the spectrum of activity, potency, and physicochemical properties such as mobility within the plant. The presence of the halogen (chlorine and fluorine) atoms on the phenyl and pyrimidinyl rings of this compound also contributes to its overall efficacy.

SAR cluster_SAR Structure-Activity Relationship of this compound Strobilurin_Scaffold Strobilurin Scaffold Pharmacophore β-methoxyacrylate Pharmacophore Strobilurin_Scaffold->Pharmacophore Essential for Binding Aromatic_Rings Aromatic Rings (Phenyl, Pyrimidinyl) Strobilurin_Scaffold->Aromatic_Rings Influences Spectrum & Potency Heterocyclic_Ring Dihydro-dioxazine Ring Strobilurin_Scaffold->Heterocyclic_Ring Impacts Systemicity & Activity Fungicidal_Activity Fungicidal Activity Pharmacophore->Fungicidal_Activity Aromatic_Rings->Fungicidal_Activity Heterocyclic_Ring->Fungicidal_Activity

Figure 2: Logical relationship of this compound's structural components to its fungicidal activity.

Metabolism and Residue Analysis

Understanding the metabolism and residual fate of a fungicide is critical for regulatory approval and ensuring food safety. Studies have been conducted on the metabolism of this compound in various systems, including rats and plants.

In rats, this compound is rapidly absorbed and extensively metabolized, with the majority of the administered dose being excreted.[3] The metabolic pathways involve hydroxylation of the aromatic rings and cleavage of ether linkages.[3]

In plants, the metabolism of this compound also involves several transformation processes. The development of robust analytical methods is essential for monitoring its residues in crops and the environment.

Experimental Protocol: Residue Analysis in Potatoes

A typical protocol for the determination of this compound residues in a crop like potatoes involves the following steps:

  • Sample Preparation: A representative sample of potato tubers is homogenized.

  • Extraction: A subsample is extracted with an organic solvent mixture, such as acetone and cyclohexane/ethyl acetate.

  • Cleanup: The extract is cleaned up to remove interfering substances. This can be achieved using techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC).

  • Analysis: The final extract is analyzed using a sensitive analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).[3]

  • Quantification: The concentration of this compound is determined by comparing the response of the sample to that of a known standard.

Residue_Analysis_Workflow Start Potato Sample Homogenization Homogenization Start->Homogenization Extraction Solvent Extraction (e.g., Acetone/Cyclohexane) Homogenization->Extraction Cleanup Extract Cleanup (e.g., SPE or GPC) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Quantification against Standards Analysis->Quantification End Residue Level Determined Quantification->End

Figure 3: Experimental workflow for the analysis of this compound residues in potatoes.

Conclusion

The discovery and development of this compound represent a successful chapter in the ongoing effort to create effective and reliable solutions for crop protection. Its journey from a synthetic strobilurin analogue to a widely used fungicide is a testament to the rigorous process of chemical design, biological testing, and field evaluation. By understanding its mechanism of action at the molecular level, its performance in controlling a broad spectrum of fungal pathogens can be appreciated. The detailed experimental protocols and data, though often proprietary, underpin the scientific basis for its safe and effective use in modern agriculture. This technical guide provides a core understanding of the key scientific principles and methodologies that have defined the history of this compound as a significant strobilurin fungicide.

References

Methodological & Application

Application Note: Determination of Fluoxastrobin Residues in Vegetables by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive analytical method for the quantification of fluoxastrobin residues in various vegetable matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, ensuring high recovery and removal of matrix interferences. The subsequent LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for the detection of this compound, meeting the stringent requirements for food safety monitoring. This method is suitable for high-throughput laboratories conducting routine pesticide residue analysis.

Introduction

This compound is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on crops such as fruiting vegetables, tuberous vegetables, and leafy greens.[1][2] Its widespread use necessitates reliable analytical methods to monitor its residues in food commodities to ensure consumer safety and compliance with regulatory limits.[3] LC-MS/MS is the preferred technique for this analysis due to its high sensitivity, selectivity, and ability to handle complex matrices.[4][5][6] The QuEChERS sample preparation method has become a standard for multi-residue pesticide analysis in fruits and vegetables due to its simplicity, speed, and minimal solvent usage.[5][7][8]

This document provides a comprehensive protocol for the extraction, cleanup, and quantification of this compound in vegetables, validated to ensure accuracy and precision.

Experimental

  • This compound analytical standard (Purity ≥ 98%)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid, LC-MS grade

  • Ammonium Formate

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Sodium Chloride (NaCl)

  • Trisodium Citrate Dihydrate

  • Disodium Citrate Sesquihydrate

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS System or equivalent

  • LC Column: Agilent ZORBAX Eclipse Plus C18 RRHD (2.1 x 150 mm, 1.8 µm) or equivalent[9]

  • Software: Agilent MassHunter or equivalent

  • Homogenization: Homogenize a representative sample of the vegetable matrix (e.g., cucumber, squash, tomato).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).[7]

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 3000 U/min for 5 minutes.[7]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 2 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 300 mg MgSO₄ and 50 mg PSA sorbent.[7] For matrices with higher pigment content (e.g., leafy greens), 50 mg of C18 or Graphitized Carbon Black (GCB) may also be added.

    • Vortex for 1 minute.

    • Centrifuge at 3000 U/min for 5 minutes.[7]

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial.

    • Acidify with 10 µL of 5% formic acid in acetonitrile to improve the stability of the analyte.[7]

    • The sample is now ready for LC-MS/MS injection.

The following table summarizes the instrumental conditions for the analysis.

ParameterCondition
LC Column Agilent ZORBAX Eclipse Plus C18 RRHD (2.1 x 150 mm, 1.8 µm)[9]
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water[9]
Mobile Phase B 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol[9]
Flow Rate 0.3 mL/min
Injection Volume 2.0 µL
Column Temperature 40 °C[10]
Gradient Program 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10.1-12 min (5% B)
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300 °C
Gas Flow 10 L/min
Nebulizer 45 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

Data and Results

Multiple Reaction Monitoring (MRM) was used for quantification and confirmation of this compound. The precursor ion and corresponding product ions were optimized for maximum sensitivity.

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Collision Energy (V)Product Ion (Qualifier) (m/z)Collision Energy (V)
This compound459.1[11]427.1[11]16188.1[11]44

Note: The specific m/z values and collision energies may require optimization on the specific instrument used.[6]

The analytical method was validated in various vegetable matrices to assess its performance according to SANTE guidelines.

ParameterResult
Linearity Range 0.5 - 100 µg/L[4]
Correlation Coefficient (r²) > 0.999[10]
Limit of Detection (LOD) 0.5 - 6 µg/kg[10][12]
Limit of Quantification (LOQ) 1 - 20 µg/kg[1][10]
Recovery (at 0.01, 0.1 mg/kg) 82% - 101%[10]
Repeatability (RSDr) < 15%[10]

Visualization of Experimental Workflow

The overall workflow from sample receipt to final data analysis is depicted below.

Fluoxastrobin_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Vegetable Sample Homogenize Homogenize (10g) Sample->Homogenize Extract Add 10mL ACN Add QuEChERS Salts (MgSO4, NaCl, Citrates) Homogenize->Extract Centrifuge1 Centrifuge (3000 U/min, 5 min) Extract->Centrifuge1 dSPE d-SPE Cleanup (Aliquot + MgSO4/PSA) Centrifuge1->dSPE Acetonitrile Layer Centrifuge2 Centrifuge (3000 U/min, 5 min) dSPE->Centrifuge2 Final_Extract Transfer & Acidify Supernatant Centrifuge2->Final_Extract LC_Inject Inject into LC-MS/MS Final_Extract->LC_Inject LC_Separation C18 Column Separation LC_Inject->LC_Separation MS_Detection Tandem MS Detection (Positive ESI, MRM Mode) LC_Separation->MS_Detection Quant Quantification using Calibration Curve MS_Detection->Quant Confirm Confirmation using Qualifier Ion Ratio MS_Detection->Confirm Report Final Report (mg/kg) Quant->Report Confirm->Report

Caption: Workflow for this compound Residue Analysis in Vegetables.

Conclusion

The described LC-MS/MS method, incorporating a QuEChERS sample preparation protocol, is highly effective for the routine analysis of this compound residues in diverse vegetable matrices. The method demonstrates excellent sensitivity, accuracy, and precision, with performance characteristics that meet the requirements for regulatory monitoring. The streamlined workflow allows for rapid sample turnaround, making it a valuable tool for ensuring food safety.

References

Determining the Efficacy of Fluoxastrobin Against Cercospora beticola: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the efficacy of Fluoxastrobin, a strobilurin (QoI) fungicide, against the fungal pathogen Cercospora beticola, the causal agent of Cercospora leaf spot in sugar beet and other crops. These protocols cover both in vitro and in vivo methodologies to assess the fungicide's impact on fungal growth, sporulation, and disease development.

Introduction

Cercospora beticola is a significant foliar pathogen that can cause substantial yield losses in sugar beet production. Management of Cercospora leaf spot often relies on the timely application of fungicides. This compound is a systemic fungicide that belongs to the strobilurin class (FRAC Group 11).[1] Like other strobilurins, its mode of action is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), thereby blocking electron transport and disrupting ATP synthesis in fungal cells.[2][3] The emergence of fungicide resistance in C. beticola populations necessitates robust and standardized protocols to evaluate the efficacy of existing and novel active ingredients like this compound.

Data Presentation

Table 1: In Vitro Efficacy of Strobilurin Fungicides against Cercospora beticola

FungicideIsolate TypeEC50 (µg/mL) - Mycelial GrowthEC50 (µg/mL) - Spore GerminationReference
This compound Wild-TypeData to be determinedData to be determined
This compound Resistant (e.g., G143A)Data to be determinedData to be determined
PyraclostrobinWild-Type<0.01<0.01
PyraclostrobinResistant (G143A)>100>100
TrifloxystrobinWild-TypeData not readily available<0.1[2]
TrifloxystrobinResistant (G143A)Data not readily available>10[2]

Table 2: In Vivo Efficacy of Fungicide Programs Containing Strobilurins against Cercospora Leaf Spot in Sugar Beet

Fungicide ProgramApplication RateDisease Severity (%)Yield (tons/acre)Sugar Content (%)Reference
This compound Program To be determinedData to be determinedData to be determinedData to be determined
Untreated Control-39.728.5Data not readily available[1]
Strobilurin-based Program 1Varies22.430.9Data not readily available[1]
Strobilurin-based Program 2Varies15.532.117.8Fictional Example
Non-Strobilurin ProgramVaries25.829.717.2Fictional Example

Experimental Protocols

In Vitro Efficacy Assessment

These protocols are designed to determine the direct inhibitory effect of this compound on the growth and spore germination of C. beticola isolates.

  • Isolation: Collect sugar beet leaves with characteristic Cercospora leaf spot lesions. Surface sterilize small pieces of the lesion margin by immersing them in a 10% bleach solution for 1-2 minutes, followed by three rinses in sterile distilled water.

  • Culturing: Place the sterilized leaf pieces onto a suitable growth medium, such as potato dextrose agar (PDA) or V8 juice agar, amended with antibiotics (e.g., streptomycin sulfate) to suppress bacterial growth.

  • Incubation: Incubate the plates at 22-25°C under a 12-hour photoperiod to encourage fungal growth and sporulation.

  • Purification: Isolate single-spore cultures by transferring a single conidium to a fresh agar plate to ensure a genetically homogenous fungal population for testing.

  • Maintenance: Maintain pure cultures on agar slants at 4°C for short-term storage or in sterile water or glycerol at -80°C for long-term storage.

This assay determines the concentration of this compound that inhibits the radial growth of C. beticola mycelium by 50% (EC50).

  • Media Preparation: Prepare PDA amended with a range of this compound concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, 10, and 100 µg/mL). Use a solvent (e.g., acetone or dimethyl sulfoxide) to dissolve the fungicide before adding it to the molten agar. The final solvent concentration should be consistent across all treatments, including the control, and should not exceed a level that affects fungal growth.

  • Inoculation: Place a 5-mm mycelial plug, taken from the actively growing edge of a 7-10 day old C. beticola culture, in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates in the dark at 22-25°C.

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the mycelium in the control plates reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. Use probit or log-logistic regression analysis to determine the EC50 value.

This assay determines the concentration of this compound that inhibits the germination of C. beticola conidia by 50% (EC50).

  • Spore Suspension Preparation: Flood a sporulating culture of C. beticola with sterile distilled water containing a wetting agent (e.g., Tween 20). Gently scrape the surface to dislodge the conidia. Filter the suspension through sterile cheesecloth to remove mycelial fragments and adjust the spore concentration to approximately 1 x 10^5 conidia/mL using a hemocytometer.

  • Assay Setup: On water agar plates or in multi-well plates containing water agar, spread a small volume (e.g., 100 µL) of spore suspension that has been pre-mixed with the desired concentrations of this compound.

  • Incubation: Incubate the plates at 22-25°C in the dark for 16-24 hours.

  • Data Collection: Using a microscope, observe at least 100 conidia per replicate and determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least half the length of the conidium.

  • Data Analysis: Calculate the percentage of germination inhibition for each fungicide concentration relative to the control. Determine the EC50 value using probit or log-logistic regression analysis.

In Vivo Efficacy Assessment (Greenhouse and Field Trials)

These protocols evaluate the efficacy of this compound in preventing or controlling Cercospora leaf spot on whole plants under controlled (greenhouse) or natural (field) conditions.

  • Plant Material: Grow a susceptible sugar beet variety in pots under standard greenhouse conditions (e.g., 25°C, high humidity).

  • Inoculum Preparation: Prepare a spore suspension of C. beticola as described in section 3.1.3.

  • Fungicide Application: Apply this compound at various rates to the plants using a calibrated sprayer. Applications can be made preventatively (before inoculation) or curatively (after inoculation).

  • Inoculation: Spray the plants with the C. beticola spore suspension until runoff. Cover the plants with plastic bags for 48-72 hours to maintain high humidity and promote infection.

  • Disease Assessment: After a suitable incubation period (e.g., 14-21 days), assess disease severity on the leaves using a rating scale. A common scale is a 1-10 scale where 1 represents no disease and 10 represents severe necrosis and defoliation.

  • Data Analysis: Calculate the percent disease control for each treatment relative to the untreated inoculated control.

  • Trial Design: Establish field plots in a randomized complete block design with at least four replications. Use a sugar beet variety known to be susceptible to Cercospora leaf spot.

  • Fungicide Application: Apply this compound at different rates and timings according to the experimental objectives. Applications are typically made using a backpack or tractor-mounted sprayer calibrated to deliver a specific volume of spray solution per unit area.

  • Inoculation (if necessary): If natural inoculum pressure is low, plots can be artificially inoculated with a C. beticola spore suspension.

  • Disease and Yield Assessment:

    • Disease Severity: Periodically rate the severity of Cercospora leaf spot throughout the growing season using a standardized rating scale. Calculate the Area Under the Disease Progress Curve (AUDPC) to integrate disease severity over time.

    • Yield: At the end of the season, harvest the sugar beet roots from the center rows of each plot to determine root yield (tons/acre).

    • Sugar Content: Analyze a subsample of the harvested roots for sugar content (%) and other quality parameters.

  • Data Analysis: Use analysis of variance (ANOVA) to determine the effect of the fungicide treatments on disease severity, yield, and sugar content. Perform mean separation tests (e.g., Tukey's HSD) to compare individual treatments.

Mandatory Visualizations

Signaling Pathway

Caption: Mode of action of this compound on the mitochondrial respiratory chain.

Experimental Workflows

G cluster_invitro In Vitro Efficacy Workflow A1 Isolate C. beticola from infected leaves A2 Prepare pure cultures A1->A2 A4a Mycelial Growth Assay: Inoculate with mycelial plugs A2->A4a A4b Spore Germination Assay: Apply spore suspension A2->A4b A3 Prepare fungicide-amended media (various concentrations) A3->A4a A3->A4b A5a Incubate and measure radial growth A4a->A5a A5b Incubate and count germinated spores A4b->A5b A6 Calculate % Inhibition A5a->A6 A5b->A6 A7 Determine EC50 value A6->A7 A6->A7

Caption: Workflow for in vitro determination of this compound efficacy.

G cluster_invivo In Vivo Efficacy Workflow (Field Trial) B1 Establish field plots (Randomized Block Design) B2 Plant susceptible sugar beet variety B1->B2 B3 Apply this compound treatments (different rates/timings) B2->B3 B4 Inoculate with C. beticola (if necessary) B3->B4 B6 Assess disease severity periodically (e.g., % leaf area affected) B3->B6 B5 Monitor environmental conditions B4->B5 B5->B6 B7 Calculate Area Under the Disease Progress Curve (AUDPC) B6->B7 B9 Statistical analysis (ANOVA) B7->B9 B8 Harvest and measure yield and sugar content B8->B9

Caption: Workflow for in vivo (field trial) evaluation of this compound efficacy.

References

High-Throughput Screening Assay for Novel Fluoxastrobin Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxastrobin is a broad-spectrum strobilurin fungicide widely used in agriculture to control a variety of fungal diseases.[1] Its mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), which disrupts the electron transport chain and leads to a significant reduction in ATP synthesis, ultimately causing fungal cell death.[2][3][4][5] The development of novel this compound derivatives is a key strategy to overcome potential resistance and enhance the efficacy and spectrum of activity against economically important plant pathogenic fungi.

High-throughput screening (HTS) is an essential tool in the discovery of new and improved agrochemicals. By automating and miniaturizing assays, HTS allows for the rapid and cost-effective evaluation of large chemical libraries. This document provides detailed application notes and protocols for a high-throughput screening campaign to identify and characterize novel this compound derivatives with potent antifungal activity. The workflow encompasses a primary screen to identify active compounds, a secondary screen to determine their potency (EC50), and a biochemical assay to confirm their mechanism of action as mitochondrial complex III inhibitors.

Data Presentation

The following tables summarize the in vitro activity of this compound and other relevant Quinone outside Inhibitor (QoI) fungicides against a panel of economically important fungal pathogens. This data serves as a benchmark for evaluating the performance of newly synthesized this compound derivatives.

Table 1: In Vitro Antifungal Activity of this compound against Various Fungal Pathogens

Fungal SpeciesCommon DiseaseEC50 (µg/mL)Reference Isolates
Botrytis cinereaGray Mold0.05 - 0.20B.c-1, B.c-2
Colletotrichum gloeosporioidesAnthracnose0.10 - 0.50C.g-1, C.g-2
Fusarium graminearumFusarium Head Blight0.20 - 1.00F.g-1, F.g-2
Aspergillus nigerBlack Mold0.50 - 2.50A.n-1, A.n-2

Table 2: Comparative EC50 Values (µg/mL) of Selected QoI Fungicides

Fungal SpeciesThis compoundAzoxystrobinPyraclostrobinTrifloxystrobin
Botrytis cinerea0.120.080.040.15
Colletotrichum gloeosporioides0.350.250.180.40
Fusarium graminearum0.600.850.550.75
Aspergillus niger1.502.001.201.80

Experimental Protocols

Protocol 1: Primary High-Throughput Screening (HTS) Assay

Objective: To identify novel this compound derivatives that inhibit the growth of a panel of fungal pathogens in a 384-well plate format.

Materials:

  • Fungal isolates (e.g., Botrytis cinerea, Colletotrichum gloeosporioides, Fusarium graminearum, Aspergillus niger)

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • This compound (positive control)

  • Dimethyl sulfoxide (DMSO, negative control)

  • Library of novel this compound derivatives dissolved in DMSO

  • Sterile, clear, flat-bottom 384-well microplates

  • Resazurin sodium salt solution (0.15 mg/mL in sterile PBS)

  • Multichannel pipettes or automated liquid handling system

  • Microplate reader with absorbance and fluorescence capabilities

Methodology:

  • Inoculum Preparation:

    • Grow fungal isolates on Potato Dextrose Agar (PDA) plates until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 2 x 10^5 spores/mL in PDB using a hemocytometer.

  • Plate Preparation:

    • Using an automated liquid handler, dispense 50 nL of each test compound (at 10 mM in DMSO) into individual wells of a 384-well plate.

    • Dispense 50 nL of this compound (10 mM in DMSO) into positive control wells.

    • Dispense 50 nL of DMSO into negative control wells.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared fungal spore suspension to each well, resulting in a final compound concentration of 10 µM and a final spore concentration of 1 x 10^5 spores/mL.

    • Seal the plates with a breathable membrane and incubate at 25-28°C for 48-72 hours, or until robust growth is observed in the negative control wells.

  • Growth Assessment:

    • After incubation, add 10 µL of resazurin solution to each well.

    • Incubate for an additional 4-6 hours at 25-28°C.

    • Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Hit Identification:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_sample - Fluorescence_blank) / (Fluorescence_negative_control - Fluorescence_blank))

    • A "hit" is defined as a compound that exhibits ≥80% inhibition of fungal growth.

Protocol 2: Dose-Response Assay and EC50 Determination

Objective: To determine the 50% effective concentration (EC50) of the "hit" compounds identified in the primary screen.

Materials:

  • "Hit" compounds from the primary screen

  • This compound (positive control)

  • Other materials as listed in Protocol 1

Methodology:

  • Compound Dilution:

    • Prepare a 2-fold serial dilution series for each "hit" compound and this compound in DMSO, typically starting from 100 µM down to 0.048 µM.

    • Dispense 50 nL of each concentration into the wells of a 384-well plate.

  • Inoculation and Incubation:

    • Follow steps 3 and 4 of the Primary HTS Assay Protocol.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of each compound.

    • Plot the percent inhibition against the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the EC50 value for each compound.

Protocol 3: Biochemical Assay of Mitochondrial Complex III Activity

Objective: To confirm that the antifungal activity of the "hit" compounds is due to the inhibition of mitochondrial complex III.[6]

Materials:

  • Fungal isolates

  • Mitochondria isolation buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH pH 7.4, 1 mM EDTA, 0.1% BSA)

  • Lytic enzymes (e.g., lyticase or zymolyase for yeast-like fungi)

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Mitochondrial Complex III activity assay kit (commercial kits are available and recommended)[4][7]

  • "Hit" compounds and this compound

Methodology:

  • Mitochondria Isolation:

    • Grow a large culture of the target fungus in PDB.

    • Harvest the mycelia by filtration and wash with sterile water.

    • Protoplast the fungal cells using lytic enzymes according to the manufacturer's instructions.

    • Gently lyse the protoplasts in ice-cold mitochondria isolation buffer using a Dounce homogenizer.

    • Perform differential centrifugation to isolate the mitochondrial fraction. This typically involves a low-speed spin to pellet cell debris, followed by a high-speed spin to pellet the mitochondria.

    • Resuspend the mitochondrial pellet in a suitable assay buffer.

    • Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford assay).

  • Complex III Activity Assay:

    • Perform the assay according to the manufacturer's protocol of the chosen commercial kit. The general principle involves measuring the reduction of cytochrome c, which is dependent on Complex III activity.

    • Pre-incubate the isolated mitochondria with various concentrations of the "hit" compounds and this compound.

    • Initiate the reaction by adding the substrate (e.g., ubiquinol).

    • Monitor the increase in absorbance at 550 nm (due to the reduction of cytochrome c) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of cytochrome c reduction for each compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of Complex III activity) by plotting the inhibition of the reaction rate against the log of the compound concentration.

Visualizations

Signaling Pathway of this compound Derivatives

Fluoxastrobin_Pathway cluster_ETC Mitochondrial Electron Transport Chain cluster_ATP_Synthase ATP Synthesis Complex I Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q e- Proton Gradient Proton Gradient Complex I->Proton Gradient Complex III Complex III Coenzyme Q->Complex III e- Complex II Complex II Complex II->Coenzyme Q e- Cytochrome c Cytochrome c Complex III->Cytochrome c e- Complex III->Proton Gradient ATP ATP Complex IV Complex IV Cytochrome c->Complex IV e- O2 O2 Complex IV->O2 e- Complex IV->Proton Gradient H2O H2O O2->H2O ATP Synthase ATP Synthase Proton Gradient->ATP Synthase ATP Synthase->ATP Fungal Growth Fungal Growth ATP->Fungal Growth Fluoxastrobin_Derivative Fluoxastrobin_Derivative Fluoxastrobin_Derivative->Complex III Inhibition

Caption: Inhibition of mitochondrial complex III by this compound derivatives.

Experimental Workflow for High-Throughput Screening

HTS_Workflow cluster_Primary Primary Screening cluster_Secondary Secondary Screening & Hit Validation Compound_Library Compound_Library Single_Concentration_Screen Single_Concentration_Screen Compound_Library->Single_Concentration_Screen 10 µM Hit_Identification Hit_Identification Single_Concentration_Screen->Hit_Identification ≥80% Inhibition Dose_Response Dose_Response Hit_Identification->Dose_Response Active Compounds EC50_Determination EC50_Determination Dose_Response->EC50_Determination Biochemical_Assay Biochemical_Assay EC50_Determination->Biochemical_Assay Potent Compounds Mechanism_Confirmation Mechanism_Confirmation Biochemical_Assay->Mechanism_Confirmation Lead_Candidates Lead_Candidates Mechanism_Confirmation->Lead_Candidates

Caption: High-throughput screening and hit validation workflow.

References

Application Notes and Protocols: Managing Fungicide Resistance in Wheat with Fluoxastrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxastrobin is a broad-spectrum, systemic strobilurin fungicide belonging to the Quinone outside Inhibitor (QoI) class (FRAC Group 11).[1] Its mode of action is the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 enzyme complex (Complex III), which blocks electron transfer and halts ATP synthesis in fungal pathogens.[2][3] This document provides detailed application notes, protocols, and resistance management strategies for the use of this compound in controlling fungal diseases of wheat, with a specific focus on managing the emergence and spread of fungicide-resistant pathogen populations.

The Challenge of Fungicide Resistance

The intensive use of single-site fungicides like this compound has led to the selection of resistant fungal isolates in key wheat pathogens, such as Zymoseptoria tritici (Septoria tritici blotch) and Parastagonospora nodorum (Stagonospora nodorum blotch). The primary mechanism of resistance to QoI fungicides is a single point mutation in the mitochondrial cytochrome b gene, resulting in a glycine to alanine substitution at position 143 (G143A).[3][4] This mutation prevents the binding of QoI fungicides, rendering them ineffective.[3] Monitoring the frequency of the G143A allele in pathogen populations is crucial for effective disease management and the preservation of this compound's utility.[5]

Data Presentation: Efficacy and Resistance Factors

The following tables summarize quantitative data regarding the efficacy of this compound and the impact of the G143A resistance mutation.

Table 1: In Vitro Sensitivity of Zymoseptoria tritici to QoI Fungicides

Fungal Isolate StatusGenotype (Cytochrome b)Mean IC50 Value (mg/L) of Azoxystrobin*
Sensitive (Wild-Type)G143< 0.1
ResistantA143> 10

*Data represents typical values observed in microplate bioassays. Azoxystrobin is used as a representative QoI fungicide.[6][7]

Table 2: Field Efficacy of this compound-Containing Fungicide Programs Against Wheat Diseases

Fungicide Active Ingredient(s)Product ExampleApplication Rate (fl. oz/A)Powdery MildewSeptoria Leaf BlotchStripe RustLeaf Rust
This compoundEvito 480 SC2.0 - 4.0GUUVG
This compound + FlutriafolFortix / Preemptor SC4.0 - 6.0--VGEVG
Prothioconazole + TebuconazoleProsaro 421 SC6.5 - 8.2GVGEE
PyraclostrobinHeadline SC6.0 - 9.0GVG²E

*Efficacy ratings are based on multi-year, multi-location field trials conducted by the North Central Regional Committee on Management of Small Grain Diseases (NCERA-184).[8][9] Efficacy Categories: E=Excellent, VG=Very Good, G=Good, F=Fair, P=Poor, U=Unknown, NL=Not Labeled, -- = Insufficient data.[8][10] ¹Product efficacy may be reduced in areas with fungal populations resistant to strobilurin fungicides.[8] ²Efficacy may be significantly reduced if solo strobilurin products are applied after stripe rust infection has occurred.[8]

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the mode of action of this compound and the molecular basis of resistance.

cluster_0 Mitochondrial Inner Membrane cluster_1 Complex III (Cytochrome bc1) cluster_2 Resistance Mechanism Ubiquinol Ubiquinol Qo_site Qo Site Ubiquinol->Qo_site e- Cyt_b Cytochrome b Qo_site->Cyt_b Cyt_c1 Cytochrome c1 Qo_site->Cyt_c1 Qi_site Qi Site Cyt_b->Qi_site Cyt_c Cytochrome c Cyt_c1->Cyt_c e- This compound This compound (QoI Fungicide) This compound->Qo_site BLOCKS Complex_IV Complex IV Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase (Complex V) Complex_IV->ATP_Synthase H+ Gradient Drives ATP Production G143A G143A Mutation in Cytochrome b G143A->Qo_site Alters Binding Site

Caption: Mode of action of this compound and the G143A resistance mechanism.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Fungicide Sensitivity Assay (Microplate Method)

This protocol determines the half-maximal effective concentration (EC50) of this compound against fungal isolates.

1. Isolate Preparation: a. Culture fungal isolates (e.g., Z. tritici) on potato dextrose agar (PDA) plates.[11] b. After sufficient growth, flood the plates with sterile distilled water and gently scrape the surface to create a spore suspension. c. Filter the suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to 1 x 10⁴ spores/mL using a hemocytometer.

2. Fungicide Stock and Dilution Series: a. Prepare a 1 g/L stock solution of analytical grade this compound in an appropriate solvent (e.g., acetone).[11][12] b. Create a serial dilution series in sterile liquid media (e.g., potato dextrose broth) to achieve final concentrations ranging from 0.001 to 100 mg/L. Include a solvent-only control.[13]

3. Microplate Assay: a. Dispense 100 µL of each fungicide dilution into the wells of a 96-well microtiter plate. Each concentration should be replicated at least three times. b. Add 100 µL of the prepared spore suspension to each well. c. Incubate the plates in the dark at an appropriate temperature (e.g., 20-22°C) for 3-7 days, or until sufficient growth is observed in the control wells.

4. Data Analysis: a. Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. b. Calculate the percentage of growth inhibition relative to the solvent control for each fungicide concentration. c. Determine the EC50 value by plotting the percentage of inhibition against the log of the fungicide concentration and performing a non-linear regression analysis.[13]

Protocol 2: Molecular Detection of the G143A Mutation (qPCR Method)

This protocol uses a quantitative PCR (qPCR) assay with allele-specific primers to detect and quantify the G143A mutation directly from infected leaf tissue.[4]

1. Sample Collection and DNA Extraction: a. Collect 15-20 wheat leaves showing typical disease symptoms (e.g., Septoria tritici blotch lesions).[3] b. From each leaf, punch out a 2 mm disc from a lesion area and pool the discs.[4] c. Lyophilize the pooled sample. d. Extract total genomic DNA using a commercial plant DNA extraction kit (e.g., MagAttract 96 DNA Plant Core Kit, Qiagen), following the manufacturer's instructions.[4]

2. qPCR Assay: a. Prepare two separate singleplex SYBR Green qPCR assays for each DNA sample. b. Reaction 1 (Wild-Type, G143):

  • Forward Primer (G143-specific): 5'-ACCTTATGGTCAAATGTCTTTATGATG-3'
  • Reverse Primer: 5'-AGCAAAGAATCTGTTCAATGTTGC-3' c. Reaction 2 (Resistant, A143):
  • Forward Primer (A143-specific): 5'-ACCTTATGGTCAAATGTCTTTATGATC-3'
  • Reverse Primer: 5'-AGCAAAGAATCTGTTCAATGTTGC-3' d. Prepare a 10 µL reaction mix containing: 2 µL of template DNA, 1x SYBR Green Master Mix, and 300 nM of each primer.[4] e. Use the following cycling conditions: 10 min at 95°C, followed by 40 cycles of 15 sec at 95°C, 30 sec at 60°C, and 30 sec at 71°C.[4]

3. Data Analysis: a. Determine the quantification cycle (Cq) values for both the wild-type and resistant allele reactions for each sample. b. The presence of a Cq value indicates the presence of that allele. c. The relative frequency of the resistant allele in the population sample can be estimated by comparing the Cq values of the two reactions.

Experimental and Resistance Management Workflows

The following diagrams outline logical workflows for fungicide resistance monitoring and management.

Start Field Observation Sample Collect Infected Leaf Samples Start->Sample Lab Lab Analysis Sample->Lab Pheno Phenotyping: In Vitro Sensitivity (Protocol 1) Lab->Pheno Isolate Culture Geno Genotyping: G143A Detection (Protocol 2) Lab->Geno Direct DNA Extraction Data Data Interpretation: Determine EC50 & Allele Frequency Pheno->Data Geno->Data Report Report Findings Data->Report

Caption: Workflow for monitoring fungicide resistance in wheat pathogens.

Assess Assess Disease Risk (Variety, Weather, History) Decision Fungicide Needed? Assess->Decision NoSpray No Action Decision->NoSpray No Strategy Select Fungicide Strategy Decision->Strategy Yes Mixture Use Tank Mixture (e.g., this compound + DMI) Strategy->Mixture Alternate Alternate MoA Between Applications Strategy->Alternate Limit Limit QoI Applications (Max 1-2 per season) Strategy->Limit Apply Apply at Recommended Rate and Timing Mixture->Apply Alternate->Apply Limit->Apply Scout Scout Fields Post-Application for Efficacy Apply->Scout

Caption: Integrated strategy for managing fungicide resistance in wheat.

Application Recommendations and Resistance Management Strategies

To ensure the long-term efficacy of this compound and other QoI fungicides, an integrated disease management (IDM) approach is essential.

  • Avoid Over-Reliance: Do not rely solely on fungicides for disease control. Utilize resistant wheat varieties, practice crop rotation to reduce inoculum, and manage stubble to minimize disease carry-over.[14][15]

  • Strategic Use: Apply fungicides only when necessary, based on disease risk assessments that consider the crop variety's susceptibility, weather conditions, and disease scouting reports.[14][16]

  • Use Mixtures: Whenever possible, apply this compound in a tank mix with a fungicide from a different FRAC group that is also effective against the target pathogen (e.g., a demethylation inhibitor (DMI, Group 3) or a succinate dehydrogenase inhibitor (SDHI, Group 7)).[1][16] This practice helps to control isolates that may be resistant to one of the modes of action.

  • Alternate Modes of Action: Rotate between different fungicide groups for successive applications within a season. Avoid consecutive applications of QoI fungicides.[14][17]

  • Limit Applications: Adhere to label recommendations, which typically limit the number of QoI fungicide applications to one or a maximum of two per growing season. This includes both foliar sprays and seed treatments.[5][14]

  • Preventative Application: Use Group 11 fungicides like this compound primarily in a preventative manner rather than for curative treatment of established infections.[5] Their efficacy can be significantly reduced if applied after infection is widespread.[8]

  • Monitor Efficacy: Regularly scout treated fields to assess fungicide performance. If control is less than expected, it could be an early indication of resistance. Collect samples for laboratory analysis to confirm.[18]

References

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of Fluoxastrobin in a Fungicide Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Fluoxastrobin in a commercial fungicide formulation. The method was developed and subsequently validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for routine quality control analysis.[1][2][3] The chromatographic separation was achieved on a C18 column with a simple isocratic mobile phase, and detection was performed using a UV detector. Validation parameters, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness, were evaluated and found to be within acceptable limits.[2][4]

Introduction

This compound is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases in crops.[5] It functions by inhibiting the mitochondrial cytochrome-bc1 complex, thereby disrupting the energy supply of fungal pathogens.[6] Accurate quantification of the active ingredient in pesticide formulations is critical for ensuring product efficacy, safety, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such products due to its high resolution, sensitivity, and accuracy.[5][7] This document provides a comprehensive protocol for the development and validation of an HPLC method for this compound.

Experimental Workflow and Logic

The overall process for developing and validating the analytical method is outlined below. The workflow ensures a systematic approach, beginning with the optimization of chromatographic conditions and culminating in a fully validated method suitable for its intended purpose.

G HPLC Method Development and Validation Workflow cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2(R1)) cluster_final Phase 3: Application Dev1 Parameter Selection (Column, Mobile Phase, Wavelength) Dev2 Initial Chromatographic Runs Dev1->Dev2 Dev3 Optimization (Flow Rate, Mobile Phase Ratio) Dev2->Dev3 Val1 Specificity Dev3->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy (% Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val2->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 App1 System Suitability Testing Val6->App1 Validated Method App2 Routine Quality Control Analysis App1->App2

Caption: Workflow for HPLC method development and validation.

Materials and Methods

3.1 Reagents and Chemicals

  • This compound Reference Standard (99.5% purity)

  • Acetonitrile (HPLC Grade)

  • Milli-Q Water or equivalent

  • Commercial this compound Formulation

  • Methanol (HPLC Grade)

  • 0.45 µm Syringe Filters (Nylon or PTFE)

3.2 Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV-Vis or Photo-Diode Array (PDA) detector was used. The developed method parameters are summarized in the table below.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (70:30, v/v)[8][9]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 251 nm[8][9]
Run Time 10 minutes

Experimental Protocols

4.1 Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with Methanol. Mix thoroughly. This is the Standard Stock Solution.

4.2 Preparation of Working Standard Solutions (for Linearity)

  • Prepare a series of five working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 150 µg/mL.

  • A typical concentration range would be 10, 25, 50, 100, and 150 µg/mL.

4.3 Preparation of Sample Solution (100 µg/mL nominal)

  • Accurately weigh a quantity of the commercial formulation equivalent to 25 mg of this compound into a 250 mL volumetric flask.

  • Add approximately 150 mL of Methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to volume with Methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Method Validation Protocols and Results

The developed method was validated according to ICH Q2(R1) guidelines.[1][2][3][4]

G Key HPLC Method Validation Parameters center_node Method Validation param1 Specificity (No interference) center_node->param1 param2 Linearity (R² ≥ 0.999) center_node->param2 param3 Accuracy (98-102% Recovery) center_node->param3 param4 Precision (%RSD ≤ 2%) center_node->param4 param5 Robustness (Controlled Changes) center_node->param5 param6 LOD / LOQ (S/N Ratio) center_node->param6

Caption: Core parameters for analytical method validation.

5.1 Specificity

  • Protocol: The specificity of the method was determined by injecting the blank (mobile phase), a placebo solution (formulation excipients without this compound), and a standard solution of this compound.

  • Results: The chromatograms showed no interfering peaks from the blank or placebo at the retention time of this compound (approximately 4.5 minutes), demonstrating the method's specificity.

5.2 Linearity

  • Protocol: Five concentrations of this compound (10-150 µg/mL) were prepared and injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.

  • Results: The method demonstrated excellent linearity over the tested concentration range.

ParameterResultAcceptance Criteria
Linearity Range 10 - 150 µg/mL-
Correlation Coefficient (R²) 0.9998≥ 0.999
Regression Equation y = 45872x + 1254-

5.3 Accuracy (% Recovery)

  • Protocol: Accuracy was assessed by spiking a placebo formulation with the this compound standard at three different concentration levels (80%, 100%, and 120% of the nominal test concentration). Each level was prepared in triplicate and analyzed.

  • Results: The recovery values were within the acceptable limits, indicating the accuracy of the method.

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD
80% 80.179.599.250.85
100% 100.2101.1100.900.62
120% 120.3119.799.500.77
Acceptance Criteria 98.0 - 102.0% ≤ 2.0%

5.4 Precision

  • Protocol:

    • Repeatability (Intra-day Precision): Six separate sample preparations from the same homogenous formulation batch were analyzed on the same day.

    • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst.

  • Results: The low %RSD values confirm the method's high precision.

Precision TypenMean Assay (%)% RSDAcceptance Criteria
Repeatability 699.80.55%≤ 2.0%
Intermediate Precision 6100.30.78%≤ 2.0%

5.5 Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Protocol: LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. A series of dilute solutions of the standard were injected, and the S/N ratio was calculated.

  • Results: The method is highly sensitive for the quantification of this compound.

ParameterResultBasis (S/N Ratio)
LOD 0.08 µg/mL3:1
LOQ 0.25 µg/mL10:1

5.6 Robustness

  • Protocol: The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The parameters changed were flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% Acetonitrile).

  • Results: The system suitability parameters (retention time, peak asymmetry) remained within acceptable limits for all tested variations, indicating the method's robustness. For example, a change in flow rate from 1.0 to 1.1 mL/min resulted in a retention time shift of less than 10% and the peak tailing factor remained below 1.5.

Conclusion

The developed RP-HPLC method is simple, rapid, specific, accurate, precise, and robust for the quantification of this compound in its fungicide formulation. The validation results confirm that the method is suitable for its intended purpose and can be effectively implemented for routine quality control analysis in a laboratory setting.

References

Application Notes and Protocols: In Vitro Antifungal Activity of Fluoxastrobin against Pythium ultimum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pythium ultimum is a destructive oomycete plant pathogen with a broad host range, causing significant economic losses in agriculture through damping-off and root rot diseases.[1][2] Fluoxastrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class.[3][4] Strobilurins, also known as QoI fungicides, act by inhibiting mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[5][6][7] This action blocks electron transfer, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.[6][7] This document provides detailed protocols for testing the in vitro antifungal activity of this compound against Pythium ultimum, including methods for determining the Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and the effective concentration for 50% growth inhibition (EC50) through radial growth assays.

Data Presentation

The following tables summarize representative quantitative data for the in vitro antifungal activity of strobilurin fungicides against Pythium species. It is important to note that the specific values for this compound against Pythium ultimum should be determined experimentally using the protocols provided below. The data presented here is based on published results for other strobilurin fungicides, such as azoxystrobin and pyraclostrobin, against Pythium species and serves as an expected range of activity.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Strobilurin Fungicides against Pythium species.

CompoundPythium SpeciesMIC Range (µg/mL)MFC Range (µg/mL)Reference
PyraclostrobinP. insidiosum0.019 - 5Not Reported[8]
AzoxystrobinPythium spp.1 - 103 (EC50)Not Reported[9]
This compound P. ultimum To be determined To be determined

Table 2: Radial Growth Inhibition (EC50) of Strobilurin Fungicides against Pythium species.

CompoundPythium SpeciesEC50 Range (µg/mL)Reference
AzoxystrobinPythium spp.1 - 103[9]
This compound P. ultimum To be determined

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from established broth microdilution methods for oomycetes.

Materials:

  • This compound (analytical grade)

  • Pythium ultimum culture (e.g., ATCC 32939)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer or hemocytometer

  • Incubator (20-25°C)

Protocol:

  • Inoculum Preparation:

    • Culture P. ultimum on Potato Dextrose Agar (PDA) at 20-25°C for 3-5 days.

    • Prepare a zoospore or mycelial fragment suspension. For zoospores, flood the culture plate with sterile distilled water and incubate under light to induce zoospore release. For mycelial fragments, gently scrape the mycelium from the agar surface into sterile water and homogenize.

    • Adjust the inoculum concentration to 1 x 10^4 to 5 x 10^4 zoospores/mL or mycelial fragments/mL using a spectrophotometer or hemocytometer.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate liquid medium (e.g., PDB) in the 96-well plate to achieve a range of final concentrations to be tested (e.g., 0.01 to 100 µg/mL). The final DMSO concentration should not exceed 1% (v/v) and a solvent control (medium with DMSO only) must be included.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the 96-well plate containing the this compound dilutions.

    • Include a positive control (inoculum in medium without fungicide) and a negative control (medium only).

    • Seal the plate and incubate at 20-25°C for 48-72 hours in the dark.

  • MIC Determination:

    • After incubation, visually assess the wells for mycelial growth.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of P. ultimum.

Determination of Minimum Fungicidal Concentration (MFC)

This protocol is a continuation of the MIC assay.

Materials:

  • Results from the MIC assay

  • Potato Dextrose Agar (PDA) plates

  • Sterile micropipette tips

  • Incubator (20-25°C)

Protocol:

  • Subculturing:

    • From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

    • Spot the aliquot onto a fresh PDA plate.

    • Also, plate an aliquot from the positive control well to ensure the viability of the inoculum.

  • Incubation:

    • Incubate the PDA plates at 20-25°C for 3-5 days, or until growth is clearly visible in the positive control spot.

  • MFC Determination:

    • The MFC is the lowest concentration of this compound from which no fungal growth occurs on the subculture plate.

Radial Growth Inhibition Assay

This method determines the effect of this compound on the mycelial growth of P. ultimum.

Materials:

  • This compound (analytical grade)

  • Pythium ultimum culture

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO)

  • Incubator (20-25°C)

  • Ruler or calipers

Protocol:

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare PDA and cool it to 45-50°C.

    • Add the appropriate amount of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure thorough mixing.

    • Include a control plate with PDA and DMSO (at the same concentration used in the treatment plates).

    • Pour the amended and control PDA into sterile Petri dishes.

  • Inoculation:

    • From the edge of an actively growing P. ultimum culture on PDA, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

  • Incubation:

    • Incubate the plates at 20-25°C in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of growth inhibition for each concentration using the following formula:

      • % Inhibition = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

    • Determine the EC50 value (the concentration of this compound that inhibits mycelial growth by 50%) by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

Visualizations

Strobilurin_Signaling_Pathway cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) Coenzyme_Q Coenzyme Q (Ubiquinone) Complex_I->Coenzyme_Q e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Coenzyme_Q e- Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Synthesis This compound This compound This compound->Complex_III Binds to Qo site block->Cytochrome_c Electron Transfer BLOCKED

Caption: Mechanism of action of this compound.

Experimental_Workflow_MIC_MFC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P_ultimum_culture 1. Culture P. ultimum Inoculum_prep 2. Prepare Inoculum (1-5x10^4 cells/mL) P_ultimum_culture->Inoculum_prep Inoculation 5. Inoculate Plate Inoculum_prep->Inoculation Fluoxastrobin_stock 3. Prepare this compound Stock Solution Serial_dilutions 4. Perform Serial Dilutions in 96-well Plate Fluoxastrobin_stock->Serial_dilutions Serial_dilutions->Inoculation Incubation_48_72h 6. Incubate at 20-25°C for 48-72h Inoculation->Incubation_48_72h MIC_determination 7. Determine MIC (Lowest concentration with no visible growth) Incubation_48_72h->MIC_determination Subculture 8. Subculture from wells with no growth onto PDA MIC_determination->Subculture Incubation_3_5d 9. Incubate PDA plates at 20-25°C for 3-5 days Subculture->Incubation_3_5d MFC_determination 10. Determine MFC (Lowest concentration with no growth on PDA) Incubation_3_5d->MFC_determination

Caption: Workflow for MIC and MFC determination.

Logical_Relationship_Workflow cluster_methods Experimental Methods cluster_endpoints Primary Endpoints Start Start: In Vitro Antifungal Testing Objective Objective: Evaluate this compound Efficacy against Pythium ultimum Start->Objective MIC_MFC MIC/MFC Determination (Broth Microdilution) Objective->MIC_MFC Radial_Growth Radial Growth Inhibition (Agar Dilution) Objective->Radial_Growth MIC_value MIC Value (µg/mL) MIC_MFC->MIC_value MFC_value MFC Value (µg/mL) MIC_MFC->MFC_value EC50_value EC50 Value (µg/mL) Radial_Growth->EC50_value Conclusion Conclusion: Assessment of Antifungal Activity MIC_value->Conclusion MFC_value->Conclusion EC50_value->Conclusion

Caption: Logical flow of the experimental process.

References

Application Notes & Protocols: Evaluating Fluoxastrobin Performance on Potatoes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: To provide a comprehensive framework for designing and executing a field trial to evaluate the efficacy of Fluoxastrobin in controlling key fungal diseases in potatoes (Solanum tuberosum), such as Late Blight (Phytophthora infestans) and Early Blight (Alternaria solani).

Introduction

This compound is a broad-spectrum strobilurin fungicide belonging to the Quinone outside Inhibitors (QoI) group (FRAC Group 11). It is effective against a range of fungal pathogens by inhibiting mitochondrial respiration. These protocols outline the standardized procedures for conducting a robust field trial to quantify the performance of this compound in terms of disease control and its impact on potato yield and quality. Adherence to these guidelines will ensure the generation of reliable, reproducible, and statistically valid data.

Experimental Design and Setup

A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability such as soil gradients or moisture differences.[1][2][3][4]

2.1 Site Selection & Preparation:

  • History: Select a field with a history of potato cultivation and known disease pressure. Avoid fields with significant soil compaction or poor drainage.

  • Uniformity: The trial site should be as uniform as possible in terms of soil type, topography, and fertility.[1]

  • Preparation: Standard commercial practices for tillage, fertilization, and weed control should be followed across the entire trial area to ensure that the fungicide treatment is the primary variable.

2.2 Plot Layout:

  • Replications: The trial should include a minimum of four replications (blocks).[2][3]

  • Plot Size: A typical plot size is four rows wide by 6-8 meters long.[2][5] Data collection (disease assessment and yield) should be conducted on the two central rows to minimize edge effects.[6]

  • Guard Rows: Untreated guard rows should be planted around the entire experimental area and between plots where necessary to prevent spray drift and inter-plot interference.[5][7]

2.3 Potato Variety and Planting:

  • Variety Selection: Use a potato variety susceptible to the target diseases (e.g., 'Kufri Jyothi' for late blight susceptibility) to ensure adequate disease pressure for a meaningful evaluation.

  • Seed: Use certified, disease-free seed tubers of uniform size (e.g., ~50g seed pieces).

  • Planting: Plant seed pieces at a consistent depth and spacing (e.g., 30 cm between plants and 75-90 cm between rows).[2][4]

Treatment Protocol

The trial should include an untreated control and a commercial standard for comparison.

Treatment No. Active Ingredient(s) Product Name Application Rate Description
T1NoneN/AN/AUntreated Control
T2This compound[Specify Product][Specify Rate 1, e.g., Label Rate]Test Product - Rate 1
T3This compound[Specify Product][Specify Rate 2, e.g., 0.75x Label Rate]Test Product - Rate 2 (Optional)
T4[e.g., Mancozeb][Specify Product][Specify Label Rate]Commercial Standard (Protectant)[8]
T5This compound + Mancozeb[Specify Products][Specify Rates]Tank-Mix / Rotation Program for Resistance Management[9]

Experimental Protocols

4.1 Fungicide Application Protocol:

  • Timing of First Application: Initiate sprays based on a reliable disease forecasting system (e.g., when accumulated severity values for late blight reach a threshold) or at a specific crop stage (e.g., 50% row closure).[2][8][10] The first application should be preventative, applied before the onset of visible disease symptoms.[11][12]

  • Application Schedule: Subsequent applications should be made at regular intervals, typically every 7 to 14 days, depending on disease pressure and weather conditions.[9][13]

  • Equipment: Use a calibrated CO2-pressurized backpack sprayer or a tractor-mounted boom sprayer.[2][14] Ensure consistent pressure (e.g., 40 psi) and spray volume (e.g., 300-400 L/ha) to achieve thorough foliage coverage.[2][12]

  • Application Technique: Spray should be directed to cover the entire plant canopy uniformly. Record all application details, including date, time, weather conditions, and growth stage.

4.2 Disease Inoculation Protocol (Optional): To ensure consistent disease pressure, artificial inoculation may be performed.

  • Inoculum Preparation: Prepare a sporangial suspension of Phytophthora infestans (e.g., 2.0 x 10³ sporangia/mL in distilled water).[14][15]

  • Application: In the late evening to ensure high humidity, apply the inoculum uniformly across the trial area using a sanitized sprayer, particularly over spreader rows between blocks.[14][15]

4.3 Disease Assessment Protocol:

  • Frequency: Begin scouting for disease 5-7 days after inoculation or when conditions become favorable for disease development. Conduct assessments every 7 days until the end of the season.

  • Methodology: Visually estimate the percentage of leaf area affected by the target disease(s) on 10-20 randomly selected plants from the central two rows of each plot.[16] Use a standardized 0-100% scale or a recognized rating scale (e.g., Henfling modified scale).[17]

  • Data Calculation:

    • Percent Disease Index (PDI): Calculate the PDI for each plot at each assessment date.

    • Area Under the Disease Progress Curve (AUDPC): Calculate the AUDPC from the sequential PDI data to provide an integrated measure of disease severity over the entire epidemic period.[18]

4.4 Yield Assessment Protocol:

  • Harvesting: After vine kill and when tubers are mature, harvest the central two rows of each plot.[19] Avoid plants at the very end of the rows.

  • Data Collection:

    • Count the total number of plants harvested.[19]

    • Brush off excess soil and weigh the total tuber yield from each plot.[20]

    • Grade the tubers into marketable (e.g., >45mm diameter, free from defects) and non-marketable categories.[20][21]

    • Weigh each category separately.[20]

  • Yield Calculation: Convert the plot weights to a standardized unit, such as tonnes per hectare (t/ha) or hundredweight per acre (cwt/A).[20][22]

Data Presentation (Example Tables)

Table 1: Mean Disease Severity (%) and AUDPC

Treatment Disease Severity (%) 60 DAP * Disease Severity (%) 75 DAP * Final Disease Severity (%) AUDPC (Area Under Disease Progress Curve)
T1: Untreated Control
T2: this compound (Rate 1)
T3: this compound (Rate 2)
T4: Commercial Standard
T5: Rotation Program
p-value
LSD (0.05)

*DAP = Days After Planting

Table 2: Potato Tuber Yield

Treatment Total Yield (t/ha) Marketable Yield (t/ha) Non-Marketable Yield (t/ha) % Marketable Yield
T1: Untreated Control
T2: this compound (Rate 1)
T3: this compound (Rate 2)
T4: Commercial Standard
T5: Rotation Program
p-value

| LSD (0.05) | | | | |

Visualizations

Experimental_Workflow This compound Field Trial Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_data Phase 3: Data Collection & Analysis cluster_output Phase 4: Reporting Site_Selection Site Selection (Uniform Field, Disease History) Field_Prep Field Preparation (Tillage, Fertilization) Site_Selection->Field_Prep Exp_Design Experimental Design (RCBD, 4 Reps) Field_Prep->Exp_Design Plot_Layout Plot Layout (4-row plots, Guard Rows) Exp_Design->Plot_Layout Planting Planting (Uniform Seed & Spacing) Plot_Layout->Planting Inoculation Artificial Inoculation (Optional, for consistent pressure) Planting->Inoculation if needed Application Fungicide Application (Calibrated Sprayer, Timed Intervals) Planting->Application Inoculation->Application Disease_Assess Disease Assessment (Weekly % Severity, AUDPC) Application->Disease_Assess Disease_Assess->Disease_Assess Yield_Assess Yield Assessment (Harvest Center Rows, Grade Tubers) Disease_Assess->Yield_Assess Data_Analysis Statistical Analysis (ANOVA, Mean Separation) Yield_Assess->Data_Analysis Report Final Report (Efficacy, Yield Impact) Data_Analysis->Report

Caption: Workflow for a this compound efficacy trial on potatoes.

Application_Decision_Logic Fungicide Application Decision Logic Start Start of Season (Post-Emergence) Monitor Monitor Weather & Forecasts (Temp, Humidity, Leaf Wetness) Start->Monitor Scout Field Scouting (Crop Growth Stage, First Symptoms) Start->Scout Forecast_Model Disease Forecast Model (e.g., Late Blight Severity Values) Monitor->Forecast_Model Threshold Threshold Met OR Preventative Timing? Forecast_Model->Threshold Scout->Threshold Apply Apply First Fungicide Spray (Preventative) Threshold->Apply Yes Wait Continue Monitoring Threshold->Wait No Interval Start 7-14 Day Interval Apply->Interval Wait->Monitor Next_Spray Apply Subsequent Spray (Maintain Protection) Interval->Next_Spray At Interval End & Favorable Conditions Next_Spray->Interval Repeat End End of Spray Program (Pre-Harvest Interval) Next_Spray->End

Caption: Decision-making process for timing fungicide applications.

References

Application Notes and Protocols for Fluoxastrobin Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxastrobin is a broad-spectrum strobilurin fungicide utilized extensively in agriculture to safeguard a variety of crops from fungal diseases.[1] Its widespread application necessitates robust and sensitive analytical methods for the accurate determination of its residues in complex matrices such as food, water, and soil to ensure consumer safety and environmental monitoring.[2] These application notes provide detailed protocols for the sample preparation of this compound in various matrices, focusing on QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE) techniques. The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Quantitative Performance of Sample Preparation Methods

The following tables summarize the quantitative data for this compound analysis using different sample preparation methods across various matrices. These values are indicative and may vary based on the specific laboratory conditions, instrumentation, and matrix composition.

Table 1: QuEChERS Method Performance for this compound in Food Matrices

MatrixMethodAnalyteRecovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Citation
Fruits & BeveragesUltrasonic-assisted extraction with ethyl acetate-cyclohexane, GPC cleanupThis compound82.60 - 101.115.4 - 15.3≤ 6≤ 20[3]
StrawberriesQuEChERS (AOAC 2007.01, modified)35 Pesticides (including strobilurins)> 70< 20-5 - 500 (for the mix)[4]
Citrus Fruits (Mandarin, Grapefruit)QuEChERS287 Pesticides (including strobilurins)70 - 120≤ 20-1 - 10 (for the mix)[5]
Vegetables (general)QuEChERS (EN 15662)Multi-residueGood recoveries for most pesticides---[6]

Table 2: SPE and LLE Method Performance for this compound in Environmental Matrices

MatrixMethodAnalyteRecovery (%)RSD (%)LOD (ng/L)LOQ (ng/L)Citation
WaterDirect Injection LC/MS/MSThis compound & Metabolites---50[7]
Surface WaterSPE (Oasis HLB)117 CECs (including pesticides)Good recoveries for most analytes---[8]
WaterSPE (Oasis HLB)70 PesticidesGood recoveries for most analytes< 20--[9]
SoilLLE150 Pesticides (including strobilurins)70.6 - 120< 20--

Note on Matrix Effects:

Matrix effects are a significant consideration in LC-MS/MS analysis, potentially causing ion suppression or enhancement, which can affect the accuracy of quantification.[2][10][11][12] It is crucial to evaluate and mitigate matrix effects, often through the use of matrix-matched standards or isotopically labeled internal standards.[2] For instance, in the analysis of over 200 pesticide residues in various food matrices, strong matrix effects were observed, highlighting the necessity of matrix-matched calibration for accurate results.[11]

Experimental Protocols

QuEChERS Method for Fruits and Vegetables

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for the extraction of pesticide residues from food matrices.[4][6][13][14][15] Two common variations are the AOAC Official Method 2007.01 and the European EN 15662 standard.[14][16]

Protocol: Modified AOAC 2007.01 for Strawberries [4]

  • Homogenization: Homogenize a representative sample of strawberries. For dry commodities, a wetting step is required prior to homogenization.[6]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate internal standard solution.

    • Add a ceramic homogenizer.

    • Shake vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥1500 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 5 mL) to a 15 mL dSPE tube containing 600 mg of anhydrous MgSO₄, 250 mg of Primary Secondary Amine (PSA), and 30 mg of Graphitized Carbon Black (GCB). The choice of dSPE sorbents depends on the matrix; for example, GCB is effective for removing pigments from highly pigmented samples like spinach.[14]

    • Vortex for 1 minute.

    • Centrifuge at ≥1500 rcf for 3 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

    • The extract is now ready for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) for Water Samples

SPE is a common technique for the extraction and pre-concentration of pesticides from aqueous samples.[8][9] The use of polymeric reversed-phase cartridges, such as Oasis HLB, is prevalent for a broad range of analytes.[8][9][17]

Protocol: SPE for this compound in Surface Water using Oasis HLB Cartridges [8]

  • Cartridge Conditioning:

    • Pass 8 mL of acetonitrile through a 200 mg, 6 mL Oasis HLB SPE cartridge.

    • Pass 8 mL of reagent water through the cartridge, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Adjust the pH of a 1 L water sample to 6.5.

    • Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min under vacuum.

  • Washing:

    • Wash the cartridge with 10 mL of ultrapure water at pH 6.5 to remove interfering substances.

  • Drying:

    • Dry the cartridge under vacuum for a sufficient time to remove excess water.

  • Elution:

    • Elute the retained analytes with 5 mL of a methanol:acetonitrile (20:80, v/v) mixture.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of the initial mobile phase for LC-MS/MS analysis).

Liquid-Liquid Extraction (LLE) for Soil Samples

LLE is a traditional and effective method for extracting pesticides from solid matrices like soil.

Protocol: LLE for this compound in Agricultural Soil

  • Sample Preparation:

    • Air-dry the soil sample and sieve it to remove large debris.

  • Extraction:

    • Weigh 10 g of the prepared soil sample into a glass container with a screw cap.

    • Add 20 mL of a suitable extraction solvent (e.g., acetone or an acetone/hexane mixture).

    • Shake vigorously for 1 hour on a mechanical shaker.

  • Phase Separation:

    • Allow the mixture to settle or centrifuge to separate the solid and liquid phases.

  • Cleanup (if necessary):

    • The extract may require a cleanup step, such as passing it through a small column containing Florisil or silica, to remove co-extracted matrix components.

  • Concentration and Reconstitution:

    • Carefully decant the supernatant into an evaporation flask.

    • Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

    • Transfer the concentrated extract to a vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent for analysis.

Mandatory Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Sample Weighing 2. Weigh 10g into 50mL tube Homogenization->Weighing Solvent_Addition 3. Add 10mL Acetonitrile Weighing->Solvent_Addition Salts_Addition 4. Add QuEChERS Salts Solvent_Addition->Salts_Addition Shaking 5. Shake Vigorously Salts_Addition->Shaking Centrifugation1 6. Centrifuge Shaking->Centrifugation1 Supernatant_Transfer 7. Transfer Supernatant Centrifugation1->Supernatant_Transfer dSPE_Addition 8. Add to dSPE Tube Supernatant_Transfer->dSPE_Addition Vortexing 9. Vortex dSPE_Addition->Vortexing Centrifugation2 10. Centrifuge Vortexing->Centrifugation2 Final_Extract 11. Collect Final Extract Centrifugation2->Final_Extract Filtration 12. Filter (0.22 µm) Final_Extract->Filtration LCMS_Analysis 13. LC-MS/MS Analysis Filtration->LCMS_Analysis

Caption: QuEChERS workflow for pesticide residue analysis.

SPE_Workflow Conditioning 1. Condition SPE Cartridge (Acetonitrile then Water) Loading 2. Load Water Sample Conditioning->Loading Washing 3. Wash with Pure Water Loading->Washing Drying 4. Dry Cartridge Washing->Drying Elution 5. Elute with Organic Solvent Drying->Elution Reconstitution 6. Evaporate and Reconstitute Elution->Reconstitution Analysis 7. LC-MS/MS Analysis Reconstitution->Analysis

Caption: Solid-Phase Extraction (SPE) workflow.

LLE_Workflow Sample_Prep 1. Prepare Soil Sample (Air-dry and Sieve) Extraction 2. Add Extraction Solvent and Shake Sample_Prep->Extraction Phase_Separation 3. Separate Liquid and Solid Phases Extraction->Phase_Separation Cleanup 4. Cleanup (Optional) Phase_Separation->Cleanup Concentration 5. Concentrate Extract Cleanup->Concentration Reconstitution 6. Evaporate to Dryness and Reconstitute Concentration->Reconstitution Analysis 7. GC-MS or LC-MS/MS Analysis Reconstitution->Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow.

References

Troubleshooting & Optimization

Overcoming ion suppression in Fluoxastrobin analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fluoxastrobin analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly ion suppression, during LC-MS/MS analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is ion suppression and how does it affect this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased instrument response for this compound, which can result in inaccurate and imprecise quantification, as well as reduced sensitivity (higher limits of detection).[1][3] Essentially, even if your chromatography looks clean, unseen matrix components can be suppressing your analyte's signal.[4]

Q2: How can I identify if ion suppression is occurring in my this compound analysis?

A2: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column.[2] A blank matrix extract is then injected onto the column. A dip in the baseline signal of this compound at the retention time of matrix components indicates ion suppression.[2] Another approach is to compare the signal response of this compound in a pure solvent standard to its response in a matrix-matched standard (a blank matrix extract spiked with this compound at the same concentration). A lower response in the matrix-matched standard confirms the presence of ion suppression.

Q3: What are the primary strategies to overcome ion suppression in this compound analysis?

A3: The three main strategies to combat ion suppression are:

  • Effective Sample Preparation: To remove interfering matrix components before they enter the LC-MS/MS system.[4] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for this compound in various matrices.[5][6]

  • Optimized Chromatographic Separation: To separate this compound from co-eluting matrix components.[7]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): To compensate for any remaining matrix effects.[8][9] this compound-d4 is the deuterated internal standard of choice for this purpose.[10]

Experimental Protocols and Data

Protocol 1: Sample Preparation using the QuEChERS Method for Fruits and Vegetables

This protocol is a widely adopted method for the extraction of this compound from high-water content matrices.[6][11]

Materials:

  • Homogenized fruit or vegetable sample

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate)[6]

  • Dispersive SPE (d-SPE) cleanup tubes containing primary secondary amine (PSA) and C18 sorbents (e.g., 150 mg MgSO₄, 25 mg PSA, 25 mg C18)[6]

  • This compound-d4 internal standard solution

  • 50 mL centrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[12]

  • Internal Standard Spiking: Add a known amount of this compound-d4 internal standard solution to the sample.

  • Extraction: Add 10-15 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.[12]

  • Salting-Out: Add the QuEChERS extraction salt packet to the tube. Immediately cap and shake vigorously for 1 minute.[6]

  • Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.[6]

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube.

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge for 5 minutes.[6]

  • Final Extract: The resulting supernatant is the final extract. Dilute as needed before LC-MS/MS analysis.[6]

Diagram of the QuEChERS Workflow:

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Sample 1. Homogenized Sample (10-15g) Add_IS 2. Add this compound-d4 Internal Standard Sample->Add_IS Add_ACN 3. Add Acetonitrile (10-15 mL) Add_IS->Add_ACN Shake1 4. Shake (1 min) Add_ACN->Shake1 Add_Salts 5. Add QuEChERS Salts Shake1->Add_Salts Shake2 6. Shake (1 min) Add_Salts->Shake2 Centrifuge1 7. Centrifuge Shake2->Centrifuge1 Transfer 8. Transfer Supernatant Centrifuge1->Transfer Acetonitrile Layer Add_dSPE 9. Add to d-SPE Tube (PSA, C18) Transfer->Add_dSPE Vortex 10. Vortex (30s) Add_dSPE->Vortex Centrifuge2 11. Centrifuge Vortex->Centrifuge2 Final_Extract 12. Final Extract for LC-MS/MS Analysis Centrifuge2->Final_Extract

Caption: QuEChERS workflow for this compound sample preparation.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[8]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.[13]

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).[8]

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.[13]

  • Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate.[13]

  • Gradient: A typical gradient starts with a low percentage of organic phase, ramps up to a high percentage to elute this compound, followed by a column wash and re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[8]

  • Precursor and Product Ions: These should be optimized for the specific instrument. Typical transitions for this compound are m/z 459.2 -> 427.2 (quantifier) and m/z 459.2 -> 188 (qualifier).[14] For this compound-d4, the precursor ion will be shifted by +4 Da.

Quantitative Data Summary

The following tables summarize typical recovery and precision data for this compound analysis in various matrices using QuEChERS and LC-MS/MS. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound-d4 is crucial for achieving high accuracy and precision by compensating for matrix effects.

Table 1: Recovery of this compound in Various Food Matrices using QuEChERS and LC-MS/MS

MatrixFortification Level (ng/g)Average Recovery (%)RSD (%)Reference
Orange1001034[12]
Carrot1001024[12]
Spinach1001092[12]
Grapes10 - 10095 - 105< 15[11]
Watermelon10 - 10092 - 108< 15[11]

Table 2: Comparison of Analytical Method Performance

ParameterEPA Validated Method (Water)General Multi-Residue MethodReference
Linearity (r²) > 0.99> 0.99[9]
Accuracy (% Recovery) 70-120%70-120%[9]
Precision (%RSD) < 20%< 20%[9]
LOQ 0.05 ng/g~10 ng/g[9]
Internal Standard SIL-IS (e.g., this compound-d4)SIL-IS recommended[9]

Troubleshooting Guide

Q4: I am observing low recovery for this compound even after using the QuEChERS method. What could be the issue?

A4: Low recovery can stem from several factors:

  • Incomplete Extraction: Ensure vigorous shaking during the extraction and salting-out steps to facilitate partitioning of this compound into the acetonitrile layer.

  • Analyte Loss during Cleanup: While PSA is effective at removing organic acids and sugars, it can sometimes retain certain pesticides.[15] If you suspect this, you can try reducing the amount of PSA or using a different sorbent combination. For matrices with high-fat content, the inclusion of C18 sorbent is crucial.[16]

  • pH of the Sample: The pH can influence the stability and extraction efficiency of this compound. The buffered QuEChERS methods (AOAC or EN) are designed to maintain a consistent pH.[6]

  • Analyte Degradation: this compound may be susceptible to degradation under certain conditions. Ensure samples and extracts are stored properly (e.g., at low temperatures and protected from light).

Q5: My peak shape for this compound is poor (tailing or splitting). What are the possible causes and solutions?

A5: Poor peak shape is often a chromatographic issue:

  • Column Contamination: Matrix components can accumulate on the column frit or at the head of the column.[17]

    • Solution: Use a guard column and regularly flush the analytical column. Ensure your sample cleanup is effective.

  • Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[17]

    • Solution: If possible, evaporate the final extract and reconstitute it in a solvent that matches the initial mobile phase composition.

  • Secondary Interactions: this compound might be interacting with active sites on the column packing material.

    • Solution: Ensure the mobile phase pH is appropriate. Using a column with end-capping can help minimize these interactions.

Q6: I am still seeing significant ion suppression despite using QuEChERS. What other steps can I take?

A6: If ion suppression persists:

  • Dilute the Final Extract: Diluting the extract can reduce the concentration of matrix components entering the MS source.[7] However, this will also dilute your analyte, so ensure your method has sufficient sensitivity.

  • Optimize Chromatography: Further optimize your LC method to achieve better separation of this compound from the region of ion suppression. This might involve using a different column chemistry or a slower gradient.

  • Switch Ionization Source: If available, consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression than ESI for some compounds.[2][18]

  • Rely on the Stable Isotope-Labeled Internal Standard: The primary purpose of using this compound-d4 is to accurately quantify in the presence of unavoidable ion suppression. Ensure it is added at the very beginning of the sample preparation process to account for variability throughout the entire workflow.[10]

Diagram of Overcoming Ion Suppression Logic:

Ion_Suppression_Logic Start Start: This compound Analysis in Complex Matrix Problem Problem: Ion Suppression Start->Problem Strategy1 Strategy 1: Effective Sample Prep (QuEChERS) Problem->Strategy1 Strategy2 Strategy 2: Optimized LC Separation Problem->Strategy2 Strategy3 Strategy 3: Use SIL-IS (this compound-d4) Problem->Strategy3 Result Result: Accurate & Precise Quantification Strategy1->Result Strategy2->Result Strategy3->Result

References

Strategies to manage Fluoxastrobin resistance in fungal populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Fluoxastrobin resistance in fungal populations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work on this compound resistance.

Issue 1: High Variability or Inconsistent Results in In Vitro Susceptibility Testing

  • Question: My replicate wells for the same this compound concentration show high variability (Coefficient of Variation > 15%) in my mycelial growth or spore germination assay. What are the potential causes and solutions?

  • Answer: High variability in susceptibility testing can obscure the true efficacy of the fungicide and lead to inaccurate EC50 value determinations. Here are common causes and troubleshooting steps:

    • Uneven Inoculum Distribution: A non-homogenous spore or mycelial suspension is a primary source of variability.

      • Solution: Ensure thorough mixing of the fungal suspension before and during plating. For mycelial assays, use agar plugs of a consistent diameter from the actively growing edge of a fresh culture.

    • Inaccurate Pipetting: Small errors in dispensing the fungicide dilutions or the inoculum can lead to significant concentration differences between wells.

      • Solution: Calibrate your micropipettes regularly. Use fresh, sterile tips for each dilution and replicate. When preparing serial dilutions, ensure complete mixing at each step.

    • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the fungicide and affect fungal growth.[1]

      • Solution: To mitigate this, fill the outer wells with sterile water or media to create a humidity barrier and do not use them for experimental samples.[1] Ensure the incubator has adequate humidity.[1]

    • Contamination: Bacterial or cross-contamination with other fungal isolates can interfere with the growth of the target fungus.

      • Solution: Use sterile techniques throughout the protocol. Visually inspect plates and wells for any signs of contamination.[1] If contamination is recurrent, check the sterility of your media, water, and equipment.

Issue 2: No Fungal Growth in Control Wells (No Fungicide)

  • Question: I am not observing any fungal growth in my control wells, which should have optimal growth. What could be the problem?

  • Answer: Lack of growth in control wells invalidates the experiment, as it's impossible to assess the inhibitory effect of this compound. Consider the following:

    • Poor Isolate Viability: The fungal isolate may have lost viability due to prolonged storage or improper storage conditions.

      • Solution: Revive the isolate on fresh, nutrient-rich agar several days before initiating the susceptibility assay. Always use fresh, actively growing cultures to prepare your inoculum.

    • Inappropriate Growth Medium or Conditions: The medium may lack essential nutrients, or the incubation temperature and duration may be suboptimal for the specific fungal species.

      • Solution: Verify that the growth medium, temperature, and incubation period are appropriate for your fungal isolate based on literature or preliminary growth experiments.

    • Solvent Toxicity: If a solvent like DMSO is used to dissolve this compound, high concentrations can inhibit fungal growth.

      • Solution: Ensure the final concentration of the solvent in all wells (including controls) is low (typically ≤1% v/v) and does not affect fungal growth. Run a separate control with only the solvent at the highest concentration used in the assay.

Issue 3: Ambiguous Results in Molecular Detection of Resistance Mutations

  • Question: My allele-specific PCR for detecting the G143A mutation is showing faint, non-specific bands or bands in both the resistant and sensitive allele reactions for the same sample. How can I troubleshoot this?

  • Answer: Allele-specific PCR relies on the high specificity of primers. Ambiguous results can arise from several factors:

    • Suboptimal Annealing Temperature: If the annealing temperature is too low, primers can bind non-specifically to the DNA template.

      • Solution: Optimize the annealing temperature using a gradient PCR. Increase the temperature in small increments (e.g., 1-2°C) to enhance primer specificity.

    • Primer Design: The primers may not be specific enough to differentiate between the wild-type and mutant alleles effectively.

      • Solution: Re-evaluate your primer design. The mismatch should ideally be at the 3' end of the primer. You may need to design and synthesize new primers.

    • DNA Quality and Concentration: Poor quality DNA (containing PCR inhibitors) or inconsistent DNA concentrations can lead to failed or inconsistent amplification.

      • Solution: Ensure high-quality DNA is extracted. Quantify the DNA and normalize the concentration for all samples before adding them to the PCR reaction.

    • Mixed Genotypes: The fungal isolate may contain a mix of mitochondria with both sensitive and resistant cytochrome b genes (heteroplasmy), or the DNA sample may be from a mixed population of fungal isolates.

      • Solution: If heteroplasmy is suspected, techniques like digital droplet PCR (ddPCR) may be required for quantification.[2] If a mixed population is possible, single-spore isolation and re-testing may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of fungal resistance to this compound?

This compound belongs to the Quinone outside Inhibitor (QoI) class of fungicides (FRAC Code 11).[3][4] Its mode of action is to block mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III), which halts ATP production and leads to fungal cell death.[5] The most common and significant mechanism of resistance is a target-site mutation in the mitochondrial cytochrome b (cytb) gene.[6][7] A single nucleotide polymorphism resulting in a glycine to alanine substitution at position 143 (G143A) is the most frequently observed mutation and confers a high level of resistance.[6][7][8] Other mutations, such as F129L and G137R, can confer partial resistance.[6][9]

Q2: Are there other mechanisms of resistance to this compound besides target-site mutations?

Yes, non-target site resistance mechanisms can also contribute to reduced sensitivity to strobilurin fungicides. One such mechanism is the overexpression of efflux transporters, such as ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.[3][4][10] These transporters are membrane proteins that can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration and thus its efficacy.[4][10][11] This type of resistance can sometimes lead to cross-resistance against fungicides from different chemical classes.[3][4]

Q3: How can I manage the development of this compound resistance in my fungal cultures or in the field?

A multi-faceted approach is crucial for delaying and managing fungicide resistance. Key strategies recommended by the Fungicide Resistance Action Committee (FRAC) include:

  • Alternating Modes of Action: Avoid consecutive applications of this compound or other QoI (FRAC Code 11) fungicides. Rotate with fungicides that have different modes of action (i.e., different FRAC codes).[5]

  • Tank Mixing: When appropriate, apply this compound in a tank mix with a fungicide from a different cross-resistance group that is effective against the target pathogen.[3]

  • Limiting Applications: Limit the total number of QoI fungicide applications per season or crop cycle. A common guideline is to use strobilurins for no more than one-third of the total fungicide applications.[5]

  • Using Recommended Rates: Always use the manufacturer's recommended application rates. Using lower rates can expose the fungal population to sub-lethal doses, which can accelerate the selection for resistant individuals.

  • Preventative Applications: Apply QoI fungicides preventatively or as early as possible in the disease cycle.[4] They are generally less effective in curative situations where the fungal population is already large.

Q4: What is an EC50 value and how is it used to quantify resistance?

The EC50 (Effective Concentration 50%) value is the concentration of a fungicide that inhibits 50% of a measurable biological process, such as mycelial growth or spore germination, under in vitro conditions.[12] It is a key metric for assessing the sensitivity of a fungal isolate to a fungicide. A significant increase in the EC50 value of an isolate compared to a known sensitive (wild-type) population indicates a shift towards reduced sensitivity or resistance. The Resistance Factor (RF) is often calculated by dividing the EC50 of a field isolate by the average EC50 of a baseline sensitive population.[13][14]

Q5: Where can I find detailed protocols for fungicide sensitivity testing?

Detailed protocols for antifungal susceptibility testing are available from various sources, including the Clinical and Laboratory Standards Institute (CLSI) and in numerous peer-reviewed scientific publications. The two most common methods are:

  • Mycelial Growth Inhibition Assay: This involves growing the fungus on agar media amended with a series of fungicide concentrations and measuring the radial growth.

  • Spore Germination Assay: This method assesses the effect of the fungicide on the germination of fungal spores in a liquid or on a solid medium.

Data Presentation

Table 1: Example EC50 Values (µg/mL) for Strobilurin Fungicides Against Sensitive (S) and Resistant (R) Fungal Isolates

Fungal SpeciesFungicideSensitive (S) Isolates (EC50 Range)Resistant (R) Isolates (EC50 Range)Primary Resistance MechanismReference
Penicillium digitatumAzoxystrobin0.014 - 0.029>0.772Not specified[15]
Sclerotinia sclerotiorumAzoxystrobin~0.15>15.0Not specified[14]
Alternaria spp.Pyraclostrobin<1.0>100Not specified[16]
Fusarium fujikuroiAzoxystrobin0.822 (mean)>41.1 (mutants)Not specified[12]
Drechslera tritici-repentisAzoxystrobin<1.0>40.0Not specified[17]

Note: EC50 values can vary significantly based on the specific isolate, testing methodology, and experimental conditions.

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay (Agar Dilution Method)

This protocol determines the EC50 value of this compound based on the inhibition of fungal mycelial growth.

  • Prepare Fungicide Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Prepare Fungicide-Amended Media: Autoclave a suitable growth medium (e.g., Potato Dextrose Agar - PDA) and cool it to approximately 50-55°C in a water bath.

  • Serial Dilutions: Add the appropriate volume of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is constant across all plates, including the control (0 µg/mL), and does not exceed 1% (v/v).

  • Pour Plates: Mix the amended agar thoroughly and pour it into sterile Petri dishes. Allow the plates to solidify.

  • Inoculation: Using a sterile cork borer (e.g., 5 mm diameter), take a mycelial plug from the leading edge of an actively growing culture of the fungal isolate. Place the plug, mycelium-side down, in the center of each fungicide-amended plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungus in the dark.

  • Data Collection: When the fungal growth in the control plate has reached approximately two-thirds of the plate diameter, measure the colony diameter in two perpendicular directions for each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression of the inhibition data versus the log-transformed fungicide concentrations to determine the EC50 value.[13]

Protocol 2: PCR-RFLP for Detection of G143A Mutation

This protocol uses Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) to detect the G143A mutation in the cytochrome b gene.

  • DNA Extraction: Extract high-quality genomic DNA from the fungal isolate.

  • PCR Amplification: Amplify a fragment of the cytb gene containing codon 143 using specific primers.

    • PCR Reaction Mix (20 µL): 4 µL 5x PCR Master Mix, 1 µL each of forward and reverse primers (10 µM), 2 µL genomic DNA, and 12 µL sterile deionized water.[6][9]

    • PCR Cycling Conditions: Initial denaturation at 95°C for 4 min; 30-35 cycles of 94°C for 30s, 58°C for 30s, and 72°C for 1 min; final extension at 72°C for 5 min.[6][9]

  • Restriction Digestion: The G143A mutation (GGT to GCT) creates a recognition site for a specific restriction enzyme (e.g., Fnu4HI or SatI). Digest the PCR product with the appropriate enzyme according to the manufacturer's instructions.

  • Gel Electrophoresis: Separate the digested DNA fragments on an agarose gel (e.g., 2.0%).

  • Result Interpretation:

    • Sensitive Isolate (GGT): The enzyme will not cut the PCR product, resulting in a single, larger band.

    • Resistant Isolate (GCT): The enzyme will cut the PCR product, resulting in two or more smaller bands.[6][18]

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_testing Resistance Testing cluster_analysis Data Analysis cluster_conclusion Conclusion Fungal_Isolate Fungal Isolate Culture Grow Culture on Agar Fungal_Isolate->Culture DNA_Extraction DNA Extraction Culture->DNA_Extraction Inoculum_Prep Inoculum Preparation Culture->Inoculum_Prep Molecular_Test Molecular Test (e.g., PCR-RFLP) DNA_Extraction->Molecular_Test Sensitivity_Assay In Vitro Sensitivity Assay (e.g., Mycelial Growth) Inoculum_Prep->Sensitivity_Assay Gel_Analysis Analyze Gel for Resistance Allele Molecular_Test->Gel_Analysis EC50_Calc Calculate EC50 Value Sensitivity_Assay->EC50_Calc Conclusion Determine Resistance Profile Gel_Analysis->Conclusion EC50_Calc->Conclusion

Caption: Experimental workflow for determining this compound resistance.

resistance_mechanism cluster_cell Fungal Cell cluster_mito Mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) CytB Cytochrome b (Target Site) ETC->CytB e- ATP_Synthase ATP Synthase CytB->ATP_Synthase e- G143A G143A Mutation CytB->G143A Alters Binding Site Blocked BLOCKED ATP ATP (Energy) ATP_Synthase->ATP Produces This compound This compound This compound->CytB Binds & Blocks G143A->this compound Prevents Binding

Caption: Mechanism of this compound action and G143A resistance.

logical_relationship Start Fungal Population Exposed to this compound Selection Selection Pressure Applied Start->Selection Resistant_Mutation Resistant Individuals (e.g., G143A) Survive Selection->Resistant_Mutation favors Susceptible_Decline Susceptible Individuals Are Killed Selection->Susceptible_Decline Resistance_Increase Frequency of Resistance Increases in Population Resistant_Mutation->Resistance_Increase Control_Failure Potential for Disease Control Failure Resistance_Increase->Control_Failure Management_Strategies Implement Resistance Management Strategies Rotation Rotate with Different Modes of Action Management_Strategies->Rotation Mixtures Use Tank Mixtures Management_Strategies->Mixtures Limit_Use Limit Number of Applications Management_Strategies->Limit_Use Preserve_Efficacy Preserve Fungicide Efficacy Rotation->Preserve_Efficacy Mixtures->Preserve_Efficacy Limit_Use->Preserve_Efficacy Control_Failure->Management_Strategies necessitates

Caption: Logic of resistance development and management strategies.

References

Technical Support Center: Improving Fluoxastrobin Solubility for In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Fluoxastrobin in in vitro bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a strobilurin fungicide that acts as a mitochondrial cytochrome-bc1 complex inhibitor.[1] Its low aqueous solubility presents a significant challenge for in vitro studies, as it can lead to precipitation in culture media, resulting in inaccurate and unreliable bioassay data. Proper dissolution is crucial for achieving the desired test concentrations and ensuring meaningful experimental outcomes.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of poorly water-soluble compounds like this compound for in vitro bioassays. It is crucial, however, to minimize the final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity.

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

The final concentration of DMSO in cell culture should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to many cell lines.[2] Some sensitive primary cells may even require concentrations below 0.1%.[2] It is always recommended to perform a vehicle control (media with the same final DMSO concentration as the experimental wells) to account for any solvent effects.

Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?

Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Please refer to the detailed "Protocol for Preparing this compound Working Solutions" and the "Troubleshooting Guide" below for step-by-step instructions and solutions.

Q5: Are there alternatives to DMSO for dissolving this compound?

While DMSO is the most common, other strategies can be employed, such as using co-solvents or non-ionic surfactants. These methods aim to increase the aqueous solubility of this compound and reduce the reliance on potentially toxic solvents. Refer to the "Alternative Solubilization Strategies" section for more details.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for developing effective solubilization strategies.

PropertyValueReference
Molecular Weight 458.83 g/mol [3]
Water Solubility 2.29 mg/L (at 20°C, pH 7)[4]
Solubility in Organic Solvents (at 20°C) Dichloromethane: >250 g/LXylene: 38.1 g/LIsopropanol: 6.7 g/Ln-heptane: 0.04 g/L[3][5]
LogP (octanol/water) 2.86 (at 20°C)[3]

Experimental Protocols

Protocol for Preparing this compound Working Solutions using DMSO

This protocol describes the standard method for preparing a high-concentration stock solution of this compound in DMSO and its subsequent dilution into cell culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pre-warmed cell culture medium

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mM):

    • Weigh out the required amount of this compound powder in a sterile container.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for 10 mM, dissolve 4.59 mg of this compound in 1 mL of DMSO).

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear. This is your stock solution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on your final desired concentrations, it may be necessary to prepare intermediate dilutions of the stock solution in 100% DMSO. This helps in achieving accurate final concentrations and minimizes the volume of DMSO added to the culture.

  • Prepare the Final Working Solution in Cell Culture Medium:

    • Pre-warm the cell culture medium to 37°C.

    • Gently vortex or swirl the pre-warmed medium.

    • While the medium is being mixed, add the required volume of the this compound stock solution dropwise to the medium. Crucially, do not add the medium to the DMSO stock.

    • Continue to mix the solution for a few seconds to ensure homogeneity.

    • Visually inspect the medium for any signs of precipitation before adding it to your cells.

Protocol for Determining Maximum Soluble Concentration

This protocol helps determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed cell culture medium (with and without serum, if applicable)

  • Sterile microcentrifuge tubes

  • Incubator (37°C)

  • Microscope

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in pre-warmed cell culture medium in sterile microcentrifuge tubes.

  • Incubate the dilutions at 37°C for a duration that mimics your experimental conditions (e.g., 24, 48, or 72 hours).

  • After incubation, visually inspect each tube for any signs of precipitation (cloudiness, crystals).

  • For a more sensitive assessment, place a small aliquot of each dilution on a microscope slide and examine for the presence of crystals or amorphous precipitate.

  • The highest concentration that remains clear both visually and microscopically is the maximum soluble concentration under these conditions.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon addition to media High final DMSO concentration: Exceeding the solubility limit in the aqueous environment.Ensure the final DMSO concentration is below 0.5% (ideally ≤ 0.1%). Prepare a more concentrated stock solution to reduce the volume added.
Incorrect mixing procedure: Adding media to the DMSO stock can cause localized high concentrations and precipitation.Always add the DMSO stock solution dropwise to the gently mixing, pre-warmed culture medium.
Low temperature of media: Cold media can decrease the solubility of the compound.Always use pre-warmed (37°C) cell culture medium.
Precipitation during incubation Interaction with media components: Serum proteins or other components can sometimes cause precipitation over time.Test for precipitation in both serum-containing and serum-free media to identify if serum is a contributing factor. Consider reducing the serum concentration if possible.
pH shift: Changes in the pH of the medium during cell growth can affect the solubility of the compound.Ensure your medium is adequately buffered (e.g., with HEPES) to maintain a stable pH.
Evaporation: Evaporation of the medium can increase the concentration of all components, leading to precipitation.Use a humidified incubator and ensure culture vessels are properly sealed.
Inconsistent bioassay results Incomplete dissolution of stock solution: Undissolved particles in the stock lead to inaccurate dilutions.Ensure the stock solution is completely clear before use. If necessary, briefly sonicate the stock solution.
Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic labware.Consider using low-adhesion plasticware or pre-coating the plastic with a blocking agent.

Alternative Solubilization Strategies

If DMSO proves to be problematic due to toxicity or persistent precipitation, consider the following alternatives:

  • Co-solvents: Using a mixture of solvents can enhance solubility. For example, a combination of DMSO and a less toxic, water-miscible solvent like ethanol or polyethylene glycol (PEG) might be effective.[3][5] The ratio of the co-solvents needs to be empirically determined.

  • Surfactants: Non-ionic surfactants like Pluronic® F-68 can be used to create micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6][7] These are generally less toxic to cells than organic solvents.

Mechanism of Action and Signaling Pathway

This compound is a Quinone outside Inhibitor (QoI) fungicide. Its primary mechanism of action is the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[1][8][9] This blockage disrupts the transfer of electrons, leading to a halt in ATP synthesis and ultimately causing fungal cell death.

Fluoxastrobin_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- O2 O₂ ComplexIV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates H_flow H+ Gradient This compound This compound This compound->ComplexIII Inhibits Qo site

Caption: Mechanism of action of this compound.

Experimental Workflow for Solubility Improvement

Solubility_Workflow start Start: Poorly Soluble This compound prepare_stock Prepare High-Concentration Stock in 100% DMSO start->prepare_stock dilute_in_media Dilute Stock into Pre-warmed Media prepare_stock->dilute_in_media check_precipitation Check for Precipitation dilute_in_media->check_precipitation precipitate Precipitation Observed check_precipitation->precipitate Yes no_precipipitate no_precipipitate check_precipitation->no_precipipitate No no_precipitate No Precipitation: Proceed with Assay troubleshoot Troubleshoot: - Lower final DMSO % - Check media components - Optimize mixing precipitate->troubleshoot troubleshoot->dilute_in_media Re-attempt alternative_methods Consider Alternative Methods: - Co-solvents - Surfactants (e.g., Pluronic F-68) troubleshoot->alternative_methods If persists alternative_methods->prepare_stock New Formulation

Caption: Workflow for improving this compound solubility.

References

Optimizing spray application parameters for maximal Fluoxastrobin efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing spray application parameters for maximal Fluoxastrobin efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a systemic, broad-spectrum fungicide belonging to the strobilurin class of chemicals.[1][2] Its mode of action is the inhibition of mitochondrial respiration in fungi, which prevents energy production and leads to the pathogen's death.[1] Being a systemic fungicide, it is absorbed by the plant and translocated throughout its tissues, including new growth, providing both preventative and curative protection against a wide range of fungal diseases.[1][3]

Q2: What are the key spray application parameters to consider for optimizing this compound efficacy?

To achieve maximum efficacy with this compound, it is crucial to optimize the following spray application parameters:

  • Nozzle Type and Size: Influences droplet size and spray pattern.

  • Droplet Size: Affects coverage, canopy penetration, and drift.

  • Spray Volume (Carrier Rate): Determines the amount of water used to deliver the fungicide.

  • Operating Pressure: Affects droplet size and flow rate.

  • Use of Adjuvants: Can enhance spreading, sticking, and penetration of the fungicide.

  • Environmental Conditions: Wind speed, temperature, and humidity can impact spray drift and evaporation.

Q3: How does the systemic nature of this compound influence spray application strategy?

As a systemic fungicide, this compound is absorbed by the plant and moves within its vascular system.[1][3] This means that while thorough coverage is beneficial, it is not as critical as for contact fungicides. The primary goal is to ensure the droplets reach the plant surface where they can be absorbed. Therefore, spray parameters should be optimized for deposition and uptake rather than solely for complete surface coating. For systemic fungicides like this compound, coarser droplets are often suitable as they are less prone to drift and can effectively penetrate the plant canopy to reach the lower leaves and stems.[4]

Q4: Should I use an adjuvant with this compound?

The use of adjuvants can significantly improve the performance of this compound. Activator adjuvants, such as surfactants and oils, can enhance the spreading of droplets on the leaf surface and increase the penetration of the active ingredient.[5][6][7] Special-purpose adjuvants can help mitigate issues like spray drift.[5][6] It is essential to consult the pesticide label for recommendations on suitable adjuvants and their application rates.[5][7] A "jar test" is also recommended to ensure the physical compatibility of the tank-mix components.[6]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Poor Disease Control Inadequate coverage- Check Nozzle Selection: For systemic fungicides like this compound, air-induction flat-fan nozzles that produce coarse to very coarse droplets are often recommended for good canopy penetration and drift reduction.[4][8] - Optimize Spray Volume: Ensure sufficient spray volume is used to facilitate droplet deposition on the target. Research suggests that for systemic products, higher water volumes (e.g., 88 gallons/acre or 823.1 liters/hectare) can be beneficial, although newer formulations may require less.[8] - Adjust Boom Height: Maintain an appropriate boom height (e.g., 18-24 inches above the target) to ensure uniform coverage and minimize drift.
Incorrect droplet size- Select Appropriate Droplet Size: While fine droplets can offer better coverage, they are more susceptible to drift.[9][10] For systemic fungicides, coarse to very coarse droplets are generally preferred to ensure the fungicide reaches the plant canopy.[4][11] - Adjust Pressure: Higher operating pressures generally produce finer droplets, while lower pressures result in coarser droplets.[11] Operate within the nozzle manufacturer's recommended pressure range.
Spray drift- Monitor Wind Speed: Avoid spraying in high wind conditions. A light breeze (2-6 mph) can actually aid in deposition.[12] - Use Drift-Reducing Nozzles: Air-induction nozzles are excellent for reducing drift.[8] - Consider Adjuvants: Drift control agents can be added to the spray mixture to increase droplet size.[6]
Environmental Factors- Temperature and Humidity: High temperatures and low humidity can lead to evaporation of smaller droplets.[12][13] Consider spraying during cooler, more humid parts of the day, such as early morning.[12] - Temperature Inversions: Avoid spraying during temperature inversions, which are common on calm, clear nights and can lead to significant drift.[13]
Uneven Application Improper nozzle spacing or boom height- Ensure Proper Overlap: For most flat-fan nozzles, a minimum of 30% overlap between nozzles is recommended.[8] A 1:1 ratio of nozzle spacing to boom height is a good general guideline.[8] - Calibrate Sprayer: Regularly calibrate your sprayer to ensure uniform output from all nozzles.[14][15] Replace any nozzle with an output error of more than 10% compared to a new nozzle.[14]
Clogged nozzles- Clean Nozzles and Screens: Regularly inspect and clean all nozzles and screens to prevent clogging and ensure a uniform spray pattern.[14]

Data Presentation: Optimizing Spray Parameters

The following tables summarize key quantitative data for optimizing this compound spray application.

Table 1: Recommended Nozzle Types and Droplet Sizes for Systemic Fungicides

Nozzle TypeRecommended Droplet SizeSuitability for Systemic FungicidesKey Advantages
Air-Induction Flat-Fan Coarse to Very CoarseExcellentExcellent for drift reduction and good canopy penetration.[4][8]
Extended-Range Flat-Fan Fine to CoarseGoodProvides excellent spray distribution over a wide range of pressures.[8]
Twin Flat-Fan Medium to Very CoarseVery GoodProvides two passes in one application, enhancing coverage on complex canopies.[4]
Hollow Cone Fine to MediumGoodUseful for applications where thorough coverage of dense foliage is necessary.[11]

Table 2: Influence of Spray Volume on Fungicide Efficacy

Spray VolumeEfficacy for Systemic FungicidesConsiderations
Low (e.g., < 10 gal/acre or < 93.5 L/ha) May result in lower deposition and reduced efficacy, especially with fine nozzles.[16]Increased risk of poor coverage.
Medium (e.g., 10-20 gal/acre or 93.5-187 L/ha) Often provides a good balance between coverage and efficiency for ground applications.[17]A common recommendation for many fungicide applications.
High (e.g., > 20 gal/acre or > 187 L/ha) Can improve efficacy, particularly for systemic fungicides requiring good canopy penetration.[8][16]High volumes can sometimes lead to runoff from the leaf surface if oversaturation occurs.[18]

Experimental Protocols

Protocol 1: Determining Optimal Nozzle Type and Droplet Size for this compound Application

Objective: To evaluate the effect of different nozzle types and resulting droplet sizes on the efficacy of this compound for disease control.

Methodology:

  • Experimental Setup:

    • Select a research plot with a susceptible host plant and a history of the target fungal disease.

    • Divide the plot into smaller, randomized complete blocks, with each block containing all treatment combinations.

    • Include an untreated control group in each block.

  • Treatments:

    • Nozzle Types: Test a minimum of three different nozzle types relevant for fungicide application (e.g., Air-Induction Flat-Fan, Extended-Range Flat-Fan, Twin Flat-Fan).

    • Operating Pressures: For each nozzle type, test a low and high pressure within the manufacturer's recommended range to generate different droplet size spectrums (e.g., Medium and Coarse).

    • This compound Application: Apply this compound at the label-recommended rate for the target disease.

  • Spray Application:

    • Use a calibrated research sprayer with the selected nozzles.

    • Conduct applications under consistent and favorable environmental conditions (low wind, moderate temperature, and humidity).

    • Record all application parameters, including travel speed, boom height, and environmental conditions.

  • Data Collection:

    • Use water-sensitive paper placed within the plant canopy at different heights to assess spray coverage and droplet density for each treatment.

    • At appropriate intervals post-application, conduct disease severity assessments using a standardized rating scale.

    • At the end of the trial, measure relevant yield parameters.

  • Data Analysis:

    • Analyze the disease severity and yield data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

    • Correlate the spray coverage data with the disease control efficacy to identify the optimal nozzle and droplet size combination.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_data Data Collection & Analysis cluster_outcome Outcome A Select Research Plot B Randomize Experimental Design A->B C Prepare this compound Solution B->C D Calibrate Sprayer C->D E Install Test Nozzles D->E F Conduct Spray Application E->F G Assess Spray Coverage F->G H Evaluate Disease Severity F->H J Statistical Analysis G->J I Measure Yield H->I I->J K Determine Optimal Parameters J->K

Caption: Workflow for optimizing this compound spray parameters.

Signaling_Pathway cluster_application Spray Application cluster_plant Plant Interaction cluster_fungus Fungal Pathogen Spray This compound Spray Droplet Droplet Deposition Spray->Droplet Atomization Absorption Absorption into Plant Tissue Droplet->Absorption Contact Translocation Systemic Translocation (Xylem) Absorption->Translocation Uptake Mitochondria Fungal Mitochondria Translocation->Mitochondria Delivery to Site of Action Respiration Inhibition of Respiration Mitochondria->Respiration Blocks Electron Transport Death Fungal Cell Death Respiration->Death Energy Depletion

Caption: Mode of action of systemically applied this compound.

References

Troubleshooting peak tailing and splitting in Fluoxastrobin chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Fluoxastrobin, specifically focusing on peak tailing and peak splitting.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing this compound?

A1: Peak tailing for a neutral compound like this compound in reversed-phase chromatography is often due to:

  • Secondary Interactions: Interaction of the analyte with active sites (silanols) on the silica-based column packing material.

  • Column Contamination: Accumulation of sample matrix components or precipitated sample on the column inlet frit or packing material.

  • Column Overload: Injecting too much sample mass onto the column, exceeding its capacity.[1]

  • Inappropriate Mobile Phase pH: Although this compound's retention is not highly pH-dependent in the 4-9 range, a mobile phase pH that is not optimal for the column's stability or that doesn't sufficiently suppress silanol activity can contribute to tailing.[2]

  • Column Degradation: Deterioration of the stationary phase over time, leading to exposed silanols and poor peak shape.

Q2: My this compound peak is suddenly splitting. What should I investigate first?

A2: If all peaks in your chromatogram are splitting, the issue likely lies before the separation in the column. Common causes include a partially blocked column inlet frit or a void in the column packing material.[3] If only the this compound peak is splitting, it could be due to co-elution with an interfering compound, or an issue with the sample solvent being too strong compared to the mobile phase.[3]

Q3: Can the choice of organic solvent in the mobile phase affect peak shape for this compound?

A3: Yes. While both acetonitrile and methanol are common organic modifiers, they can provide different selectivities and peak shapes. If you are observing tailing with one, trying the other (or a mixture) can sometimes improve the peak symmetry. Acetonitrile often provides sharper peaks and lower viscosity.

Q4: Is this compound sensitive to pH changes in the mobile phase?

A4: this compound does not have an ionizable group within the typical HPLC operating pH range of 4 to 9.[2] Therefore, its retention time is not significantly affected by pH changes within this range. However, the mobile phase pH can influence the ionization of residual silanol groups on the column's stationary phase, which can in turn affect peak shape. Operating at a lower pH (e.g., 3-4) can help suppress these interactions and reduce peak tailing.[4]

Q5: How can I prevent column contamination when analyzing this compound in complex matrices?

A5: To prevent column contamination, it is crucial to use a robust sample preparation method to remove as many matrix components as possible. This can include techniques like solid-phase extraction (SPE) or liquid-liquid extraction. Additionally, using a guard column before your analytical column can trap strongly retained compounds and particulates, extending the life of your main column. Regularly flushing the column with a strong solvent is also recommended.

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing for this compound.

Problem: The this compound peak exhibits significant tailing (Asymmetry Factor > 1.2).

Troubleshooting Workflow:

G start Peak Tailing Observed check_guard Is a guard column in use? start->check_guard remove_guard Remove guard column and re-inject. check_guard->remove_guard Yes check_column Evaluate Analytical Column check_guard->check_column No tailing_persists_no_guard Tailing persists? remove_guard->tailing_persists_no_guard replace_guard Replace guard column. tailing_persists_no_guard->replace_guard No tailing_persists_no_guard->check_column Yes end Problem Resolved replace_guard->end column_flush Flush column with strong solvent. check_column->column_flush tailing_persists_flush Tailing persists? column_flush->tailing_persists_flush replace_column Replace analytical column. tailing_persists_flush->replace_column Yes check_mobile_phase Investigate Mobile Phase tailing_persists_flush->check_mobile_phase No replace_column->end lower_ph Lower mobile phase pH (e.g., to 3-4). check_mobile_phase->lower_ph tailing_persists_ph Tailing persists? lower_ph->tailing_persists_ph increase_buffer Increase buffer concentration (if used). tailing_persists_ph->increase_buffer Yes check_sample Examine Sample and Injection tailing_persists_ph->check_sample No increase_buffer->check_sample dilute_sample Dilute sample and re-inject. check_sample->dilute_sample tailing_improves Tailing improves? dilute_sample->tailing_improves overload_issue Column overload was the issue. tailing_improves->overload_issue Yes solvent_mismatch Ensure sample solvent is weaker than or same as mobile phase. tailing_improves->solvent_mismatch No overload_issue->end solvent_mismatch->end

Caption: Troubleshooting workflow for peak tailing.

Guide 2: Troubleshooting Peak Splitting

This guide provides a systematic approach to identifying and resolving the issue of split peaks for this compound.

Problem: The this compound peak appears as a doublet or with a significant shoulder.

Troubleshooting Workflow:

G start Peak Splitting Observed all_peaks_split Are all peaks splitting? start->all_peaks_split system_issue System-wide Issue Likely all_peaks_split->system_issue Yes analyte_specific_issue Analyte-Specific Issue all_peaks_split->analyte_specific_issue No check_frit Check for blocked column inlet frit. system_issue->check_frit reverse_flush Reverse flush column (if permissible). check_frit->reverse_flush frit_clogged If persists, replace frit or column. reverse_flush->frit_clogged check_void Check for column void. frit_clogged->check_void replace_column_void Replace column if void is present. check_void->replace_column_void end Problem Resolved replace_column_void->end check_solvent Is sample solvent stronger than mobile phase? analyte_specific_issue->check_solvent change_solvent Dissolve sample in mobile phase or weaker solvent. check_solvent->change_solvent Yes check_coelution Possibility of co-elution? check_solvent->check_coelution No change_solvent->end modify_method Modify separation method (e.g., gradient, mobile phase). check_coelution->modify_method modify_method->end

Caption: Troubleshooting workflow for peak splitting.

Experimental Protocols

Protocol 1: Column Flushing to Address Contamination

This protocol is designed to remove strongly adsorbed contaminants from the analytical column.

  • Disconnect the Column: Disconnect the column from the detector.

  • Reverse the Column: Connect the column outlet to the injector.

  • Flush with Isopropanol: Flush the column with 100% isopropanol at a low flow rate (e.g., 0.2 mL/min) for 30 minutes.

  • Flush with Stronger Solvents: Sequentially flush the column with the following solvents for at least 20 column volumes each:

    • Methanol

    • Acetonitrile

    • Tetrahydrofuran (if compatible with your system and column)

  • Equilibrate with Mobile Phase: Reconnect the column in the correct orientation and equilibrate with your mobile phase until a stable baseline is achieved.

  • Test Performance: Inject a standard solution of this compound to evaluate peak shape and retention time.

Protocol 2: Mobile Phase Modification to Reduce Peak Tailing

This protocol details how to adjust the mobile phase to minimize secondary interactions.

  • Prepare a Lower pH Mobile Phase: Prepare your aqueous mobile phase with a pH between 3.0 and 4.0 using an appropriate buffer (e.g., formate or acetate buffer) at a concentration of 10-20 mM.

  • Equilibrate the System: Flush the HPLC system and column with the new mobile phase for at least 30 minutes or until the baseline is stable.

  • Inject Standard: Inject a this compound standard to assess the peak shape.

  • Evaluate and Adjust: If tailing is reduced but still present, a small amount of an amine modifier (e.g., 0.1% triethylamine) can be added to the mobile phase to further mask active silanol sites. Note: Amine modifiers may affect MS detection if used.

Data Presentation

Table 1: Typical HPLC Method Parameters for this compound Analysis
ParameterConditionReference
Column BEH C18 (50 mm x 2.1 mm, 1.7 µm)[5][6]
Mobile Phase Water:Acetonitrile (3:7, v/v)[5][6]
Flow Rate 0.3 mL/min[5][6]
Column Temperature 40 °C[5][6]
Detection UV at 251 nm[5][6]
Injection Volume 5 µL[7]
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₁H₁₆ClFN₄O₅[8]
Molecular Weight 458.8 g/mol [8]
Water Solubility 2.29 mg/L (at pH 7)[9]
logP 2.86[9]
pKa Does not dissociate in pH range 4-9[2][10]

References

Technical Support Center: Enhancing the Stability of Fluoxastrobin Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Fluoxastrobin analytical standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Acetonitrile is a commonly used and recommended solvent for preparing this compound stock solutions.[1][2] Methanol can also be used. For working standards, the solvent should be compatible with the analytical method's mobile phase.[3][4]

Q2: What are the ideal storage conditions for this compound analytical standards?

A2: Solid (neat) this compound standards should be stored in a cool, dry, and dark place in a tightly sealed container as recommended by the manufacturer.[5] Stock solutions should be stored in amber glass vials to protect from light and kept in a freezer (-20°C) for long-term storage or a refrigerator (2-8°C) for short-term use to minimize degradation.[6] One study on various pesticide stock solutions in acetonitrile showed good stability for many compounds when stored at 4°C.[7]

Q3: What is the expected shelf life of a this compound stock solution?

A3: The shelf life of a this compound stock solution depends on the storage conditions and the solvent used.[6] While specific long-term stability data for this compound in organic solvents is not extensively published, general studies on pesticide stock solutions in acetonitrile stored at -20°C in the dark suggest that many are stable for over a year.[8] However, for critical applications, it is best practice to perform an in-house stability study to establish a reliable expiry date.[9] Commercial solutions of this compound in acetonitrile may have a shelf life of up to 30 months when stored under recommended conditions.

Q4: What are the primary degradation pathways for this compound in analytical standards?

A4: The most significant degradation pathway for this compound in analytical standards is photoisomerization, where the biologically active E-isomer converts to the Z-isomer upon exposure to light.[10] Other potential degradation pathways, though less common in a controlled laboratory setting, include hydrolysis (though this compound is generally stable at pH 4, 7, and 9), and oxidative degradation.

Q5: How can I tell if my this compound standard has degraded?

A5: Degradation of your this compound standard can be indicated by several observations during analysis, including:

  • The appearance of new, unexpected peaks in your chromatogram.

  • A decrease in the peak area or height of the main this compound peak.

  • Changes in peak shape, such as splitting or tailing.

  • A shift in the retention time of the this compound peak.

Troubleshooting Guide

Issue 1: An unexpected peak appears in the chromatogram, eluting close to the this compound peak.
  • Possible Cause A: Isomerization. The most likely cause is the photoisomerization of the E-isomer of this compound to its Z-isomer.[10] This is especially probable if the standard solution has been exposed to light.

    • Solution:

      • Prepare a fresh standard from a solid reference material that has been properly stored in the dark.

      • Always store stock and working solutions in amber vials or protect them from light.

      • If possible, obtain a certified reference material of the Z-isomer to confirm its retention time.[2]

  • Possible Cause B: Contamination. The unexpected peak could be a contaminant from the solvent, glassware, or syringe.

    • Solution:

      • Run a blank injection of the solvent to check for impurities.

      • Ensure all glassware is thoroughly cleaned.

      • Flush the injection port and syringe with clean solvent.

Issue 2: The peak area of my this compound standard is consistently decreasing over time.
  • Possible Cause A: Degradation of the stock solution. The concentration of your stock solution may be decreasing due to slow degradation over time, even under recommended storage conditions.

    • Solution:

      • Prepare a fresh stock solution from the solid reference material.

      • Compare the peak area of the new solution to the old one (at the same concentration) to confirm degradation.

      • Establish a regular schedule for preparing fresh stock solutions and perform periodic stability checks.[9]

  • Possible Cause B: Evaporation of solvent. If the vial is not sealed properly, the solvent can evaporate, leading to an increase in concentration initially, followed by potential degradation if the compound becomes unstable at higher concentrations.

    • Solution:

      • Use high-quality vials with secure caps and septa.

      • Visually inspect the volume of the solution before each use to check for evaporation.

Issue 3: The this compound peak is showing tailing or splitting.
  • Possible Cause A: Chromatographic issues. Peak tailing or splitting can be caused by problems with the analytical column, mobile phase, or injection technique.

    • Solution:

      • Column: The column may be contaminated or have a void at the inlet. Try flushing the column or reversing it (if recommended by the manufacturer). If the problem persists, the column may need to be replaced.

      • Mobile Phase: The pH of the mobile phase may not be optimal, or the buffer capacity may be insufficient. Ensure the mobile phase is correctly prepared.

      • Injection: Injecting too large a volume or using a sample solvent that is too strong compared to the mobile phase can cause peak distortion. Try reducing the injection volume or dissolving the standard in the mobile phase.

  • Possible Cause B: Presence of degradation products. Co-elution of a degradation product with the main peak can cause distortion.

    • Solution:

      • Review the troubleshooting steps for Issue 1 to identify and potentially resolve the degradation.

      • Adjust the chromatographic method (e.g., gradient, mobile phase composition) to try and separate the degradation product from the main this compound peak.

Data Presentation

Table 1: Factors Affecting this compound Stability in Analytical Standards

FactorEffect on StabilityMitigation Strategy
Light Promotes E/Z photoisomerization.Store standards in amber vials or protect from light.
Temperature Higher temperatures can accelerate degradation.Store stock solutions in a freezer (-20°C) for long-term and refrigerator (2-8°C) for short-term.
pH (aqueous) Generally stable at pH 4, 7, and 9.Use neutral, high-purity water for any aqueous preparations.
Solvent Acetonitrile and methanol are common, stable solvents.Use high-purity, HPLC-grade solvents.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound certified reference material (solid)

    • HPLC-grade acetonitrile

    • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

    • Calibrated analytical balance

    • Amber glass vials with PTFE-lined caps

  • Procedure for 1000 µg/mL Stock Solution:

    • Accurately weigh approximately 10 mg of solid this compound into a clean weighing boat.

    • Transfer the solid to a 10 mL volumetric flask.

    • Rinse the weighing boat with small aliquots of acetonitrile and add the rinsings to the flask to ensure a quantitative transfer.

    • Add acetonitrile to the flask until it is about half-full, then sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Add acetonitrile to the mark, cap the flask, and invert it several times to ensure homogeneity.

    • Transfer the solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and preparer's initials.

    • Store the stock solution in a freezer at -20°C.

  • Procedure for Working Solutions:

    • Prepare working solutions by making serial dilutions of the stock solution using volumetric flasks and pipettes.

    • Use the same solvent (acetonitrile) or a solvent compatible with your analytical mobile phase.

    • Store working solutions in a refrigerator at 2-8°C in amber vials. It is recommended to prepare fresh working solutions from the stock solution as needed, for instance, weekly.

Protocol 2: In-house Stability Assessment of this compound Stock Solution
  • Objective: To determine the stability of a this compound stock solution over a defined period under specific storage conditions.

  • Procedure:

    • Prepare a fresh stock solution of this compound in acetonitrile (e.g., 1000 µg/mL) following Protocol 1.

    • Immediately after preparation (Time 0), analyze the solution by your validated LC-MS/MS or HPLC-PDA method. Inject the solution multiple times (e.g., n=5) and record the average peak area and retention time.

    • Aliquot the remaining stock solution into several amber vials and store them under the desired conditions (e.g., -20°C).

    • At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), remove one vial from storage.

    • Allow the solution to come to room temperature.

    • Analyze the aged solution using the same analytical method and instrument parameters as the Time 0 analysis.

    • Compare the average peak area of the aged solution to the Time 0 measurement. A common criterion for stability is that the concentration remains within ±10% of the initial concentration.

    • Inspect the chromatogram for the presence of new peaks or changes in peak shape.

Visualizations

cluster_prep Standard Preparation cluster_analysis Analytical Workflow weigh Weigh Solid CRM dissolve Dissolve in Acetonitrile weigh->dissolve store Store in Amber Vial at -20°C dissolve->store dilute Prepare Working Standard store->dilute Use as needed inject Inject into LC System dilute->inject analyze Analyze Data inject->analyze

Figure 1. Experimental workflow for preparing and using this compound standards.

cluster_causes Potential Causes cluster_solutions Solutions start Unexpected Peak in Chromatogram? isomer E/Z Isomerization start->isomer Yes contam Contamination start->contam No sol_isomer Prepare fresh standard Store in dark isomer->sol_isomer sol_contam Run solvent blank Clean glassware/syringe contam->sol_contam

Figure 2. Troubleshooting logic for unexpected peaks in the chromatogram.

E_Isomer This compound (E-Isomer) (Active Form) Z_Isomer This compound (Z-Isomer) (Less Active) E_Isomer->Z_Isomer Photoisomerization (Light Exposure) Other_Deg Other Degradation Products (e.g., hydrolysis, oxidation products) E_Isomer->Other_Deg Hydrolysis/Oxidation (Harsh Conditions)

Figure 3. Primary degradation pathways for this compound.

References

Minimizing matrix effects in the analysis of Fluoxastrobin in soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of Fluoxastrobin in soil samples.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in soil, focusing on mitigating matrix effects.

Issue Potential Cause Recommended Solution
Poor Recovery of this compound Inefficient extraction from the soil matrix.- Optimize Extraction Solvent: Acetonitrile is commonly used for QuEChERS extraction.[1][2] For certain soil types, acidification of the acetonitrile (e.g., with 1% acetic acid) may improve recovery.[3] - Ensure Proper Homogenization: Thoroughly shake or vortex the sample during extraction to ensure complete interaction between the solvent and the soil particles.[1] - Hydration of Dry Soil: For dry soil samples, add water and allow for hydration before adding the extraction solvent to improve extraction efficiency.[1][2]
Significant Signal Suppression or Enhancement (Matrix Effect) Co-extraction of interfering matrix components (e.g., humic acids, fulvic acids, lipids) from the soil.[4][5]- Implement/Optimize dSPE Cleanup: Use a combination of sorbents in the dispersive solid-phase extraction (dSPE) step. A common combination is Primary Secondary Amine (PSA) to remove organic acids and C18 to remove non-polar interferences.[1][6] - Dilute the Final Extract: Diluting the final extract (e.g., 1:1, 1:10, or 1:100) can significantly reduce the concentration of matrix components and thus minimize their effect on ionization.[7][8][9] - Employ Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same sample preparation procedure. This helps to compensate for signal suppression or enhancement.[4][10][11][12] - Utilize a Stable Isotope-Labeled Internal Standard: This is the most effective method to correct for matrix effects. This compound-d4 is a suitable internal standard that co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[13][14][15]
Inconsistent or Non-Reproducible Results Variability in sample preparation, instrument performance, or matrix heterogeneity.- Standardize Sample Preparation: Ensure consistent timing, volumes, and mixing procedures for all samples. - Use an Internal Standard: An internal standard, preferably a stable isotope-labeled one, can account for variations in injection volume and instrument response.[16][17][18] - Homogenize Soil Samples: Thoroughly mix and sieve soil samples to ensure a representative subsample is taken for analysis.
High Background or Interferences in Chromatogram Incomplete removal of matrix components or contamination.- Optimize dSPE Cleanup: Consider using additional or different sorbents like Graphitized Carbon Black (GCB) for pigment removal, though it may retain planar pesticides.[6] - Check for Contamination: Analyze solvent blanks and reagent blanks to identify any sources of contamination from solvents, reagents, or labware.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and why is it a problem in the analysis of this compound in soil?

A1: The matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix (in this case, soil).[4][19] This can lead to either signal suppression (a decrease in the analytical signal) or signal enhancement (an increase in the signal) in techniques like LC-MS/MS.[20] Soil is a complex matrix containing organic matter, minerals, and other components that can be co-extracted with this compound, leading to significant matrix effects and compromising the accuracy and reliability of the quantitative results.[2][21]

Q2: What is the recommended sample preparation method for this compound in soil to minimize matrix effects?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting this compound and other pesticides from soil.[1][2][21] The method involves an extraction step with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) with a combination of salts and sorbents like PSA and C18 to remove interfering matrix components.[1][6]

Q3: How can I quantify the matrix effect in my analysis?

A3: The matrix effect can be quantitatively assessed by comparing the slope of the calibration curve prepared in a matrix extract (matrix-matched calibration) to the slope of the calibration curve prepared in a pure solvent.[10][22] The matrix effect percentage is calculated using the following formula:

Matrix Effect (%) = [(Slope of matrix-matched calibration / Slope of solvent-based calibration) - 1] x 100

A value of 0% indicates no matrix effect, a negative value indicates signal suppression, and a positive value indicates signal enhancement.

Q4: When should I use a stable isotope-labeled internal standard?

A4: Using a stable isotope-labeled internal standard, such as this compound-d4, is highly recommended for accurate quantification, especially when dealing with complex matrices like soil.[13][15] This type of internal standard has a very similar chemical structure and chromatographic behavior to the analyte.[14][16] It can effectively compensate for losses during sample preparation and for signal suppression or enhancement in the MS source, leading to more accurate and precise results.[14][18]

Q5: What are the advantages of diluting the final sample extract?

A5: Diluting the final extract is a simple and effective strategy to reduce the concentration of co-extracted matrix components, thereby minimizing their impact on the ionization of this compound.[7][8] This can lead to a reduction in signal suppression and improved analytical performance.[9] However, it is important to ensure that the diluted concentration of this compound remains above the limit of quantification (LOQ) of the analytical method.

Experimental Protocols

Protocol 1: QuEChERS Extraction and Cleanup for this compound in Soil

This protocol is based on established QuEChERS methods for pesticide residue analysis in soil.[1][2][3]

1. Sample Preparation:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • For dry soil, add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.[1]

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • If using a stable isotope-labeled internal standard, spike the sample with the appropriate volume of this compound-d4 solution.

  • Shake vigorously for 5 minutes using a mechanical shaker or vortex mixer.[1]

  • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

  • Immediately shake for another 2 minutes.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing MgSO₄, PSA, and C18 sorbents.

  • Vortex for 1 minute.

  • Centrifuge at a high rcf (e.g., ≥ 5000) for 2 minutes.

4. Final Extract Preparation:

  • Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

  • If necessary, dilute the final extract with an appropriate solvent (e.g., acetonitrile/water mixture) to further minimize matrix effects.[9]

Protocol 2: LC-MS/MS Analysis

This is a general guideline for LC-MS/MS analysis. Specific parameters should be optimized for the instrument used.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is often employed.[23]

    • Flow Rate: Typically 0.3 - 0.6 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification and confirmation, monitoring at least two transitions for this compound and its internal standard.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of strobilurin fungicides, including this compound, in soil and related matrices.

Parameter Typical Range Reference(s)
Recovery 70 - 120%[3][24][25][26]
Matrix Effect Can range from significant suppression (< -50%) to enhancement (> 50%) without mitigation strategies. With mitigation (e.g., dilution, cleanup, internal standards), it can be reduced to within ± 20%.[5][24]
Limit of Quantification (LOQ) 1 - 10 µg/kg (ppb)[3][24][25]
Precision (RSD) < 20%[3][24][25][26]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_mitigation Matrix Effect Mitigation soil_sample 1. Soil Sampling & Homogenization extraction 2. QuEChERS Extraction (Acetonitrile + Salts) soil_sample->extraction Add Solvent & IS cleanup 3. dSPE Cleanup (PSA + C18) extraction->cleanup Transfer Supernatant final_extract 4. Final Extract (Filtration & Dilution) cleanup->final_extract Purified Extract mitigation_strategies Strategies: - Dilution - Matrix-Matched Calibration - Stable Isotope IS cleanup->mitigation_strategies Reduces Interferences lcmsms 5. LC-MS/MS Analysis final_extract->lcmsms Inject data_processing 6. Data Processing & Quantification lcmsms->data_processing Raw Data mitigation_strategies->lcmsms Influences Analysis

Caption: Workflow for this compound analysis in soil, highlighting key steps and mitigation strategies for matrix effects.

References

Addressing poor recovery of Fluoxastrobin during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues related to the poor recovery of Fluoxastrobin during sample extraction.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor this compound recovery during sample preparation?

Poor recovery of this compound is typically not due to a single factor but a combination of issues. The most common causes include:

  • Inefficient Initial Extraction: The initial solvent extraction from the sample matrix may be incomplete due to an inappropriate choice of solvent, suboptimal sample-to-solvent ratio, or insufficient extraction time and energy.

  • Analyte Loss During Cleanup: this compound can be inadvertently lost during cleanup steps, such as solid-phase extraction (SPE), if the methodology is not properly optimized.[1][2]

  • Matrix Effects: Components in the sample matrix (e.g., pigments, lipids, organic acids) can co-extract with this compound and interfere with quantification, especially in LC-MS/MS analysis, causing signal suppression or enhancement that appears as low recovery.[3][4]

  • Procedural Errors: Simple errors like inaccurate pipetting, incomplete phase separation during liquid-liquid extraction, or analyte loss during solvent evaporation can significantly contribute to low yields.[5]

  • Physicochemical Properties: The inherent chemical properties of this compound, particularly its solubility and partitioning behavior, dictate the optimal extraction conditions.[6][7]

Q2: What key physicochemical properties of this compound influence its extraction?

Understanding the chemical nature of this compound is critical for developing and troubleshooting extraction protocols. Its behavior is primarily governed by its moderate lipophilicity and low water solubility.

Table 1: Key Physicochemical Properties of this compound

Property Value / Description Implication for Sample Preparation
Molecular Weight 458.8 g/mol [8][9] Standard for preparing accurate stock and calibration solutions.
LogP (log Kow) 2.86 (at 20 °C)[8] Indicates that this compound is moderately lipophilic (fat-soluble) and will partition preferentially into organic solvents over water. This property is key for reversed-phase SPE retention.
Aqueous Solubility Low; ~2.3-2.6 mg/L[6][9] Reinforces the need for organic solvents for efficient extraction from aqueous matrices.
Organic Solvent Solubility High solubility in solvents like dichloromethane and acetone (>250 g/L); good solubility in acetonitrile and xylene.[8][9] Acetonitrile is an excellent and widely used solvent for extraction, particularly in QuEChERS methods.[10]
pKa (Dissociation Constant) Does not dissociate in the environmental pH range of 4 to 9.[9] The molecule is neutral across a wide pH range, making its retention on reversed-phase sorbents stable and predictable without pH adjustment. Ion-exchange SPE is generally not a suitable approach.

| Stability | Stable to hydrolysis at pH 4, 7, and 9.[8] | The molecule is robust and not prone to degradation under typical extraction and storage conditions. |

Q3: Which sample preparation method is most recommended for this compound analysis?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended and widely validated for the analysis of this compound and other pesticide residues in a variety of matrices, especially fruits, vegetables, and other agricultural products.[10][11][12][13] The method involves an initial extraction with acetonitrile, followed by a salting-out partitioning step and cleanup using dispersive solid-phase extraction (dSPE).[10][11]

Q4: How do matrix effects impact this compound recovery, and how can they be minimized?

Matrix effects occur when co-extracted compounds from the sample interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[3] This is a major challenge in complex matrices.

  • Signal Suppression: Most common, where matrix components reduce the ionization efficiency of this compound, leading to an apparent low recovery.[4]

  • Signal Enhancement: Less common, where co-eluting compounds increase ionization efficiency.

Minimization Strategies:

  • Effective Cleanup: Use dSPE sorbents in the QuEChERS method. For example, Primary Secondary Amine (PSA) removes organic acids, C18 removes nonpolar interferences like fats, and Graphitized Carbon Black (GCB) removes pigments. The choice of sorbent depends on the sample matrix.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for signal suppression or enhancement by subjecting the standards to the same matrix effects as the samples.

  • Dilution: Diluting the final extract with the initial mobile phase can reduce the concentration of interfering matrix components. This is often referred to as the "dilute-and-shoot" approach.[4]

Section 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common problems encountered during this compound extraction.

Guide 1: Troubleshooting the QuEChERS Method

The QuEChERS workflow is a multi-step process. Poor recovery can often be traced to a specific step.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup & Analysis Sample 1. Homogenize Sample AddACN 2. Add Acetonitrile & Vortex Sample->AddACN AddSalts 3. Add QuEChERS Salts AddACN->AddSalts VortexCentrifuge 4. Vortex & Centrifuge AddSalts->VortexCentrifuge Transfer 5. Transfer Supernatant VortexCentrifuge->Transfer dSPE 6. Add dSPE Sorbent, Vortex & Centrifuge Transfer->dSPE Analysis 7. Analyze Final Extract (LC-MS/MS) dSPE->Analysis

Caption: Standard workflow for the QuEChERS extraction method.

Problem: Low recovery after the initial acetonitrile extraction (before cleanup).

Potential CauseRecommended Solution
Insufficient Homogenization Ensure the sample is thoroughly homogenized to a uniform consistency. For solid samples, cryogenic milling can improve extraction efficiency.
Incorrect Sample-to-Solvent Ratio A common ratio is 10 g of sample to 10 mL of acetonitrile.[11] For dry matrices (e.g., cereals), add water before the acetonitrile to ensure proper partitioning.
Inadequate Shaking/Vortexing After adding acetonitrile and salts, shake or vortex vigorously for at least 1-2 minutes to ensure intimate contact between the solvent and the sample, facilitating the transfer of this compound into the organic phase.[11]
Poor Phase Separation Ensure the correct QuEChERS salt mixture (commonly MgSO₄, NaCl, and buffering salts) is used and has not expired.[11] Incomplete phase separation can lead to a lower volume of the acetonitrile layer being recovered.

Problem: Analyte loss during the dSPE cleanup step.

Potential CauseRecommended Solution
Incorrect dSPE Sorbent While PSA is standard, some sorbents can adsorb the analyte of interest. If this compound recovery is low after cleanup, test a cleanup step without sorbent to see if recovery improves. Consider reducing the amount of sorbent used.
Overuse of Graphitized Carbon Black (GCB) GCB is effective for removing pigments but can adsorb planar molecules like this compound. If used, the amount should be minimized, or an alternative like Z-Sep may be considered.
Analyte Degradation This is unlikely for this compound but possible with other analytes. Ensure the dSPE step is performed promptly and extracts are not left at room temperature for extended periods.
Guide 2: Troubleshooting Solid-Phase Extraction (SPE) Cleanup

SPE is a powerful technique for cleanup but requires careful optimization to prevent analyte loss.

SPE_Troubleshooting cluster_breakthrough cluster_retention start Low Recovery Detected in SPE check_waste Analyze Load & Wash Fractions for this compound start->check_waste found_in_waste This compound Detected (Analyte did not bind properly) check_waste->found_in_waste Yes not_in_waste This compound NOT Detected (Analyte bound but did not elute) check_waste->not_in_waste No cause_load Cause: Sample solvent too strong (>5% organic) found_in_waste->cause_load cause_wash Cause: Wash solvent too strong found_in_waste->cause_wash cause_flow Cause: Flow rate too fast found_in_waste->cause_flow cause_sorbent Cause: Insufficient sorbent mass found_in_waste->cause_sorbent solution_load Solution: Dilute sample with water or weaker solvent before loading. cause_load->solution_load solution_wash Solution: Decrease organic content in wash step. cause_wash->solution_wash solution_flow Solution: Decrease loading/wash flow rate (~1-2 mL/min). [9] cause_flow->solution_flow solution_sorbent Solution: Increase cartridge size or reduce sample load. cause_sorbent->solution_sorbent cause_elute Cause: Elution solvent too weak solution_elute Solution: Increase strength (e.g., higher % of organic solvent) or use a stronger solvent. cause_volume Cause: Insufficient elution volume solution_volume Solution: Increase volume of elution solvent; elute in multiple fractions. cause_dry Cause: Sorbent bed dried out solution_dry Solution: Re-wet sorbent with a strong solvent and repeat elution.

Caption: Decision tree for troubleshooting low recovery in SPE.

Problem: this compound is found in the sample load or wash fraction (breakthrough).

Potential CauseRecommended Solution
Sample Solvent Too Strong This compound will not retain on a reversed-phase (e.g., C18) sorbent if the sample is loaded in a high-percentage organic solvent. Solution: Dilute the sample extract with water or a weak aqueous buffer to ensure the organic content is low (<5%) before loading.[14]
Wash Solvent Too Strong The wash step is intended to remove more polar interferences while retaining this compound. If the wash solvent is too strong (e.g., too high a percentage of methanol or acetonitrile), it can prematurely elute the analyte. Solution: Decrease the organic content of the wash solvent.[14]
Flow Rate Too Fast High flow rates during sample loading and washing reduce the interaction time between this compound and the sorbent, leading to incomplete retention. Solution: Decrease the flow rate to allow for proper equilibration (typically 1-2 mL/min).[1][15]
Insufficient Sorbent Mass If the amount of this compound (or co-extracted interferences) exceeds the capacity of the SPE cartridge, breakthrough will occur. Solution: Increase the sorbent mass (use a larger cartridge) or decrease the amount of sample loaded.[14]

Problem: this compound is not eluting from the SPE cartridge.

Potential CauseRecommended Solution
Elution Solvent Too Weak The elution solvent must be strong enough to disrupt the hydrophobic interactions between this compound and the reversed-phase sorbent. Solution: Increase the strength of the elution solvent (e.g., switch from 70% to 90% or 100% acetonitrile/methanol) or use a stronger solvent like dichloromethane.[1][16]
Insufficient Elution Volume An inadequate volume of solvent may not be enough to quantitatively elute all the bound analyte. Solution: Increase the elution volume. It can be beneficial to apply the elution solvent in two or three smaller aliquots rather than one large volume.[1][17]
Sorbent Drying / Channeling If the sorbent bed dries out completely after conditioning and before sample loading, its retention properties can be compromised. Similarly, poor packing can lead to channeling where the solvent bypasses parts of the sorbent bed. Solution: Ensure the sorbent bed remains wetted throughout the process until the final drying step (if required).

Section 3: Experimental Data and Protocols

Data Presentation

The QuEChERS method has been shown to provide good recoveries for this compound across various agricultural products.

Table 2: Representative Recovery Data for this compound using QuEChERS LC-MS/MS

Matrix Spiking Level (mg/kg) Average Recovery (%) Relative Standard Deviation (RSD, %) Reference
Tomato 0.01 95.2 4.8 [10]
Brown Rice 0.01 85.7 5.5 [10]
Soybean 0.01 75.5 3.2 [10]
Mandarin 0.01 100.3 2.1 [10]
Potato 0.01 89.8 4.3 [10]
Oranges 0.02 98 7 [12]
Spinach 0.02 92 8 [12]

Note: This table summarizes representative data. Actual recoveries may vary based on specific laboratory conditions, equipment, and matrix complexity.

Experimental Protocols

Protocol 1: General QuEChERS Protocol for this compound in High-Water Content Produce (e.g., Tomato, Cucumber)

This protocol is a generalized procedure based on validated methods.[10][11]

  • Sample Preparation:

    • Weigh 10 g of a homogenized sample into a 50 mL polypropylene centrifuge tube.

    • For quality control, add a known amount of this compound standard solution (spiking).

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Seal the tube tightly and shake vigorously for 1 minute using a vortex mixer. This ensures the solvent thoroughly penetrates the sample matrix.

  • Salting-Out / Partitioning:

    • Add a QuEChERS salt packet, typically containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). MgSO₄ facilitates the partitioning of acetonitrile from the aqueous layer.

    • Immediately seal and shake vigorously for 1 minute. The mixture will heat up slightly.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in a clean separation between the upper acetonitrile layer (containing this compound) and the lower aqueous/solid layer.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL dSPE tube.

    • The dSPE tube should contain cleanup sorbents. For a typical vegetable matrix, this would be 150 mg of anhydrous MgSO₄ (to remove residual water) and 50 mg of PSA (to remove organic acids and other interferences).

    • Seal the dSPE tube and vortex for 30 seconds.

    • Centrifuge at ≥5000 rcf for 5 minutes.

  • Final Extract Preparation and Analysis:

    • Carefully transfer the supernatant into an autosampler vial.

    • The extract is now ready for analysis by LC-MS/MS or GC-MS.

References

Optimizing mobile phase composition for Fluoxastrobin separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Fluoxastrobin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider when selecting a mobile phase?

A1: Understanding the solubility and polarity of this compound is critical for mobile phase selection in reversed-phase HPLC. This compound is a non-ionizable compound within the typical chromatographic pH range of 4 to 9.[1] It exhibits low aqueous solubility and is more soluble in organic solvents.[2] Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight458.8 g/mol [3]
Log Kow (at 20°C)2.86[1]
Water Solubility (at 20°C, pH 7)2.56 mg/L[2]
Dichloromethane Solubility (at 20°C)>250 g/L[4]
Acetonitrile Solubility (at 20°C)>250 g/L[4]
Acetone Solubility (at 20°C)>250 g/L[4]
Isopropanol Solubility (at 20°C)6.7 g/L[4]
n-Heptane Solubility (at 20°C)0.04 g/L[4]

Given its hydrophobic nature (log Kow = 2.86), a reversed-phase HPLC method with a non-polar stationary phase (like C18) and a polar mobile phase is the most suitable approach.

Q2: What is a good starting mobile phase composition for this compound separation?

A2: A common starting point for the separation of strobilurin fungicides like this compound is a mixture of acetonitrile and water or methanol and water.[5][6][7] Acetonitrile is often preferred as the organic modifier due to its lower viscosity and UV transparency. A typical initial gradient could be 50:50 (v/v) Acetonitrile:Water, which can then be optimized based on the resulting chromatogram.

Q3: My this compound peak is showing significant tailing. What are the possible causes and solutions?

A3: Peak tailing for a neutral compound like this compound in reversed-phase HPLC can be caused by several factors. The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica packing.[8][9]

Troubleshooting Peak Tailing:

  • Mobile Phase pH: While this compound is not ionizable, adjusting the mobile phase pH can suppress the ionization of residual silanol groups on the column, which are acidic.[8] Lowering the pH (e.g., to 3.0) with an additive like formic or acetic acid can protonate the silanols, reducing their interaction with the analyte.[6][8]

  • Column Choice: Using a highly deactivated, end-capped column can minimize the number of available silanol groups.[8][9]

  • Column Overload: Injecting too much sample can lead to peak tailing.[10] Try diluting the sample and re-injecting to see if the peak shape improves.

  • Column Contamination: Contamination at the head of the column can also cause peak distortion.[11] Flushing the column or replacing the guard column may resolve the issue.

Below is a logical workflow for troubleshooting peak tailing.

G start Peak Tailing Observed check_overload Dilute Sample and Re-inject start->check_overload overload_improves Peak Shape Improves? check_overload->overload_improves reduce_conc Reduce Sample Concentration/ Injection Volume overload_improves->reduce_conc Yes check_ph Add 0.1% Formic Acid to Mobile Phase (pH ~2.7) overload_improves->check_ph No ph_improves Peak Shape Improves? check_ph->ph_improves ph_optimized Method Optimized ph_improves->ph_optimized Yes check_column Use End-Capped Column/ New Column ph_improves->check_column No column_improves Peak Shape Improves? check_column->column_improves column_optimized Method Optimized column_improves->column_optimized Yes further_investigation Investigate Extra-Column Effects (e.g., dead volume) column_improves->further_investigation No

Troubleshooting workflow for this compound peak tailing.

Q4: I am observing a split peak for this compound. What could be the issue?

A4: Peak splitting can be a frustrating issue in HPLC. It can stem from problems with the sample, the mobile phase, or the column itself.[10][12]

Troubleshooting Peak Splitting:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting.[13][14] Try to dissolve your sample in the initial mobile phase if possible.

  • Column Contamination or Void: A blocked inlet frit or a void at the head of the column can disrupt the sample band, leading to a split peak.[12] Back-flushing the column or replacing it may be necessary.

  • Co-eluting Isomers: this compound has E and Z isomers.[2][5] While the E-isomer is the predominant form, it's possible that under certain conditions, the Z-isomer is present and co-eluting, appearing as a shoulder or a split peak. Adjusting the mobile phase composition or temperature may improve the resolution of these isomers.

The following diagram outlines a process for diagnosing the cause of peak splitting.

G start Peak Splitting Observed check_solvent Prepare Sample in Initial Mobile Phase start->check_solvent solvent_resolves Problem Resolved? check_solvent->solvent_resolves solvent_optimized Method Optimized solvent_resolves->solvent_optimized Yes check_column Reverse-Flush or Replace Column solvent_resolves->check_column No column_resolves Problem Resolved? check_column->column_resolves column_optimized Method Optimized column_resolves->column_optimized Yes check_coelution Adjust Mobile Phase Strength or Temperature column_resolves->check_coelution No coelution_resolves Resolution Improves? check_coelution->coelution_resolves coelution_optimized Method Optimized (Possible Isomers) coelution_resolves->coelution_optimized Yes further_investigation Consult Instrument Troubleshooting Guide coelution_resolves->further_investigation No

Diagnostic workflow for peak splitting issues.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and instrumentation.

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

Time (min)%A%B
0.05050
10.01090
12.01090
12.15050
15.05050
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 255 nm

  • Sample Preparation: Dissolve the sample in a 50:50 (v/v) mixture of Acetonitrile and Water to a suitable concentration.

Protocol 2: UPLC-PDA Method for this compound Isomer Separation

This method is adapted from a procedure for the determination of this compound residues and is suitable for resolving its E and Z isomers.[5]

  • Instrumentation: UPLC system with a Photo-Diode Array (PDA) detector.

  • Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).[5]

  • Mobile Phase: Isocratic mixture of Water:Acetonitrile (3:7, v/v).[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Perform a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction using acetonitrile, followed by a dispersive solid-phase extraction (d-SPE) cleanup.[5] The final extract should be in acetonitrile.

The general workflow for sample analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Reception extraction QuEChERS Extraction sample->extraction cleanup d-SPE Cleanup extraction->cleanup hplc HPLC/UPLC Separation cleanup->hplc detection UV/PDA or MS/MS Detection hplc->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Reporting quantification->report

General workflow for this compound analysis.

References

Technical Support Center: Troubleshooting Inconsistent Results in Fluoxastrobin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating inconsistent results in Fluoxastrobin bioassays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing significant variability in our this compound EC50 values against the same fungal isolate. What are the potential causes?

A1: Inconsistent EC50 values for this compound can stem from several factors, broadly categorized into biological and technical variability.

  • Biological Variability: The primary biological cause of inconsistent results with this compound and other QoI (Quinone outside inhibitor) fungicides is the development of resistance in the target fungal population.[1][2] A single point mutation, most commonly the G143A substitution in the cytochrome b gene (CYTB), can confer a high level of resistance, leading to a dramatic increase in the EC50 value.[3] It is crucial to ensure the genetic purity of your fungal isolate, as a mixed population of sensitive and resistant individuals will yield highly variable results.

  • Technical Variability: Several aspects of the experimental setup can introduce variability:

    • Solvent Effects: The choice of solvent to dissolve this compound and its final concentration in the assay medium can impact its bioavailability and, consequently, the observed efficacy.

    • pH of Media: The pH of the growth medium can influence both the stability of this compound and the growth rate of the fungus, leading to altered susceptibility.

    • Incubation Temperature: Suboptimal or fluctuating incubation temperatures can affect fungal growth rates and the enzymatic activity targeted by the fungicide, resulting in inconsistent EC50 values.[4]

    • Inoculum Quality: The age, concentration, and viability of the fungal inoculum are critical. An inconsistent inoculum will lead to variable growth and, therefore, inconsistent inhibition by the fungicide.

    • Assay Plate Conditions: Uneven evaporation from wells ("edge effects") or improper mixing of the compound can lead to concentration gradients and variable results across the plate.

Q2: How can we determine if fungicide resistance is the cause of our inconsistent results?

A2: To investigate potential resistance to this compound, a combination of molecular and phenotypic assays is recommended.

  • Molecular Analysis: Sequence the cytochrome b gene (CYTB) of your fungal isolate to check for known resistance-conferring mutations, such as G143A.[3] The presence of this mutation is a strong indicator of resistance.

  • Comparative Bioassays: Perform parallel bioassays with a known sensitive (wild-type) strain and your test isolate. A significant shift in the EC50 value for your test isolate compared to the sensitive strain points towards resistance.

  • Use of a Synergist: In some cases, alternative oxidase (AOX) can bypass the inhibitory effect of QoI fungicides.[5] Including salicylhydroxamic acid (SHAM), an inhibitor of AOX, in your bioassay can help determine if this alternative respiratory pathway is contributing to reduced sensitivity. However, it's important to note that the G143A mutation is the more common and significant resistance mechanism.

Q3: What are the best practices for preparing and handling this compound for bioassays to ensure consistency?

A3: Proper handling of this compound is crucial for obtaining reproducible results.

  • Stock Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the assay medium. Ensure thorough mixing at each dilution step.

  • Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in the assay wells consistent across all treatments, including the vehicle control, and at a level that does not affect fungal growth.

  • Light Sensitivity: Protect this compound solutions from prolonged exposure to light, as it can be susceptible to photodegradation.

Data Presentation: The Impact of Resistance on this compound Efficacy

The development of resistance is a primary driver of inconsistent bioassay results. The following table summarizes illustrative EC50 values of this compound and another QoI fungicide, Azoxystrobin, against sensitive and resistant fungal isolates.

FungicideFungal SpeciesResistance StatusKey MutationEC50 (µg/mL)Fold ResistanceReference
This compoundAlternaria alternataSensitiveWild-Type0.05 - 0.2-Hypothetical
This compoundAlternaria alternataResistantG143A in CYTB> 50> 250Hypothetical
AzoxystrobinAspergillus flavusSensitiveWild-Type~ 0.12-
AzoxystrobinAspergillus flavusResistantG143A in CYTB> 100> 800
AzoxystrobinSclerotinia sclerotiorumSensitive (G0)Wild-Type~ 0.03-
AzoxystrobinSclerotinia sclerotiorumLess Sensitive (G12)Not specified~ 0.093

Note: The data for this compound against Alternaria alternata is hypothetical to illustrate the expected impact of the G143A mutation, as specific comparative data was not available in the search results. The other data points are derived from the cited literature.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from established methods for QoI fungicides and can be used to determine the Minimum Inhibitory Concentration (MIC) or EC50 of this compound.

a. Inoculum Preparation:

  • Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.

  • Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

b. Assay Plate Preparation:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using a suitable liquid medium (e.g., RPMI 1640).

  • The final volume in each well should be 100 µL. Include a positive control (fungus + medium, no fungicide) and a negative control (medium only).

c. Inoculation and Incubation:

  • Add 100 µL of the prepared fungal inoculum to each well (except the negative control).

  • Seal the plate and incubate at the optimal temperature for the specific fungus for 48-72 hours.

d. Data Analysis:

  • Determine the MIC, which is the lowest concentration of this compound that causes complete inhibition of visible growth.

  • For EC50 determination, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) and calculate the percentage of growth inhibition relative to the positive control for each concentration.

  • Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression model to calculate the EC50 value.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay directly measures the inhibitory effect of this compound on mitochondrial respiration.

a. Cell Seeding:

  • Seed fungal spores or mycelial fragments into a Seahorse XF cell culture microplate at an optimized density.

  • Allow the cells to attach and germinate overnight.

b. Compound Treatment:

  • Replace the culture medium with Seahorse XF assay medium supplemented with appropriate substrates (e.g., glucose, pyruvate).

  • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).

c. Seahorse XF Assay:

  • Perform a "Mito Stress Test" by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (a mitochondrial uncoupler), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).

  • The instrument measures the Oxygen Consumption Rate (OCR) in real-time.

d. Data Analysis:

  • Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, and maximal respiration. A significant decrease in these parameters indicates inhibition of the electron transport chain.

Mandatory Visualizations

Fluoxastrobin_Signaling_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- Electron Transport Electron Transport ComplexIV Complex IV CytC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATP ATP ATPSynthase->ATP produces ATP Production ATP Production This compound This compound This compound->ComplexIII Inhibits Qo site

Caption: this compound inhibits Complex III of the mitochondrial electron transport chain.

Bioassay_Troubleshooting_Workflow Start Inconsistent Bioassay Results Check_Protocols Review Experimental Protocols (Pipetting, Reagents, Plate Setup) Start->Check_Protocols Check_Isolate Verify Fungal Isolate Purity (Single Spore Isolation) Start->Check_Isolate Protocols_OK Protocols Consistent? Check_Protocols->Protocols_OK Isolate_Pure Isolate Genetically Pure? Check_Isolate->Isolate_Pure Investigate_Resistance Investigate Fungicide Resistance Protocols_OK->Investigate_Resistance Yes Optimize_Assay Optimize Assay Conditions (Solvent, pH, Temperature) Protocols_OK->Optimize_Assay No Isolate_Pure->Check_Isolate No Isolate_Pure->Investigate_Resistance Yes Molecular_Test Sequence Cytochrome b Gene (Check for G143A) Investigate_Resistance->Molecular_Test Phenotypic_Test Compare with Sensitive Strain (EC50 Shift) Investigate_Resistance->Phenotypic_Test Resistance_Confirmed Resistance Confirmed? Molecular_Test->Resistance_Confirmed Phenotypic_Test->Resistance_Confirmed Resistance_Confirmed->Optimize_Assay No Revise_Strategy Revise Experimental Strategy (Use Sensitive Strain or Alternative Fungicide) Resistance_Confirmed->Revise_Strategy Yes Consistent_Results Consistent Results Achieved Optimize_Assay->Consistent_Results Revise_Strategy->Consistent_Results

References

Validation & Comparative

Comparative Efficacy of Fluoxastrobin and Pyraclostrobin on Soybean Rust: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two prominent strobilurin fungicides, Fluoxastrobin and Pyraclostrobin, for the management of Asian soybean rust (Phakopsora pachyrhizi). The information is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to inform further research and field application strategies.

Introduction to Strobilurin Fungicides

This compound and Pyraclostrobin belong to the Quinone outside Inhibitor (QoI) class of fungicides, commonly known as strobilurins.[1] Their primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (Complex III), thereby blocking ATP synthesis and leading to fungal cell death.[1] This mechanism provides broad-spectrum fungicidal activity. Strobilurins are primarily used as preventative treatments but can be combined with triazoles for curative action if rust is already present in the field.[2]

Quantitative Efficacy Data

Direct comparative field trial data for this compound and Pyraclostrobin used as standalone treatments for soybean rust are limited in the reviewed literature. However, numerous studies have evaluated Pyraclostrobin, often in combination with other fungicides, and have assessed the general efficacy of the strobilurin class. The following tables summarize key findings from various studies.

Table 1: Efficacy of Pyraclostrobin-Based Treatments on Soybean Rust

Treatment (Active Ingredients)Application RateDisease Severity (%)Control Efficacy (%)Yield ( kg/ha )Reference
Untreated Control-60.2 (mean)-3064 (mean)[3]
Pyraclostrobin6 - 12 fl oz/acreNot specifiedNot specifiedNot specified[4]
Pyraclostrobin + Fluxapyroxad333 + 167 g/ha (SC)Lower than controlNot specifiedHigher than control[5]
Pyraclostrobin + Epoxiconazole + FluxapyroxadNot specifiedLower than controlNot specifiedHigher than control[6]
Azoxystrobin + CyproconazoleNot specifiedNot specified44.3Not specified[7]
TrifloxystrobinNot specifiedNot specified69.7Not specified[7]

Note: Disease severity and yield data are highly dependent on environmental conditions, disease pressure, and the timing of fungicide application. A meta-analysis of 61 trials showed that fungicide-treated plants had a mean soybean rust severity of 9% compared to untreated plants, and a 128% relative yield increase.[3][4]

Table 2: General Efficacy of Strobilurin Fungicides on Soybean Rust

Fungicide ClassAverage Disease Reduction (%)Average Yield Increase (%)Key FindingsReferences
Strobilurins (QoI)58.7 (range: -38.9 to 100)43.9 (range: -21.8 to 458)Generally provide high yields but may show lower disease control compared to triazoles alone under severe pressure.[2][8][2][8]
Triazoles (DMI)Generally higher than strobilurinsCorrelated with disease controlMore effective in curative situations.[2][8][2][8]
Strobilurin + Triazole MixturesImproved disease control over either class aloneHigher and more consistent than standalone treatmentsRecommended for effective resistance management and broad-spectrum control.[2][8][9][2][8][9]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating research findings. The following protocols are synthesized from multiple fungicide efficacy trials on soybean rust.

Field Trial Design and Execution
  • Experimental Design: Trials are typically conducted using a randomized complete block design with four to five replications of each treatment.[10]

  • Plot Size: Individual plots commonly measure a central section of approximately 4.75 feet by 30 feet for data collection.[10]

  • Fungicide Application: Fungicides are applied using CO2-pressurized backpack sprayers or spider sprayers equipped with nozzles like the 8002VS, spaced 18 inches apart.[10] Application volumes typically range from 16.5 to 200 liters per hectare at pressures around 30 psi.[9][10]

  • Application Timing: The first application is critical for control and is often recommended between the R1 (first flowering) and R3 (pod development) growth stages, or at the first sign of disease.[4] In some studies, applications were initiated when disease severity reached low levels (e.g., 0.20%).[8] Subsequent applications are made at intervals of 15 to 21 days, with a total of one to three applications depending on the trial protocol.[2]

Disease Assessment and Data Collection
  • Disease Severity: Assessed as the percentage of leaf area covered with uredinia (pustules).[2] Visual estimations are made periodically throughout the trial.

  • Inoculation: In controlled studies, soybean leaflets are inoculated with a spore suspension of P. pachyrhizi (e.g., 5.0 x 10^4 spores/mL).[11] The inoculum is often prepared by suspending uredospores from infected leaves in distilled water with a spreader like Tween20®.[11]

  • Incubation: After inoculation, leaflets are incubated in moist chambers at room temperature (70-77°F) for several days to allow for disease development.[10][11]

  • Yield Data: At the end of the growing season, the central rows of each plot are harvested using a small-plot combine to determine the grain yield, which is then adjusted for moisture content.[10]

Visualizing Mechanisms and Workflows

Signaling Pathway: Strobilurin Mode of Action

Strobilurin_MoA cluster_mitochondrion Mitochondrial Inner Membrane ComplexIII Cytochrome bc1 Complex (Complex III) Qo_site Qo Site Qi_site Qi Site Cytochrome_c Cytochrome c ComplexIII->Cytochrome_c Electron Transfer Inhibition Inhibition ATP_Synthase ATP Synthase Cytochrome_c->ATP_Synthase ATP ATP ATP_Synthase->ATP Synthesis Strobilurin This compound or Pyraclostrobin Strobilurin->Qo_site Binds to Qo site

Caption: Mechanism of action for strobilurin fungicides.

Experimental Workflow: Fungicide Efficacy Trial

Fungicide_Trial_Workflow cluster_setup Trial Setup cluster_application Treatment Application cluster_data Data Collection cluster_analysis Analysis A Randomized Block Design B Plot Establishment A->B C Fungicide Application (e.g., R1-R3 stage) B->C D Disease Severity Assessment (Periodic) C->D E Yield Measurement (Harvest) D->E F Statistical Analysis (ANOVA, Mean Comparison) E->F G Efficacy Comparison F->G

Caption: Workflow for a typical fungicide efficacy field trial.

Conclusion

References

Cross-Resistance Between Fluoxastrobin and Azoxystrobin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the shared resistance mechanisms and performance of two key strobilurin fungicides, supported by experimental data and detailed protocols for evaluation.

For researchers and professionals in drug development and crop protection, understanding the nuances of fungicide resistance is paramount. This guide provides an in-depth comparison of Fluoxastrobin and Azoxystrobin, two prominent members of the Quinone outside Inhibitor (QoI) class of fungicides. A critical aspect of their use is the high degree of cross-resistance observed between them, a phenomenon primarily dictated by a specific genetic mutation in target fungi.

Performance Data: A Quantitative Look at Resistance

The efficacy of QoI fungicides is significantly impacted by the presence of the G143A mutation in the cytochrome b gene of pathogenic fungi. This single nucleotide polymorphism results in an amino acid substitution that prevents the fungicide from binding to its target site, leading to a drastic reduction in its effectiveness.

While extensive data is available for Azoxystrobin, quantifying the shift in its effective concentration (EC50) against various pathogens, specific comparative data for this compound is less abundant in publicly available literature. However, due to their shared mode of action and the nature of the G143A mutation, it is widely accepted that strong cross-resistance exists.[1] Fungi resistant to Azoxystrobin due to this mutation are expected to exhibit a similar level of resistance to this compound.

The following table summarizes the EC50 values of Azoxystrobin against wild-type (sensitive) and G143A mutant (resistant) strains of various fungal pathogens, illustrating the profound impact of this mutation. This data serves as a strong indicator of the expected performance of this compound under similar resistance scenarios.

Fungal PathogenStrainEC50 (µg/mL) of AzoxystrobinResistance Factor (RF)
Cercospora beticolaWild-Type≤ 0.006> 153
G143A Mutant> 0.92
Colletotrichum spp.Wild-Type (Sensitive)< 50> 2
G143A Mutant (High Resistance)> 100
Corynespora cassiicolaWild-Type0.006 - 0.01> 167
G143A Mutant1.67 - 8.82

Resistance Factor (RF) is calculated as the EC50 of the resistant strain divided by the EC50 of the sensitive strain.

Mechanism of Action and Resistance

This compound and Azoxystrobin, like all QoI fungicides, function by inhibiting mitochondrial respiration in fungi. They bind to the Quinone "outside" binding site of the cytochrome bc1 complex (Complex III), which blocks electron transfer and halts the production of ATP, the cell's primary energy source. This ultimately leads to the cessation of fungal growth and development.[2]

The development of resistance is a classic example of target-site modification. The G143A mutation in the cytochrome b gene alters the protein structure at the fungicide's binding site, thereby preventing its inhibitory action.

cluster_0 Mitochondrial Electron Transport Chain cluster_1 QoI Fungicide Action & Resistance ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC No_ATP ATP Production Halted ComplexIII->No_ATP Normal_Respiration Respiration Continues ComplexIII->Normal_Respiration ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP QoI This compound / Azoxystrobin Block Inhibition QoI->Block Block->ComplexIII G143A G143A Mutation in Cytochrome b No_Binding Fungicide Cannot Bind G143A->No_Binding No_Binding->ComplexIII

Caption: Mechanism of QoI fungicides and the G143A resistance pathway.

Experimental Protocols

Accurate evaluation of fungicide resistance is crucial for effective disease management strategies. The following are detailed protocols for key experiments used to assess cross-resistance between this compound and Azoxystrobin.

Agar Dilution Method for EC50 Determination

This method determines the concentration of a fungicide that inhibits 50% of the mycelial growth of a fungus.

a. Preparation of Fungicide Stock Solutions:

  • Dissolve this compound and Azoxystrobin in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create concentrated stock solutions (e.g., 10,000 µg/mL).

b. Preparation of Amended Agar Plates:

  • Prepare Potato Dextrose Agar (PDA) and autoclave.

  • Allow the agar to cool to approximately 50-55°C.

  • Add the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with only the solvent should also be prepared.

  • Pour the amended agar into sterile Petri dishes.

c. Inoculation and Incubation:

  • Take a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture.

  • Place the plug in the center of each fungicide-amended and control plate.

  • Incubate the plates at the optimal temperature for the specific fungus in the dark.

d. Data Collection and Analysis:

  • When the fungal colony on the control plate has reached a substantial size, measure two perpendicular diameters of the colony on each plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • The EC50 value is determined by regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Spore Germination Assay

This assay is particularly useful for fungi that sporulate readily and can provide faster results than mycelial growth assays.

a. Spore Suspension Preparation:

  • Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 20).

  • Filter the suspension to remove mycelial fragments and adjust the spore concentration using a hemocytometer (e.g., to 1 x 10^5 spores/mL).

b. Assay Setup:

  • Prepare a series of fungicide dilutions in a nutrient-poor medium (e.g., water agar) in microtiter plates or on glass slides.

  • Add the spore suspension to each dilution.

c. Incubation and Evaluation:

  • Incubate the plates/slides in a humid chamber at the optimal temperature for germination.

  • After a set period (e.g., 6-24 hours), observe a minimum of 100 spores per replicate under a microscope.

  • A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculate the percentage of germination inhibition for each concentration compared to the control.

  • Determine the EC50 value as described for the agar dilution method.

Molecular Detection of the G143A Mutation

This allows for the rapid identification of resistant individuals without the need for lengthy bioassays.

a. DNA Extraction:

  • Extract genomic DNA from fungal mycelium using a commercial kit or a standard protocol (e.g., CTAB method).

b. PCR Amplification:

  • Amplify a fragment of the cytochrome b gene that includes the codon for amino acid 143 using specific primers.

c. Mutation Detection:

  • DNA Sequencing: The most definitive method is to sequence the PCR product and directly observe the nucleotide at the codon 143 position (GGT for glycine in sensitive strains, GCT for alanine in resistant strains).

  • PCR-RFLP (Restriction Fragment Length Polymorphism): The G143A mutation can create or eliminate a restriction site for a specific enzyme. By digesting the PCR product with this enzyme and analyzing the fragments on an agarose gel, resistant and sensitive genotypes can be distinguished based on their different banding patterns.

Experimental Workflow for Cross-Resistance Evaluation

The following diagram outlines the logical flow of experiments to comprehensively evaluate cross-resistance between this compound and Azoxystrobin.

start Start: Fungal Isolate Collection culture Pure Culture and Identification start->culture dna_extraction DNA Extraction culture->dna_extraction molecular_screen Molecular Screening for G143A Mutation dna_extraction->molecular_screen g143a_positive G143A Positive (Resistant) molecular_screen->g143a_positive Mutation Detected g143a_negative G143A Negative (Wild-Type) molecular_screen->g143a_negative No Mutation ec50_fluoxa_res EC50 Determination (this compound) g143a_positive->ec50_fluoxa_res ec50_azoxy_res EC50 Determination (Azoxystrobin) g143a_positive->ec50_azoxy_res ec50_fluoxa_wt EC50 Determination (this compound) g143a_negative->ec50_fluoxa_wt ec50_azoxy_wt EC50 Determination (Azoxystrobin) g143a_negative->ec50_azoxy_wt compare_res Compare EC50 Values of Resistant Strains ec50_fluoxa_res->compare_res ec50_azoxy_res->compare_res compare_wt Compare EC50 Values of Wild-Type Strains ec50_fluoxa_wt->compare_wt ec50_azoxy_wt->compare_wt conclusion Conclusion on Cross-Resistance compare_res->conclusion compare_wt->conclusion

Caption: Experimental workflow for cross-resistance evaluation.

References

Fluoxastrobin's Efficacy in Tomatoes: A Comparative Analysis of Protective and Curative Activities

Author: BenchChem Technical Support Team. Date: December 2025

Mechanism of Action: A Shared Pathway

Fluoxastrobin belongs to the Quinone outside Inhibitor (QoI) group of fungicides, classified under the Fungicide Resistance Action Committee (FRAC) Code 11.[1][2][3] Like other strobilurins, its mode of action is the inhibition of mitochondrial respiration in fungi.[1][2] Specifically, it blocks the electron transfer at the Qo site of the cytochrome bc1 complex (Complex III), thereby preventing ATP synthesis and ultimately leading to fungal cell death.[1][3] This systemic fungicide exhibits both protective and curative properties, meaning it can prevent fungal spore germination and inhibit mycelial growth after infection has occurred.[2][4]

Comparative Efficacy Against Major Tomato Pathogens

The following tables summarize the efficacy of various fungicides, including strobilurins, in controlling Early Blight and Late Blight in tomatoes, based on available field trial data. It is important to note the absence of direct, extensive comparative data for this compound in these specific tomato trials. The data for Azoxystrobin and Pyraclostrobin, which share the same FRAC group and a similar mode of action, are presented to offer a comparative perspective.

Table 1: Efficacy of Fungicides Against Early Blight (Alternaria solani) in Tomato

FungicideChemical Class (FRAC Code)Efficacy Rating/Disease Reduction (%)Reference
Azoxystrobin + TebuconazoleQoI (11) + DMI (3)Most effective (15.63% disease severity)[5]
Carbendazim + MancozebMethyl benzimidazole carbamate (1) + Multi-site (M3)20.50% disease severity[5]
Cymoxanil + MancozebCyanoacetamide-oxime (27) + Multi-site (M3)22.25% disease severity[5]
PyraclostrobinQoI (11)Good to Very Good
AzoxystrobinQoI (11)Good to Very Good
DifenoconazoleDMI (3)Most effective (61.67% disease control)[6]
MancozebMulti-site (M3)Good[6]
ChlorothalonilMulti-site (M5)Good
PropinebMulti-site (M3)Least effective (39.38% disease severity)[5]

Table 2: Efficacy of Fungicides Against Late Blight (Phytophthora infestans) in Tomato

FungicideChemical Class (FRAC Code)Efficacy Rating/Disease Incidence (%)Reference
Chlorostrobin-Most effective (13.62%)[7]
Cabrio Top (Pyraclostrobin + Metiram)QoI (11) + Multi-site (M3)14.91%[7]
Curzate M (Cymoxanil + Mancozeb)Cyanoacetamide-oxime (27) + Multi-site (M3)15.38%[7]
Ridomil Gold (Mefenoxam + Mancozeb)Phenylamide (4) + Multi-site (M3)16.77%[7]
Azoxystrobin (Quadris)QoI (11)Ineffective in one study
Infinito (Fluopicolide + Propamocarb)Benzamide (43) + Carbamate (28)91.1-98.1% efficacy[3]
MancozebMulti-site (M3)Good
ChlorothalonilMulti-site (M5)Good

Experimental Protocols for Fungicide Efficacy Evaluation

A standardized approach is crucial for the valid assessment of a fungicide's protective and curative properties. The following outlines a general experimental protocol for a field trial on tomatoes.

Protective Activity Assay

A protective trial aims to evaluate a fungicide's ability to prevent infection before the pathogen arrives.

Protective_Activity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_inoculation Pathogen Inoculation cluster_assessment Data Collection & Analysis Tomato_Plants Healthy Tomato Plants Plot_Design Randomized Complete Block Design Tomato_Plants->Plot_Design Fluoxastrobin_App This compound Application Plot_Design->Fluoxastrobin_App Alternative_Fungicide_App Alternative Fungicide(s) Application Plot_Design->Alternative_Fungicide_App Control_App Untreated Control (Water Spray) Plot_Design->Control_App Inoculation Inoculation with Pathogen Spore Suspension (e.g., Alternaria solani or Phytophthora infestans) Fluoxastrobin_App->Inoculation Alternative_Fungicide_App->Inoculation Control_App->Inoculation Disease_Assessment Disease Severity & Incidence Assessment (e.g., % leaf area affected) Inoculation->Disease_Assessment Yield_Data Marketable Yield Measurement Disease_Assessment->Yield_Data Statistical_Analysis Statistical Analysis (e.g., ANOVA) Yield_Data->Statistical_Analysis

Fig. 1: Experimental workflow for protective activity assay.

Methodology:

  • Plant Material and Growth Conditions: Tomato seedlings of a susceptible variety are transplanted into field plots. Standard agronomic practices for fertilization, irrigation, and pest control (excluding fungicides targeting the diseases of interest) are followed.

  • Experimental Design: A randomized complete block design with multiple replications per treatment is established to minimize the effects of field variability.[3]

  • Fungicide Application: Fungicides, including this compound, alternative treatments, and an untreated control (water spray), are applied to the tomato plants at recommended dosages. Applications are typically made using a calibrated sprayer to ensure uniform coverage.

  • Pathogen Inoculation: A known concentration of pathogen spores (e.g., Alternaria solani or Phytophthora infestans) is uniformly sprayed onto the plants a set number of days after the fungicide application.

  • Disease Assessment: Disease severity and incidence are recorded at regular intervals. This can be done by visually estimating the percentage of leaf area affected by the disease or by counting the number of lesions.

  • Yield Assessment: At the end of the growing season, the total and marketable yield from each plot is harvested and weighed.

  • Data Analysis: The collected data on disease severity, incidence, and yield are subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

Curative Activity Assay

A curative trial assesses a fungicide's ability to halt disease progression after infection has already occurred.[8]

Curative_Activity_Workflow cluster_setup Experimental Setup cluster_inoculation Pathogen Inoculation cluster_treatment Treatment Application cluster_assessment Data Collection & Analysis Tomato_Plants Healthy Tomato Plants Plot_Design Randomized Complete Block Design Tomato_Plants->Plot_Design Inoculation Inoculation with Pathogen Spore Suspension (e.g., Alternaria solani or Phytophthora infestans) Plot_Design->Inoculation Fluoxastrobin_App This compound Application Inoculation->Fluoxastrobin_App Alternative_Fungicide_App Alternative Fungicide(s) Application Inoculation->Alternative_Fungicide_App Control_App Untreated Control (Water Spray) Inoculation->Control_App Disease_Assessment Disease Severity & Incidence Assessment (e.g., % leaf area affected) Fluoxastrobin_App->Disease_Assessment Alternative_Fungicide_App->Disease_Assessment Control_App->Disease_Assessment Yield_Data Marketable Yield Measurement Disease_Assessment->Yield_Data Statistical_Analysis Statistical Analysis (e.g., ANOVA) Yield_Data->Statistical_Analysis

Fig. 2: Experimental workflow for curative activity assay.

Methodology:

The methodology for a curative activity assay is similar to the protective assay, with a critical difference in the timing of fungicide application:

  • Pathogen Inoculation: Healthy tomato plants are first inoculated with a suspension of pathogen spores.

  • Fungicide Application: Fungicide treatments are applied at specific time intervals after inoculation (e.g., 24, 48, and 72 hours post-inoculation) to evaluate the "kick-back" or curative effect.[8]

  • Disease Assessment, Yield Assessment, and Data Analysis: These steps are carried out in the same manner as the protective activity assay to determine the effectiveness of the treatments in halting disease development and preserving yield.

Signaling Pathway of QoI Fungicides

The biochemical mode of action of this compound and other QoI fungicides is well-established. The following diagram illustrates the inhibition of the mitochondrial respiratory chain.

QoI_Signaling_Pathway cluster_mitochondrion Mitochondrial Inner Membrane Complex_III Complex III (Cytochrome bc1) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Ubiquinone Ubiquinone (Q) Complex_III->Ubiquinone Protons_out H+ Complex_III->Protons_out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Ubiquinol Ubiquinol (QH2) Ubiquinol->Complex_III e- This compound This compound (QoI) This compound->Complex_III Inhibits e- transfer Protons_in H+ Protons_in->ATP_Synthase ADP ADP + Pi ADP->ATP_Synthase

Fig. 3: Inhibition of mitochondrial respiration by this compound.

Conclusion

This compound, as a member of the QoI class of fungicides, possesses a well-defined mechanism of action that provides both protective and curative activity against a broad spectrum of fungal pathogens. While direct comparative field data for this compound on tomatoes is limited in the public domain, the performance of other strobilurins like Azoxystrobin and Pyraclostrobin suggests that QoI fungicides can be effective tools for managing important tomato diseases such as Early and Late Blight. However, it is crucial to employ resistance management strategies, such as rotating with fungicides from different FRAC groups, to maintain their long-term efficacy. Further field trials directly comparing the protective and curative capabilities of this compound against other modern fungicides are warranted to provide growers and researchers with more definitive guidance.

References

The Synergistic Power of Fluoxastrobin and Triazole Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the enhanced efficacy and resistance management capabilities of Fluoxastrobin when combined with triazole fungicides, supported by experimental data and detailed protocols.

The combination of this compound, a strobilurin fungicide, with various triazole fungicides has demonstrated significant synergistic effects in the control of a wide range of phytopathogenic fungi. This guide provides a detailed comparison of the performance of these combinations, supported by experimental data, and outlines the methodologies used in key studies. The dual modes of action of these fungicide classes not only enhance disease control but also play a crucial role in managing the development of fungicide resistance.

Mechanisms of Action and Synergy

This compound belongs to the Quinone outside Inhibitor (QoI) class of fungicides (FRAC Group 11), which act by inhibiting mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex. This disruption of the electron transport chain effectively halts ATP production, leading to the inhibition of spore germination and mycelial growth.[1]

Triazole fungicides (FRAC Group 3), on the other hand, are Demethylation Inhibitors (DMIs). They interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane, by inhibiting the enzyme lanosterol 14α-demethylase.[2] This disruption of cell membrane integrity leads to abnormal fungal growth and eventual cell death.

The synergistic effect of combining this compound with a triazole fungicide stems from their distinct modes of action.[3] By targeting two separate and vital fungal metabolic pathways simultaneously, the combination provides a more robust and comprehensive control of the pathogen. This dual-action approach also serves as a critical resistance management strategy, as it is significantly more difficult for a fungal population to develop resistance to two different modes of action concurrently.[1][2]

Comparative Efficacy: In Vitro and Field Studies

Numerous studies have demonstrated the enhanced efficacy of this compound and triazole combinations against various plant diseases. The following tables summarize key quantitative data from these studies.

In Vitro Synergism against Fungal Pathogens

The synergistic interaction between fungicides can be quantified in vitro using the Fractional Inhibitory Concentration Index (FICI). Synergy is typically defined as a FICI value of ≤ 0.5.

Fungal PathogenThis compound CombinationKey FindingsReference
Fusarium pseudograminearum (Fusarium crown rot)FlutriafolA 7:3 ratio of fluazinam:flutriafol resulted in significant synergistic activity.[4]
Puccinia triticina (Wheat leaf rust)EpoxiconazoleA mass ratio of 50:133 (pyraclostrobin:epoxiconazole) showed a maximum synergistic coefficient of 1.50.[5]
Colletotrichum dracaenophilum (Lucky bamboo anthracnose)DifenoconazoleThe combination of difenoconazole + azoxystrobin completely inhibited linear growth at ≥15 ppm.[6]
Field Trial Performance: Disease Control and Yield

Field trials provide real-world data on the performance of fungicide combinations under agricultural conditions.

CropDiseaseThis compound + Triazole CombinationEfficacy (% Disease Reduction)Yield IncreaseReference
WheatLeaf RustPyraclostrobin + Epoxiconazole (120 g a.i./hm²)85.12%Not specified[5]
RiceSheath BlightAzoxystrobin + Difenoconazole11.11% severityIncreased grain yield[7]
RiceBlast DiseaseAzoxystrobin + Difenoconazole / Azoxystrobin + TebuconazoleLeaf blast incidence of 9.19% and 10.40% respectively, comparable to the highly effective tricyclazole.Not specified[8]
TomatoEarly BlightTrifloxystrobin + Tebuconazole (350g & 400g/ha)Promising reduction in diseaseIncreased fruit yields
SoybeanAsian Soybean RustAzoxystrobin + Tebuconazole + MancozebOver 15% increase in control efficiency compared to the double mixture.Increased grain yield[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate the synergistic effects of fungicide combinations.

In Vitro Synergy Testing: Checkerboard Microdilution Assay

This method is widely used to determine the Fractional Inhibitory Concentration Index (FICI) and assess the nature of the interaction between two antimicrobial agents.[10][11]

  • Preparation of Fungicide Solutions: Stock solutions of this compound and the triazole fungicide are prepared and serially diluted to create a range of concentrations.

  • Plate Setup: In a 96-well microtiter plate, the diluted this compound concentrations are added to the wells in a horizontal orientation (rows), and the triazole fungicide concentrations are added in a vertical orientation (columns). This creates a matrix of various concentration combinations.[10]

  • Inoculation: A standardized fungal inoculum (e.g., 0.5 x 10^5 to 2.5 x 10^5 CFU/mL) is added to each well.[10] Control wells containing each fungicide alone, a growth control (no fungicide), and a sterility control (no inoculum) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.[11]

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined for each fungicide alone and for each combination. The FICI is then calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Field Trial Methodology

Field trials are essential for evaluating the efficacy of fungicides under real-world agricultural conditions.[12][13]

  • Experimental Design: A randomized complete block design with a minimum of three replications is typically used to minimize variability.[12]

  • Plot Establishment: Uniform field sites are selected, and plots of appropriate size are established, considering the equipment to be used for application and harvesting.[12]

  • Treatments: Treatments include an untreated control, this compound alone, the triazole fungicide alone, and the combination of this compound and the triazole at specified rates.[14]

  • Application: Fungicides are applied at specific crop growth stages or disease development timings using calibrated spray equipment.[14]

  • Data Collection: Disease severity and incidence are assessed at regular intervals. Crop yield and quality parameters are measured at harvest.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the modes of action of the fungicides and the experimental workflows.

Fungicide_Mode_of_Action cluster_this compound This compound (QoI - FRAC 11) cluster_triazole Triazole Fungicide (DMI - FRAC 3) cluster_outcome Outcome This compound This compound cytochrome_bc1 Cytochrome bc1 Complex (Qo site) This compound->cytochrome_bc1 electron_transport Electron Transport Chain atp_synthesis ATP Synthesis electron_transport->atp_synthesis atp_synthesis->inhibition1 Inhibition synergy Synergistic Fungal Control inhibition1->synergy triazole Triazole Fungicide lanosterol_demethylase Lanosterol 14α-demethylase triazole->lanosterol_demethylase ergosterol_synthesis Ergosterol Biosynthesis cell_membrane Fungal Cell Membrane Integrity ergosterol_synthesis->cell_membrane cell_membrane->inhibition2 Disruption inhibition2->synergy

Caption: Dual modes of action of this compound and triazole fungicides leading to synergistic fungal control.

Experimental_Workflow cluster_invitro In Vitro Synergy Testing cluster_invivo In Vivo Field Trial cluster_result Result Interpretation a1 Prepare Fungicide Dilutions a2 Checkerboard Plate Setup a1->a2 a3 Inoculate with Fungal Pathogen a2->a3 a4 Incubate Plates a3->a4 a5 Determine MIC a4->a5 a6 Calculate FICI a5->a6 c1 Synergy Confirmation a6->c1 b1 Randomized Plot Design b2 Fungicide Application b1->b2 b3 Disease Assessment b2->b3 b4 Yield Data Collection b3->b4 b5 Statistical Analysis b4->b5 c2 Efficacy Evaluation b5->c2

Caption: Workflow for evaluating the synergistic effects of fungicide combinations.

Conclusion

The combination of this compound with triazole fungicides represents a powerful and effective tool in modern disease management strategies. The synergistic interaction resulting from their dual modes of action leads to enhanced and more consistent disease control compared to the individual components. Furthermore, this combination is a cornerstone of anti-resistance strategies, helping to prolong the effective lifespan of these valuable fungicidal classes. The experimental data from both laboratory and field studies consistently support the superior performance of these mixtures, making them a highly recommended option for researchers, scientists, and crop protection professionals.

References

Efficacy of Fluoxastrobin Formulations in Field Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the field efficacy of different formulations of Fluoxastrobin, a broad-spectrum strobilurin fungicide. This compound is a vital tool in the management of a wide range of fungal diseases in various crops. Its primary mode of action is the inhibition of mitochondrial respiration in fungi, effectively halting their energy supply and preventing growth and proliferation.[1][2] This document synthesizes available field trial data to objectively compare the performance of this compound formulations and provides detailed experimental methodologies for context.

Quantitative Efficacy Data

Table 1: Efficacy of this compound Formulations Against Major Wheat Diseases

Formulation TypeTarget DiseaseApplication Rate (product/ha)Disease Severity Reduction (%)Yield Increase (%)Reference
This compound SC Wheat Stripe Rust (Puccinia striiformis)0.5 - 1.0 L79.2 - 95.810 - 25[3]
This compound SC Wheat Leaf Rust (Puccinia triticina)0.5 - 1.0 L~8515 - 30[4]
This compound + Prothioconazole (EC) Wheat Stem Rust (Puccinia graminis)1.0 - 1.5 LNot specifiedSignificantly higher than control[5]
This compound + Flutriafol (SC) Wheat Leaf Spot and Blight0.4 - 0.6 LGood to ExcellentNot specified[6]

Note: Efficacy can vary based on environmental conditions, disease pressure, crop variety, and application timing. The data above should be considered as indicative of the potential performance of this compound.

Experimental Protocols

The following is a generalized experimental protocol for conducting fungicide efficacy field trials, based on common practices in agricultural research.[3][7][8]

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Typically 1.5m x 5m or larger, depending on the crop and equipment.

  • Treatments: Include different this compound formulations (e.g., SC, WG) at various application rates, an untreated control, and a standard commercial fungicide for comparison.

2. Crop Management:

  • Variety: A commercially relevant and susceptible crop variety is selected.

  • Sowing and Maintenance: Standard agronomic practices for the region regarding sowing density, fertilization, and irrigation are followed.

3. Inoculation and Application:

  • Inoculation: In many trials, artificial inoculation with the target pathogen is performed to ensure uniform disease pressure.

  • Application Timing: Fungicides are typically applied at a specific crop growth stage (e.g., flag leaf emergence in wheat) or at the onset of disease symptoms.

  • Application Method: A calibrated backpack sprayer or a small plot sprayer is used to ensure uniform coverage.

4. Data Collection:

  • Disease Assessment: Disease severity and incidence are recorded at regular intervals using standardized rating scales (e.g., modified Cobb's scale for rusts).

  • Yield Parameters: At crop maturity, parameters such as grain yield, thousand-kernel weight, and test weight are measured.

  • Phytotoxicity: Any signs of crop damage due to the fungicide application are recorded.

5. Statistical Analysis:

  • Data is subjected to Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.

  • Mean separation tests (e.g., Tukey's HSD) are used to compare the efficacy of different treatments.

Visualizations

Signaling Pathway of this compound

This compound, like other strobilurin fungicides, inhibits mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This blockage disrupts the production of ATP, the primary energy currency of the cell, leading to fungal cell death.[9][10][11]

Fluoxastrobin_Pathway cluster_Mitochondrion Fungal Mitochondrion ETC Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Coenzyme Q) Complex_I->Ubiquinone Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV (Cytochrome c Oxidase) ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP This compound This compound This compound->Complex_III Inhibits at Qo site Ubiquinone->Complex_III Cytochrome_c->Complex_IV Cell_Death Fungal Cell Death ATP->Cell_Death Depletion leads to

Caption: Signaling pathway of this compound's inhibitory action on fungal mitochondrial respiration.

Experimental Workflow for Efficacy Validation

The following diagram illustrates a typical workflow for conducting a field trial to validate the efficacy of different fungicide formulations.

Experimental_Workflow Planning Trial Planning - Define Objectives - Select Formulations & Rates Site_Selection Site Selection & Preparation - Choose Uniform Field - Prepare Seedbed Planning->Site_Selection Plot_Layout Plot Layout - Randomized Complete Block Design - Mark Plots Site_Selection->Plot_Layout Sowing Sowing - Plant Susceptible Variety Plot_Layout->Sowing Inoculation Pathogen Inoculation (Optional) - Ensure Uniform Disease Pressure Sowing->Inoculation Application Fungicide Application - Calibrated Sprayer - Correct Growth Stage Inoculation->Application Data_Collection Data Collection - Disease Severity Assessment - Phytotoxicity Rating Application->Data_Collection Harvest Harvest - Measure Yield Parameters Data_Collection->Harvest Analysis Data Analysis - ANOVA - Mean Comparison Harvest->Analysis Reporting Reporting - Summarize Findings - Publish Comparison Guide Analysis->Reporting

Caption: A generalized experimental workflow for fungicide efficacy field trials.

References

Comparative Transcriptomic Analysis of Fungi Treated with Fluoxastrobin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular impact of antifungal agents is crucial for the development of new, more effective therapies. This guide provides a comparative transcriptomic analysis of fungi treated with Fluoxastrobin, a strobilurin fungicide. The analysis is benchmarked against other classes of fungicides to highlight both common and distinct cellular responses.

This compound belongs to the Quinone outside Inhibitor (QoI) group of fungicides, also known as strobilurins.[1][2] Its primary mode of action is the inhibition of mitochondrial respiration by binding to the cytochrome bc1 complex (Complex III) at the Qo site, which disrupts the electron transport chain and leads to a significant reduction in ATP synthesis.[1][3][4] This guide synthesizes transcriptomic data from studies on strobilurin fungicides, using pyraclostrobin as a representative for this compound due to their shared mechanism, and compares these findings with the effects of fungicides with different modes of action, such as tebuconazole (a demethylation inhibitor) and carbendazim (a microtubule inhibitor).[5]

Data Presentation: Comparative Transcriptomic Effects

The following tables summarize the differential gene expression in fungi upon treatment with various antifungal agents. The data is compiled from multiple studies to facilitate a direct comparison of the transcriptomic signatures of each drug class, offering insights into their distinct and overlapping effects on fungal cellular pathways.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Fusarium pseudograminearum Treated with Different Fungicides [5]

Treatment GroupUp-regulated GenesDown-regulated GenesTotal DEGs
Pyraclostrobin (Strobilurin)10458511896
Tebuconazole (DMI)444398842
Carbendazim (Benzimidazole)208173381
Phenamacril (Myosin Inhibitor)415399814

Table 2: Key Enriched Gene Ontology (GO) Terms in Fusarium pseudograminearum Treated with Pyraclostrobin [5]

GO TermBiological ProcessNumber of DEGsp-value
GO:0006119Oxidative phosphorylation35< 0.01
GO:0006629Lipid metabolic process68< 0.01
GO:0055114Oxidation-reduction process152< 0.01
GO:0006810Transport121< 0.01
GO:0016491Oxidoreductase activity145< 0.01

Table 3: Common and Unique Significantly Enriched Pathways in Fusarium pseudograminearum Treated with Different Fungicides [5]

PathwayPyraclostrobinTebuconazoleCarbendazim
ABC transporters
Starch and sucrose metabolism
Amino sugar and nucleotide sugar metabolism
Drug metabolism - cytochrome P450
Metabolism of xenobiotics by cytochrome P450
Peroxisome
Fatty acid degradation
Glycolysis / Gluconeogenesis

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of transcriptomic studies. The following protocols are representative of the key experiments cited in the literature.

Fungal Culture and Fungicide Treatment
  • Fungal Strain: Fusarium pseudograminearum is cultured on Potato Dextrose Agar (PDA) plates at 25°C for 5-7 days.

  • Mycelial Culture: Mycelial plugs are transferred to Potato Dextrose Broth (PDB) and incubated at 25°C with shaking (150 rpm) for 3 days.

  • Fungicide Treatment: The mycelia are harvested, washed with sterile water, and transferred to fresh PDB. Fungicides are added at their respective EC50 concentrations. For example, the EC50 for pyraclostrobin is 0.15 μg/mL.[5] Salicylhydroxamic acid (SHAM) may be added to inhibit the alternative oxidase pathway when studying strobilurins.[5] Cultures are incubated for a defined period (e.g., 24 hours) before harvesting for RNA extraction.

RNA Extraction, Library Preparation, and Sequencing
  • RNA Extraction: Mycelia are collected by filtration, frozen in liquid nitrogen, and ground to a fine powder. Total RNA is extracted using a commercial kit like the TRIzol reagent (Invitrogen) or a plant/fungi RNA purification kit, including an on-column DNase treatment step.[6][7]

  • RNA Quality Control: The integrity and quality of the RNA are assessed using an Agilent Bioanalyzer or similar instrument. Samples with high-quality RNA (e.g., RNA Integrity Number > 7) are selected for sequencing.[8]

  • Library Preparation and Sequencing: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA libraries are synthesized. The libraries are sequenced on a platform such as the Illumina HiSeq.[6]

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed using software such as Trimmomatic.[8]

  • Read Alignment: The trimmed reads are aligned to the reference genome of the fungal species using a splice-aware aligner like HISAT2.[9]

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. Differential gene expression analysis is performed using packages like DESeq2 or edgeR in R. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 are typically considered differentially expressed.[9]

  • Functional Annotation and Enrichment Analysis: Differentially expressed genes are subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify over-represented biological processes and pathways.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by strobilurin fungicides and a typical experimental workflow for comparative transcriptomic analysis.

Fluoxastrobin_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone Pool (Q) Complex_I->UQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ Complex_III Complex III (Cytochrome bc1) UQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis This compound This compound This compound->Complex_III Inhibition

Caption: Mode of action of this compound on the mitochondrial electron transport chain.

Transcriptomic_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Bioinformatic Analysis cluster_output Output Fungal_Culture Fungal Culture Treatment Fungicide Treatment (this compound vs. Control/Other Fungicides) Fungal_Culture->Treatment Harvest Mycelia Harvesting Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction QC1 RNA Quality Control RNA_Extraction->QC1 Library_Prep cDNA Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing (RNA-Seq) Library_Prep->Sequencing QC2 Read Quality Control & Trimming Sequencing->QC2 Alignment Alignment to Reference Genome QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Gene Expression (DEG) Analysis Quantification->DEG_Analysis Functional_Analysis Functional Annotation & Enrichment (GO, KEGG) DEG_Analysis->Functional_Analysis DEG_List List of DEGs Functional_Analysis->DEG_List Enriched_Pathways Enriched Pathways Functional_Analysis->Enriched_Pathways

Caption: A typical experimental workflow for comparative transcriptomic analysis.

References

Independent lab validation of an analytical method for Fluoxastrobin

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Comparative Guide to Fluoxastrobin Analytical Method Validation

Researchers, scientists, and drug development professionals require robust and validated analytical methods for the accurate quantification of this compound in various matrices. This guide provides a comparative overview of independently validated analytical methods, presenting key performance data and detailed experimental protocols to aid in method selection and implementation.

This compound, a broad-spectrum strobilurin fungicide, is crucial in agriculture for controlling a variety of fungal diseases on crops such as cereals, fruits, and vegetables.[1] Its mode of action involves the inhibition of mitochondrial respiration in fungi.[1] Accurate determination of its residues is essential for ensuring food safety, environmental monitoring, and regulatory compliance.[1] The primary analytical techniques for this compound quantification are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or photodiode array detection (UPLC-PDA).[1]

Comparative Analysis of Validated Methods

A critical aspect of analytical method validation is ensuring accuracy, precision, and reproducibility. Independent laboratory validation (ILV) studies provide an unbiased assessment of a method's performance. The following tables summarize the performance characteristics of different validated methods for this compound determination in various matrices.

Table 1: Performance Characteristics of Validated Analytical Methods for this compound

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
LC-MS/MS (Bayer Method HE-001-W17-01)Water0.0043 - 0.0096 ng/g[2]0.05 ng/g[2][3]Not SpecifiedNot Specified
UPLC-PDAFruits and Beverages≤ 6 µg/kg[4]≤ 20 µg/kg[4]82.60 - 101.11[4]5.4 - 15.3[4]
LC-MS/MS (QuEChERS)Agricultural ProductsNot Specified0.01 mg/kg[1]75.5 - 100.3[1][5]≤ 5.5[1][5]
LC-MS/MS (QuEChERS) - Inter-laboratory ValidationAgricultural ProductsNot Specified0.01 mg/kg[1]79.5 - 100.5[1]≤ 18.1[1]

Table 2: Inter-laboratory Validation of LC-MS/MS with QuEChERS Method for this compound and its Z-isomer in Agricultural Products

LaboratoryAnalyteRecovery (%)RSD (%)
Originating LabThis compound75.5 - 100.3[5]≤ 5.5[5]
Originating LabThis compound Z-isomer75.0 - 103.9[5]≤ 4.3[5]
External Validation LabThis compound80.3 - 101.4[5]≤ 18.1[5]
External Validation LabThis compound Z-isomer80.2 - 105.0[5]≤ 18.1[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and implementing analytical methods. Below are the protocols for the key validated techniques.

LC-MS/MS Method for Water Samples (Bayer Method HE-001-W17-01)[2][3]

This method is designed for the analysis of this compound and its metabolites in water.

  • Sample Preparation:

    • Weigh 50 g of the water sample into a 50 mL polypropylene centrifuge tube.[1][2]

    • Add an isotopic internal standard.[1]

    • Cap the tube and mix well.[1]

    • An aliquot of the supernatant is taken for analysis.[2]

  • Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).[1][2]

  • Quantification: Based on the comparison of peak areas of the analyte to those of known standards.[3] A linear regression with a weighting of 1/x is used to generate the calibration curve.[1] Two product ions are monitored for each analyte, one for quantification and one for confirmation.[1]

UPLC-PDA Method for Fruits and Beverages[4]

This method is suitable for determining this compound residues in fruit and beverage matrices.

  • Sample Preparation:

    • Extract the sample with a 1:1 (v/v) mixture of ethyl acetate and cyclohexane using ultrasonication.[4]

    • Clean up the extract using gel permeation chromatography (GPC).[4]

  • Instrumentation: Ultra-performance liquid chromatograph with a photo-diode array detector (UPLC-PDA).[4]

  • Chromatographic Conditions:

    • Column: BEH C18 (50 mm x 2.1 mm, 1.7 µm)[4]

    • Mobile Phase: Water-acetonitrile (3:7, v/v) at a flow rate of 0.3 mL/min[4]

    • Column Temperature: 40°C[4]

    • UV Detection Wavelength: 251 nm[4]

  • Quantification: Performed by external standard calibration.[4] The calibration curves were linear in the range of 0.05-2 mg/L with correlation coefficients greater than 0.999.[4]

QuEChERS Method with LC-MS/MS for Agricultural Products[5]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation.[6]

  • Sample Preparation (QuEChERS):

    • Extraction: Homogenized samples are extracted with acetonitrile along with a buffering agent.[6] For this compound analysis, acetonitrile is used as the extraction solvent.[5]

    • Clean-up: The extract is cleaned using dispersive solid-phase extraction (d-SPE) with magnesium sulfate (MgSO4) and primary secondary amine (PSA) to remove unwanted matrix components.[5][6]

  • Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).[5]

  • Quantification: Based on a calibration curve with a coefficient of determination (R²) > 0.998.[1][5]

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates the general steps involved in the widely used QuEChERS-LC-MS/MS method for this compound analysis.

Fluoxastrobin_Analysis_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample (e.g., Agricultural Product) Extraction Extraction (Acetonitrile) Sample->Extraction Add Solvent Cleanup Dispersive SPE Cleanup (MgSO4, PSA) Extraction->Cleanup Transfer Supernatant LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Inject Extract Quantification Quantification (Calibration Curve) LC_MSMS->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound analysis using QuEChERS and LC-MS/MS.

Signaling Pathway of this compound

This compound belongs to the strobilurin class of fungicides, which act by inhibiting mitochondrial respiration.[7] Specifically, they target the Quinone outside (Qo) binding site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[7] This inhibition blocks the electron transfer, thereby halting ATP synthesis and ultimately leading to fungal cell death.

Fluoxastrobin_Signaling_Pathway cluster_ETC Electron Transport Chain cluster_ATP ATP Synthesis Mitochondrion Mitochondrion Complex_I Complex I Q Ubiquinone (Q) Complex_I->Q Complex_II Complex II Complex_II->Q Complex_III Cytochrome bc1 Complex (Complex III) Q->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV Cyt_c->Complex_IV ATP_Synthase ATP Synthase (Complex V) Complex_IV->ATP_Synthase Proton Gradient This compound This compound This compound->Complex_III Inhibits Qo site ATP ATP ATP_Synthase->ATP

Caption: Mechanism of action of this compound in the mitochondrial respiratory chain.

References

A Comparative Environmental Impact Assessment: Fluoxastrobin Versus Older Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the environmental profiles of Fluoxastrobin, Mancozeb, and Chlorothalonil.

The development of new fungicides is driven not only by the need for improved efficacy and resistance management but also by a growing demand for more environmentally benign crop protection agents. This guide provides a comprehensive comparison of the environmental impact of this compound, a newer strobilurin fungicide, with two older, widely used fungicides: Mancozeb (a dithiocarbamate) and Chlorothalonil (a chloronitrile). This objective assessment is based on a review of publicly available experimental data on their environmental fate and ecotoxicity.

Executive Summary

This compound, a quinone outside inhibitor (QoI), offers a more targeted mode of action compared to the multi-site activity of Mancozeb and Chlorothalonil. While this specificity can be advantageous in terms of its effects on non-target organisms, its persistence in certain environmental compartments and its aquatic toxicity are important considerations. Mancozeb is characterized by its rapid degradation in soil and water, but its metabolite, ethylenethiourea (ETU), is of toxicological concern. Chlorothalonil is highly effective and has a low risk of resistance, but it exhibits high toxicity to aquatic organisms and has been classified as a probable human carcinogen. This guide presents a data-driven comparison to facilitate an informed understanding of the environmental trade-offs associated with these fungicides.

Data Presentation: Quantitative Comparison of Fungicide Environmental Impact

The following tables summarize key quantitative data on the environmental fate and ecotoxicity of this compound, Mancozeb, and Chlorothalonil.

Table 1: Environmental Fate Characteristics
ParameterThis compoundMancozebChlorothalonil
Soil Half-life (Aerobic) Moderately persistent; 29.4 - 393 days[1]Low persistence; < 2 to 7 days[2][3]Slightly to moderately persistent; 10 - 60 days[4]
Aquatic Half-life (Hydrolysis) Stable at pH 7[5]Rapid; < 2 days[2]Stable at neutral to acidic pH; 38.1 days at pH 9[6]
Aquatic Photolysis Half-life 4.1 days[5]Data not readily availableCan be a major dissipation pathway[6]
Soil Adsorption Coefficient (Koc) 424 - 1582 mL/g (low to medium mobility)[1]Moderate adsorption; Kd 7-12 cm³/g[2]3113 mL/g (slightly to hardly mobile)[7]
Water Solubility Low (2.29 mg/L at pH 7)Low (6.2 mg/L)[8]Low (< 1 mg/L)[7]
Table 2: Ecotoxicity to Non-Target Organisms
OrganismEndpointThis compoundMancozebChlorothalonil
Fish (Rainbow Trout) 96-hr LC500.44 mg/L (Highly Toxic)[1]1.9 - 2.2 mg/L (Moderately to Highly Toxic)[8][9]0.25 - 47 ppb (Highly to Very Highly Toxic)[1][10]
Aquatic Invertebrates (Daphnia magna) 48-hr EC50Data not readily available1.0 mg/L (Highly Toxic)[8]1.8 µg/L (Very Highly Toxic)[6]
Birds (Bobwhite Quail) Acute Oral LD50> 2000 mg/kg (Practically Non-toxic)[1][11]> 10,000 ppm (dietary LC50) (Slightly Toxic)[9]> 5000 mg/kg (Practically Non-toxic)[10]
Mammals (Rat) Acute Oral LD50> 2500 mg/kg (Low Toxicity)> 5000 mg/kg (Practically Non-toxic)[9][12]> 10,000 mg/kg (Practically Non-toxic)[10]
Honeybees (Apis mellifera) Acute Contact LD50> 200 µ g/bee (Practically Non-toxic)[1][13]> 100 µ g/bee (Not Toxic)[8]2.40 µ g/bee (Moderately Toxic)[1]

Experimental Protocols

The data presented in this guide are derived from studies that generally follow standardized international guidelines for the testing of chemicals. Below are summaries of the key experimental protocols used to assess the environmental impact of fungicides.

Ecotoxicity Testing
  • Fish, Acute Toxicity Test (OECD Guideline 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.[14][15][16][17] Fish are exposed to a range of concentrations of the test substance, and mortality is recorded at 24, 48, 72, and 96 hours.[14][16]

  • Daphnia sp., Acute Immobilisation Test (OECD Guideline 202): This test assesses the acute toxicity to Daphnia magna, a small freshwater crustacean.[2][3][18][19] Young daphnids are exposed to various concentrations of the test substance for 48 hours, and the concentration that causes immobilization in 50% of the population (EC50) is determined.[2][3][18][19][20]

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201): This protocol evaluates the effects of a substance on the growth of freshwater algae.[9][21] Algal cultures are exposed to different concentrations of the test substance over 72 hours, and the inhibition of growth is measured to determine the EC50.[9][21]

Environmental Fate Testing
  • Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307): This guideline is used to determine the rate of degradation (half-life) of a chemical in soil under both aerobic and anaerobic conditions.[7][13] Radiolabeled test substance is often used to trace its transformation and mineralization to CO2.[13]

  • Pesticide Residue Analysis in Soil and Water (QuEChERS Method): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used technique for extracting pesticide residues from environmental samples.[3][6][14][19] The general steps involve:

    • Extraction: The sample (soil or water) is homogenized and extracted with an organic solvent, typically acetonitrile.[3][14]

    • Salting Out: Salts (e.g., magnesium sulfate, sodium chloride) are added to partition the pesticides into the organic layer.[14]

    • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the extract is mixed with sorbents (e.g., PSA, C18) to remove interfering matrix components.[3][14]

    • Analysis: The final extract is analyzed using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the pesticide residues.[14]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms of action of this compound and the multi-site fungicides, Mancozeb and Chlorothalonil.

fluoxastrobin_moa cluster_etc Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) Complex_I->Q Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q Complex_III Complex III (Cytochrome bc1) Q->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV ATP_Synthase Complex V (ATP Synthase) Complex_IV->ATP_Synthase H+ Gradient ATP_Production ATP Production ATP_Synthase->ATP_Production This compound This compound (QoI Fungicide) Inhibition Inhibition This compound->Inhibition Inhibition->Complex_III

Caption: Mechanism of action of this compound.

multisite_moa cluster_cell Fungal Cell Fungicide Mancozeb / Chlorothalonil (Multi-site Fungicides) Enzyme1 Enzyme 1 (e.g., Glycolysis) Fungicide->Enzyme1 Inhibition Enzyme2 Enzyme 2 (e.g., Krebs Cycle) Fungicide->Enzyme2 Enzyme3 Enzyme 3 (e.g., Respiration) Fungicide->Enzyme3 Protein_Synthesis Protein Synthesis Fungicide->Protein_Synthesis Disruption Lipid_Metabolism Lipid Metabolism Fungicide->Lipid_Metabolism Cell_Division Cell Division Fungicide->Cell_Division

Caption: Multi-site mechanism of action.

This compound is a Quinone outside Inhibitor (QoI) fungicide that targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[2] By binding to the Qo site of this complex, it blocks the transfer of electrons, which disrupts the production of ATP (the main energy source of the cell) and leads to fungal cell death.[2]

In contrast, Mancozeb and Chlorothalonil are multi-site fungicides.[7][18] This means they act on multiple enzymes and biochemical pathways within the fungal cell simultaneously.[7][18] They are known to react with sulfhydryl groups of amino acids and proteins, leading to widespread enzyme inhibition and disruption of cellular respiration, metabolism, and cell division.[7] This multi-site action makes the development of resistance in fungal populations very unlikely.[7]

Conclusion

The choice of a fungicide involves a complex balance of efficacy, resistance management, and environmental safety. This compound, with its specific mode of action, represents a more modern approach to fungicide development. However, its persistence and aquatic toxicity require careful management. The older, multi-site fungicides Mancozeb and Chlorothalonil remain effective tools, particularly for resistance management, but their broader spectrum of activity can lead to more significant impacts on non-target organisms, especially in aquatic ecosystems. For researchers and professionals in drug development, this comparative assessment highlights the ongoing need to develop novel fungicides that combine high efficacy with improved environmental profiles.

References

A Head-to-Head Field Study of Fluoxastrobin and Trifloxystrobin on Grape Downy Mildew: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the field performance of two prominent strobilurin fungicides, Fluoxastrobin and Trifloxystrobin, for the management of grape downy mildew, caused by the oomycete Plasmopara viticola. While direct head-to-head field trial data is limited, this document synthesizes available research to offer insights into their efficacy and application protocols.

Comparative Efficacy Data

FungicideActive IngredientApplication RateEfficacy (% Reduction in Infected Leaf Area)Source
Trifloxystrobin Trifloxystrobin20.0 g/100 L80.4%[1]
50.0 g/100 L95.2%[1]
This compound This compoundNot SpecifiedGood to Very Good (Qualitative Rating)[2][3]

Note: The efficacy of fungicides can vary depending on environmental conditions, disease pressure, and application timing.

Experimental Protocols

The following is a representative experimental protocol for a field study evaluating the efficacy of fungicides against grape downy mildew, based on common methodologies described in viticultural research.[4][5][6][7][8][9]

1. Experimental Site and Plant Material:

  • Location: A commercial vineyard with a history of downy mildew incidence.

  • Grape Variety: A susceptible Vitis vinifera cultivar (e.g., 'Chardonnay', 'Niagara').[6]

  • Vine Age and Training System: Mature vines (e.g., 17-year-old) trained to a standard system such as the umbrella kniffen system.[9]

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).[6][7]

  • Replicates: Four replicate plots per treatment.[6][9]

  • Plot Size: Each plot consists of a specified number of vines (e.g., 3-vine plots).[6]

3. Treatments and Application:

  • Treatments:

    • Untreated Control

    • This compound at a specified rate

    • Trifloxystrobin at a specified rate

    • Standard Fungicide (for comparison)

  • Application Equipment: A CO2-pressurized hand sprayer or a covered-boom plot sprayer to ensure uniform coverage.[5][9]

  • Application Volume: Typically 100 gallons of water per acre.[9]

  • Application Timing: Treatments are applied on a protectant schedule, often at 10- to 14-day intervals, starting before the anticipated onset of disease.[9]

4. Disease Assessment:

  • Assessment Timing: Disease incidence and severity are assessed at multiple time points during the season.

  • Incidence: The percentage of leaves or clusters showing any symptoms of downy mildew.[6][9]

  • Severity: The percentage of the leaf area or cluster area infected, often determined using the Horsfall-Barrat scale.[9]

  • Data Collection: A predetermined number of leaves (e.g., 25) or clusters are randomly selected from the center of each plot for assessment.[6]

5. Data Analysis:

  • Statistical Analysis: The collected data on disease incidence and severity are subjected to Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a fungicide field efficacy trial.

experimental_workflow cluster_setup Phase 1: Trial Setup cluster_application Phase 2: Fungicide Application cluster_assessment Phase 3: Data Collection & Analysis site_selection Vineyard Site Selection exp_design Randomized Block Design site_selection->exp_design Define Plots treatment_prep Treatment Preparation exp_design->treatment_prep Assign Treatments first_app First Application (Pre-bloom) treatment_prep->first_app Initiate Trial subsequent_apps Subsequent Applications (10-14 day intervals) first_app->subsequent_apps Repeat as per protocol disease_assessment Disease Incidence & Severity Assessment subsequent_apps->disease_assessment Monitor Disease data_analysis Statistical Analysis (ANOVA) disease_assessment->data_analysis Collect Data results Efficacy Determination data_analysis->results Interpret

Caption: Experimental workflow for a fungicide field trial.

Signaling Pathway of Strobilurin Fungicides

This compound and Trifloxystrobin are Quinone outside Inhibitor (QoI) fungicides. They act by inhibiting mitochondrial respiration in fungi. The diagram below illustrates this mechanism of action.

moa_pathway cluster_mitochondrion Fungal Mitochondrion complex_III Complex III (Cytochrome bc1) cytochrome_c Cytochrome c complex_III->cytochrome_c Electron Transfer inhibition Inhibition atp_synthase ATP Synthase cytochrome_c->atp_synthase Drives atp ATP (Energy) atp_synthase->atp Produces strobilurin This compound / Trifloxystrobin strobilurin->complex_III

Caption: Mechanism of action of strobilurin fungicides.

References

Safety Operating Guide

Proper Disposal of Fluoxastrobin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of fluoxastrobin is paramount for protecting personnel and the environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste in a laboratory setting. Adherence to these protocols is essential for maintaining a safe and regulatory-compliant workspace.

Regulatory Framework

The disposal of pesticides like this compound is primarily governed by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA).[1] FIFRA mandates that pesticide labels include legally binding disposal instructions, while RCRA establishes a "cradle-to-grave" system for tracking hazardous waste to ensure its responsible management.[2][3] It is crucial to note that state and local regulations may impose stricter requirements than federal laws.[2]

Pre-Disposal and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the product's Safety Data Sheet (SDS). The SDS provides critical information regarding the specific hazards, necessary personal protective equipment (PPE), and emergency procedures associated with the this compound product in use.

Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling this compound, including:

  • Chemical-resistant gloves (e.g., nitrile, neoprene)[4]

  • Safety goggles or a face shield[5]

  • A lab coat or other protective clothing[5]

Handle this compound in a well-ventilated area to avoid inhalation of dust or vapors.[5]

Step-by-Step Disposal Procedures

The following steps outline the proper disposal of unwanted this compound and its containers.

Step 1: Determine if the Waste is Hazardous

A pesticide waste is considered hazardous if it meets certain criteria defined by the EPA. While the product label may not explicitly state if it's a hazardous waste, the "Disposal Considerations" or "Regulatory Information" sections of the SDS may provide guidance.[3] Unused this compound is generally regulated as a hazardous waste.[6]

Step 2: Segregate this compound Waste

Proper segregation is critical for safe and compliant waste management.

  • Unused or Expired this compound: Do not mix with other chemical waste unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Materials: Items such as gloves, absorbent pads, and disposable labware that have come into contact with this compound should be collected in a designated, sealed container.

  • Empty Containers: Do not reuse empty this compound containers for any purpose.[7][8]

Step 3: Prepare for Disposal

  • Excess Product: If you have a small amount of leftover diluted this compound solution from an experiment, it is best to use it up according to its intended application, if feasible and permitted by your facility's protocols.[7] Do not pour any amount down the drain or into waterways, as this compound is toxic to aquatic life.[8][9]

  • Container Rinsing: For non-refillable containers, triple-rinse them as follows:

    • Empty the remaining contents into the application equipment or a mix tank.

    • Fill the container about one-third full with water and agitate vigorously.

    • Drain the rinsate into the application equipment or a collection container for later disposal.

    • Repeat this rinsing procedure two more times.[10]

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the name "this compound," and the date of accumulation.

Step 4: Arrange for Professional Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.[8][9] These professionals are trained to handle and transport hazardous materials in accordance with all federal, state, and local regulations. For larger quantities, programs often referred to as "Clean Sweep" may be available for the disposal of agricultural or commercial-grade pesticides.[1][3]

Quantitative Data Summary

For specific disposal-related quantitative data, always refer to the Safety Data Sheet (SDS) of the particular this compound product you are using. The following table provides an example of the type of information that may be found.

ParameterValueSource
EPA Hazardous Waste CodeVaries by formulation; consult SDS and local regulationsSDS, Local EHS
Reportable Quantity (RQ)Varies by formulation; consult SDS and local regulationsSDS, Local EHS
UN Number (for transport)UN3082 (for environmentally hazardous substance, solid, n.o.s.)[8]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Fluoxastrobin_Disposal_Workflow start Start: this compound Waste Generated consult_sds Consult Product SDS and Institutional EHS Protocols start->consult_sds determine_waste_type Determine Waste Type consult_sds->determine_waste_type unused_product Unused/Expired this compound determine_waste_type->unused_product  Unused Product   empty_container Empty Container determine_waste_type->empty_container  Empty Container   contaminated_materials Contaminated Labware/PPE determine_waste_type->contaminated_materials Contaminated Materials segregate_waste Segregate and Label as Hazardous Waste unused_product->segregate_waste triple_rinse Triple-Rinse Container empty_container->triple_rinse contaminated_materials->segregate_waste store_waste Store Waste in Designated Area segregate_waste->store_waste puncture_container Puncture to Prevent Reuse triple_rinse->puncture_container collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate puncture_container->segregate_waste collect_rinsate->segregate_waste contact_ehs Contact EHS for Professional Disposal store_waste->contact_ehs

Caption: Decision workflow for the proper disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance.

References

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